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  • Product: 2,2-dimethyl-3-(phenoxymethyl)oxirane
  • CAS: 79457-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2-dimethyl-3-(phenoxymethyl)oxirane: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Synthetic Intermediate In the realm of medicinal chemistry and organic synthesis, the exploration of novel mol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Intermediate

In the realm of medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents and efficient synthetic methodologies. This guide focuses on 2,2-dimethyl-3-(phenoxymethyl)oxirane , a trisubstituted epoxide with significant potential as a versatile building block. It is important to note that while its structural analogue, 2-(phenoxymethyl)oxirane (commonly known as phenyl glycidyl ether), is well-documented, specific experimental data for the title compound is sparse in publicly accessible literature.

Therefore, this technical guide has been meticulously crafted to provide a comprehensive overview by integrating established data on analogous structures with fundamental principles of organic chemistry. By examining the influence of the gem-dimethyl substitution on the oxirane ring, we can extrapolate and predict the chemical behavior, properties, and synthetic potential of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This document is intended to serve as a foundational resource for researchers looking to leverage this promising intermediate in their synthetic endeavors, particularly in the field of drug development.

Molecular Structure and Physicochemical Profile

The defining features of 2,2-dimethyl-3-(phenoxymethyl)oxirane are the strained three-membered oxirane ring, a gem-dimethyl group at the C2 position, and a phenoxymethyl substituent at the C3 position. The gem-dimethyl group introduces significant steric hindrance around one of the electrophilic carbons of the epoxide and also influences its electronic properties through inductive effects.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2,2-dimethyl-3-(phenoxymethyl)oxirane, derived from its chemical structure and by comparison with its non-methylated analogue, 2-(phenoxymethyl)oxirane.

PropertyPredicted ValueReference/Basis for Prediction
IUPAC Name 2,2-dimethyl-3-(phenoxymethyl)oxiraneLexichem
Molecular Formula C11H14O2-
Molecular Weight 178.23 g/mol -
Appearance Colorless to pale yellow liquidExtrapolated from similar epoxides
Boiling Point > 245 °CExpected to be higher than 2-(phenoxymethyl)oxirane due to increased molecular weight[1][2]
Melting Point < 0 °CExpected to be lower than 2-(phenoxymethyl)oxirane[1][2]
Density ~1.05 g/mLEstimated based on related structures
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons)General property of similar organic compounds

Proposed Synthesis and Spectroscopic Characterization

The most direct and plausible method for the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane is the epoxidation of the corresponding alkene, 1-phenoxy-3-methyl-2-butene.

Synthetic Workflow: Epoxidation of 1-phenoxy-3-methyl-2-butene

The reaction involves the transfer of an oxygen atom from a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the double bond of the alkene precursor. This method is widely used for the synthesis of epoxides due to its reliability and operational simplicity[3].

G cluster_0 Step 1: Preparation of Alkene Precursor cluster_1 Step 2: Epoxidation Phenol Phenol Alkene 1-phenoxy-3-methyl-2-butene Phenol->Alkene 1. Deprotonation Base Base (e.g., NaH) Solvent1 Anhydrous Solvent (e.g., THF) Prenyl_Bromide 1-bromo-3-methyl-2-butene (Prenyl Bromide) Prenyl_Bromide->Alkene 2. Williamson Ether Synthesis Target 2,2-dimethyl-3-(phenoxymethyl)oxirane Alkene->Target Reactant mCPBA m-CPBA mCPBA->Target Epoxidation Solvent2 Aprotic Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Detailed Experimental Protocol

Step 1: Synthesis of 1-phenoxy-3-methyl-2-butene

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add phenol (1.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.1 eq.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenoxy-3-methyl-2-butene.

Step 2: Epoxidation to 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Dissolve 1-phenoxy-3-methyl-2-butene (1.0 eq.) in dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography to yield 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Predicted Spectroscopic Data
  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~ 7.35-7.25 (m, 2H, Ar-H), ~ 7.00-6.90 (m, 3H, Ar-H), ~ 4.20 (d, 1H, -OCH2-), ~ 3.95 (d, 1H, -OCH2-), ~ 3.10 (s, 1H, oxirane C3-H), ~ 1.40 (s, 3H, C2-CH3), ~ 1.35 (s, 3H, C2-CH3).

  • 13C NMR (CDCl3, 101 MHz): δ (ppm) ~ 158.0 (Ar C-O), ~ 129.5 (Ar-C), ~ 121.0 (Ar-C), ~ 114.5 (Ar-C), ~ 72.0 (-OCH2-), ~ 65.0 (oxirane C3), ~ 58.0 (oxirane C2), ~ 25.0 (C2-CH3), ~ 19.0 (C2-CH3).

  • IR (neat, cm-1): ~ 3050 (Ar C-H stretch), ~ 2980, 2930 (Alkyl C-H stretch), ~ 1600, 1490 (Ar C=C stretch), ~ 1240 (Asymmetric C-O-C stretch), ~ 870 (Oxirane ring stretch).

  • Mass Spectrometry (EI): M+ at m/z = 178.

Chemical Reactivity: The Influence of the Gem-Dimethyl Group

The reactivity of 2,2-dimethyl-3-(phenoxymethyl)oxirane is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions by various nucleophiles. The regiochemical outcome of these reactions is highly dependent on the reaction conditions (acidic or basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a transition state with significant SN1 character. The positive charge is better stabilized on the more substituted carbon (C2), leading to the formation of a tertiary carbocation-like intermediate. Consequently, the nucleophile will predominantly attack the C2 position[1][2][4][5][6].

Base-Catalyzed Ring-Opening

In the presence of a strong, non-hindered base or nucleophile, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon, which in this case is C3. This regioselectivity is a direct consequence of the steric bulk of the gem-dimethyl group at C2, which impedes the approach of the nucleophile[1].

G cluster_acid Acid-Catalyzed Ring-Opening (SN1-like) cluster_base Base-Catalyzed Ring-Opening (SN2) A_Start 2,2-dimethyl-3-(phenoxymethyl)oxirane A_Protonated Protonated Epoxide A_Start->A_Protonated Protonation A_Carbocation Tertiary Carbocation Intermediate (at C2) A_Protonated->A_Carbocation Ring Opening A_Product Major Product (Nucleophile at C2) A_Carbocation->A_Product Nucleophilic Attack H_plus H+ Nu_minus1 Nu- B_Start 2,2-dimethyl-3-(phenoxymethyl)oxirane B_Product Major Product (Nucleophile at C3) B_Start->B_Product Nucleophilic Attack at C3 Nu_minus2 Nu-

Caption: Regioselectivity of acid- and base-catalyzed ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Potential Applications in Drug Discovery and Development

Substituted epoxides are invaluable intermediates in the synthesis of pharmaceuticals, often serving as chiral building blocks to introduce specific stereocenters. The structural features of 2,2-dimethyl-3-(phenoxymethyl)oxirane make it a particularly interesting candidate for applications in medicinal chemistry.

  • Chiral Building Block: Enantiomerically pure forms of this epoxide can be synthesized using asymmetric epoxidation techniques, such as the Sharpless epoxidation of the corresponding allylic alcohol precursor[3]. This would provide access to chiral 1,2-amino alcohols and diols, which are common structural motifs in biologically active molecules.

  • Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions. This is a common strategy in drug design to improve the pharmacokinetic profile of a drug candidate. The oxetane motif, which is isosteric to a gem-dimethyl group, has been shown to enhance metabolic stability and solubility in drug candidates[7][8][9][10][11].

  • Scaffold for Library Synthesis: The predictable and distinct reactivity of the epoxide ring under acidic and basic conditions allows for the divergent synthesis of libraries of compounds for high-throughput screening.

  • Analogue Synthesis: The phenoxymethyl moiety is present in a number of pharmaceuticals. This epoxide could serve as a key intermediate for the synthesis of novel analogues of existing drugs, where the gem-dimethyl group is introduced to modulate the compound's properties.

Safety and Handling Considerations

While specific toxicological data for 2,2-dimethyl-3-(phenoxymethyl)oxirane is unavailable, it is prudent to handle this compound with care, based on the known hazards of its analogue, 2-(phenoxymethyl)oxirane, and the general reactivity of epoxides.

  • Potential Hazards: Assumed to be a skin and eye irritant. May cause skin sensitization upon repeated contact. Epoxides as a class are often considered to be potential mutagens and carcinogens due to their ability to alkylate DNA.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from acids and bases.

Conclusion

2,2-dimethyl-3-(phenoxymethyl)oxirane represents a promising, albeit under-explored, chemical entity with significant potential as a synthetic intermediate. Its unique structural combination of a sterically hindered yet reactive epoxide and a phenoxymethyl group makes it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its likely chemical reactivity. It is our hope that this in-depth analysis will stimulate further research into the chemistry and applications of this versatile compound, particularly within the innovative landscape of drug discovery and development.

References

  • BenchChem. (n.d.). 2,2-Dimethyl-3-(nitromethyl)oxirane.
  • PINPOOLS. (n.d.). 2,2-Dimethyloxirane.
  • Chegg. (2024, February 14). Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4.
  • Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening.
  • BenchChem. (n.d.). Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.
  • FooDB. (2010, April 8). Showing Compound 2,2-Dimethyloxirane (FDB012831).
  • Doubtnut. (2020, July 26). 2,2-Dimethyloxirane can be cleaved by acid (H^(o+)). Write the mechanism.
  • NextSDS. (n.d.). 2,2-dimethyloxirane — Chemical Substance Information.
  • ChemicalBook. (n.d.). 2,2-Dimethyloxirane(558-30-5).
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  • PubChem. (n.d.). 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane.
  • ResearchGate. (n.d.). Experimental detection of protonated 2,2‐dimethyloxirane‐d6 4. Results....
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  • ResearchGate. (n.d.). Formation of Substituted Tetrahydropyrans through Oxetane Ring Opening: Application to the Synthesis of C1-C17 Fragment of Salinomycin | Request PDF.
  • Al-Gharabli, S. I., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Croft, R. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Kim, S., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
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Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Epoxide Ring Opening in 2,2-dimethyl-3-(phenoxymethyl)oxirane

Abstract This technical guide provides a comprehensive examination of the mechanistic principles governing the ring-opening reactions of 2,2-dimethyl-3-(phenoxymethyl)oxirane. As a trisubstituted, unsymmetrical epoxide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles governing the ring-opening reactions of 2,2-dimethyl-3-(phenoxymethyl)oxirane. As a trisubstituted, unsymmetrical epoxide, this molecule presents a compelling case study in regioselectivity, which is critically dependent on the reaction conditions employed. We will dissect the dichotomy between acid-catalyzed and base-catalyzed pathways, exploring the interplay of electronic and steric factors that dictate the site of nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals who utilize epoxide chemistry in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Epoxides

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile intermediates in organic synthesis.[1] Their reactivity is dominated by ring-opening reactions, driven by the significant inherent ring strain (approximately 13 kcal/mol) arising from bond angle compression and torsional strain.[1][2] This high strain energy makes epoxides far more susceptible to nucleophilic attack than their acyclic ether counterparts, enabling the stereospecific formation of 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and natural products.[3][4]

The subject of this guide, 2,2-dimethyl-3-(phenoxymethyl)oxirane, is an unsymmetrical epoxide featuring two distinct electrophilic carbon centers: a tertiary carbon (C2) bearing two methyl groups and a primary carbon (C3) bearing a phenoxymethyl substituent. This structural asymmetry makes the regioselectivity of its ring-opening a critical consideration, as the choice of acidic or basic/nucleophilic conditions will lead to constitutionally isomeric products. Understanding and controlling this selectivity is paramount for any synthetic application.

The Duality of Mechanism: Acid-Catalyzed vs. Base-Catalyzed Pathways

The fundamental difference in the ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane lies in the activation strategy. Under acidic conditions, the epoxide is activated by protonation, leading to a mechanism with substantial Sₙ1 character. Conversely, under basic or neutral conditions, a strong nucleophile directly attacks the epoxide ring in a classic Sₙ2 reaction.[5][6]

Acid-Catalyzed Ring Opening: An Sₙ1-like Mechanism

In the presence of an acid, the reaction is initiated by the rapid and reversible protonation of the epoxide oxygen.[3][7] This step transforms the poor alkoxide leaving group into a good, neutral alcohol leaving group, thereby activating the epoxide for nucleophilic attack by even weak nucleophiles like water or alcohols.[1]

Mechanism & Regioselectivity:

The regiochemical outcome is governed by electronic effects. The protonated intermediate does not typically form a full, discrete carbocation.[3] Instead, the transition state possesses significant carbocationic character.[8][9] This partial positive charge is better stabilized on the more substituted carbon atom (C2) through the inductive and hyperconjugative effects of the two methyl groups.[3][7][10]

Consequently, the C2-O bond is weaker and more elongated than the C3-O bond, and the nucleophile preferentially attacks the more substituted tertiary carbon (C2) .[3][5][9] This outcome is often referred to as Markovnikov-type regioselectivity. The mechanism is best described as a borderline case, possessing characteristics of both Sₙ1 and Sₙ2 pathways.[8][9][11]

Stereochemistry:

Despite the Sₙ1 character, the nucleophilic attack still occurs from the backside, opposite to the breaking C-O bond.[3][7] This leads to a clean inversion of configuration at the attacked stereocenter, resulting in an anti- or trans-diol (or its derivative).[1][8]

Caption: Base-catalyzed ring opening via an Sₙ2 mechanism.

Data Summary: Regioselectivity at a Glance

The contrasting outcomes of the two mechanistic pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane are summarized below.

Parameter Acid-Catalyzed Conditions Base-Catalyzed / Strong Nucleophile
Mechanism Type Sₙ1-like, borderline Sₙ2 [3][11]Sₙ2 [2]
Key Intermediate Protonated epoxide with partial carbocation characterAlkoxide anion
Dominant Factor Electronic (stability of partial carbocation) [3][10]Steric (least hindered site) [2][7]
Site of Attack More substituted carbon (C2, tertiary) [5][9]Less substituted carbon (C3, primary) [1]
Resulting Product 3-Nu-2,2-dimethyl-3-(phenoxymethyl)propan-1-ol1-Nu-2-methyl-3-(phenoxymethyl)propan-2-ol
Stereochemistry anti-addition (inversion at C2) [1][3]anti-addition (inversion at C3) [1][3]

Experimental Protocols: A Practical Framework

To illustrate these principles, the following are representative, self-validating protocols for the regioselective ring opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Protocol 1: Acid-Catalyzed Methanolysis (Attack at C2)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) and anhydrous methanol (0.5 M).

  • Initiation: Add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield 3-methoxy-2,2-dimethyl-3-(phenoxymethyl)propan-1-ol.

Protocol 2: Base-Catalyzed Methanolysis (Attack at C3)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (0.5 M) and sodium metal (1.1 eq) in small portions to generate sodium methoxide in situ.

  • Initiation: Once all the sodium has reacted, cool the solution to 0 °C and add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield 1-methoxy-2-methyl-3-(phenoxymethyl)propan-2-ol.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Initiation 2. Reaction Initiation (Add Catalyst/Nucleophile) Setup->Initiation Reaction 3. Reaction Monitoring (TLC, Heat/Cool as needed) Initiation->Reaction Workup 4. Quench & Neutralize Reaction->Workup Extraction 5. Liquid-Liquid Extraction Workup->Extraction Purification 6. Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Characterization 7. Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for epoxide ring opening.

Conclusion

The ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a classic example of mechanism-dependent regioselectivity in organic synthesis. The choice between acidic and basic conditions provides a powerful tool to control the site of nucleophilic attack, allowing for the selective synthesis of two different constitutional isomers from a single starting material. An acid-catalyzed, Sₙ1-like pathway directs the nucleophile to the more substituted tertiary carbon due to electronic stabilization of the transition state. In contrast, a base-catalyzed Sₙ2 pathway forces the nucleophile to attack the less sterically hindered primary carbon. A thorough understanding of these competing factors is essential for any scientist leveraging the synthetic power of epoxides in drug discovery and development.

References

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  • Fiveable. (2025, August 15). Reactions of Epoxides: Ring-Opening. [Link]

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  • Macromolecules - ACS Publications. Stereochemistry of ring-opening reactions of epoxide with aluminum and zinc porphyrins. Relation to the mechanism of ring-opening polymerization. [Link]

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  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

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  • Oregon State University. (2020, February 7). Electronic Effects in Epoxide Ring Opening. [Link]

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  • ACS Publications. (2011, January 20). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. [Link]

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  • ResearchGate. Regioselectivity of epoxide opening reactions under basic and acidic conditions. [Link]

  • Journal of the American Chemical Society. (2021, June 3). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]

  • PMC. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

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  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Introduction: The Significance of Substituted Oxiranes Oxiranes, or epoxides, are three-membered heterocyclic ethers that serve as versatile synthetic intermediates in organic chemistry and drug development. Their inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Oxiranes

Oxiranes, or epoxides, are three-membered heterocyclic ethers that serve as versatile synthetic intermediates in organic chemistry and drug development. Their inherent ring strain, a consequence of the acute 60° bond angles within the ring, makes them susceptible to ring-opening reactions, a property that is both synthetically useful and a potential liability in terms of stability.[1] The thermodynamic stability of a specific oxirane is a critical parameter influencing its reactivity, shelf-life, and safety profile.

2,2-dimethyl-3-(phenoxymethyl)oxirane combines the features of a sterically hindered epoxide with an aromatic substituent. The gem-dimethyl group on one of the oxirane carbons is expected to influence the molecule's stability and the regioselectivity of its reactions.[2] The phenoxymethyl group introduces both steric bulk and electronic effects that can further modulate the properties of the oxirane ring. Understanding the interplay of these structural features is paramount to predicting and controlling the behavior of this compound.

This guide will delve into the theoretical underpinnings of oxirane stability, provide detailed protocols for experimental assessment, and outline computational strategies to model its thermodynamic properties.

Foundational Principles of Oxirane Thermodynamic Stability

The thermodynamic stability of an oxirane is intrinsically linked to its ring strain, which is estimated to be around 25 kcal/mol.[1] This strain energy makes the ring-opening of epoxides a thermodynamically favorable process. The overall stability of a substituted oxirane like 2,2-dimethyl-3-(phenoxymethyl)oxirane is influenced by several factors:

  • Substitution Pattern: The nature and position of substituents on the oxirane ring play a crucial role. Alkyl groups, for instance, can stabilize the ring through hyperconjugation. Generally, the stability of substituted epoxides follows a similar trend to that of alkenes, with more substituted systems being more stable.[2] The gem-dimethyl substitution in the target molecule is expected to contribute to its stability relative to less substituted oxiranes.

  • Steric Effects: The bulky phenoxymethyl and gem-dimethyl groups can introduce steric hindrance around the oxirane ring. This can influence the approach of reactants and may also affect the conformational flexibility of the molecule, thereby impacting its ground-state energy.

  • Electronic Effects: The phenoxy group, with its aromatic ring, can exert electronic effects on the oxirane. The oxygen atom of the phenoxy group can influence the electron density of the adjacent methylene group and, to a lesser extent, the oxirane ring itself.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a comprehensive evaluation of the thermal stability of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition. For an oxirane, DSC can reveal the onset temperature of decomposition and whether the process is exothermic or endothermic. An exothermic peak prior to the main decomposition may indicate residual curing or other reactions.[3]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of 2,2-dimethyl-3-(phenoxymethyl)oxirane into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.[3] A consistent heating rate is crucial for comparing results.[3]

    • Maintain a constant flow of an inert gas, such as nitrogen, at 50 mL/min to prevent oxidative degradation.[3]

  • Data Analysis: Analyze the resulting thermogram for any endothermic or exothermic peaks. The onset temperature of a significant exothermic peak can be considered the initial point of thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperatures and to quantify the mass loss associated with decomposition.[4]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 15-20 mg of 2,2-dimethyl-3-(phenoxymethyl)oxirane into a TGA crucible.[3] Consistent sample mass is important for reproducible results.[3]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

    • Use an inert nitrogen atmosphere with a flow rate of 20 mL/min to study thermal degradation (pyrolysis).[3]

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are key parameters.

Evolved Gas Analysis: TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

To identify the gaseous products evolved during decomposition, the TGA can be coupled to an FTIR spectrometer. This provides valuable mechanistic insights into the decomposition pathway.[3][4]

Experimental Protocol: TGA-FTIR Analysis

  • TGA Setup: Follow the TGA protocol as described above.

  • FTIR Coupling: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer via a heated transfer line (maintained at a temperature high enough to prevent condensation of evolved products).[3]

  • Data Acquisition: FTIR spectra of the evolved gases are collected continuously throughout the TGA run.

  • Data Analysis: The FTIR spectra at different temperatures corresponding to mass loss events are analyzed to identify the functional groups and, if possible, the specific molecules of the decomposition products. For oxiranes, one might expect to see characteristic absorbances for carbonyl compounds, aldehydes, and ketones.[5]

Data Presentation: Summary of Expected Thermal Analysis Data

ParameterTechniqueExpected Information
Onset of DecompositionDSCTemperature at which thermal decomposition begins.
Decomposition EnthalpyDSCIndicates whether the decomposition is exothermic or endothermic.
Onset of Mass LossTGATemperature at which the sample begins to lose mass.
Temperature of Max. Mass Loss RateTGA (DTG)Temperature at which the rate of decomposition is highest.
Residual MassTGAPercentage of material remaining at the end of the experiment.
Decomposition ProductsTGA-FTIRIdentification of gaseous byproducts of decomposition.

Computational Chemistry Approaches

In the absence of experimental thermochemical data, computational chemistry provides a powerful tool to predict the thermodynamic properties of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Heats of Formation and Strain Energy

High-level quantum chemical methods, such as G3 and CBS-APNO, can be used to calculate the gas-phase heat of formation (ΔHf) of the molecule.[2][6] The strain energy of the oxirane ring can then be estimated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.[2] This approach minimizes errors in the calculations.

Decomposition Pathway Analysis

Density Functional Theory (DFT) can be employed to model the potential energy surface of the thermal decomposition of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This allows for the identification of transition states and the calculation of activation energies for various possible decomposition pathways, such as rearrangement to carbonyl compounds.[5]

Potential Decomposition Pathways

Based on the general thermal reactivity of oxiranes, the thermal decomposition of 2,2-dimethyl-3-(phenoxymethyl)oxirane is likely to proceed via cleavage of the C-C or C-O bonds of the oxirane ring, followed by rearrangement.[5]

G cluster_0 Thermal Decomposition of 2,2-dimethyl-3-(phenoxymethyl)oxirane Start 2,2-dimethyl-3- (phenoxymethyl)oxirane Intermediate Biradical Intermediate Start->Intermediate Heat (Δ) Product1 2-methyl-1-phenoxypropan-2-al Intermediate->Product1 Rearrangement Product2 3-phenoxy-2-butanone Intermediate->Product2 Rearrangement

Caption: Plausible thermal decomposition pathways of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Workflow for Thermodynamic Stability Assessment

The following workflow provides a structured approach to assessing the thermodynamic stability of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

G cluster_1 Thermodynamic Stability Assessment Workflow Start Sample of 2,2-dimethyl-3-(phenoxymethyl)oxirane DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA Computational Computational Modeling Start->Computational Data_Analysis Data Interpretation and Stability Profile DSC->Data_Analysis TGA_FTIR TGA-FTIR Analysis TGA->TGA_FTIR TGA_FTIR->Data_Analysis Computational->Data_Analysis

Caption: A logical workflow for the comprehensive stability assessment.

Conclusion and Best Practices

The thermodynamic stability of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a multifaceted property governed by its unique structural features. While this guide provides a robust framework for its assessment, it is crucial to adhere to best practices for experimental work to ensure data quality and reproducibility. This includes careful sample preparation, consistent experimental conditions, and appropriate data analysis.[3] For computational studies, the choice of theoretical level and basis set should be validated against known experimental data for similar compounds.

By combining the experimental and computational approaches outlined in this guide, researchers can develop a comprehensive understanding of the thermodynamic stability of 2,2-dimethyl-3-(phenoxymethyl)oxirane, enabling its safe and effective use in further research and development.

References

  • BenchChem. (n.d.). Managing thermal decomposition of oxiranes in high-temperature reactions.
  • ResearchGate. (n.d.). (a) Computationally analyzed epoxide ring-opening reactions under basic....
  • PMC. (n.d.). Thermochemical Studies of Epoxides and Related Compounds.
  • ResearchGate. (n.d.). Computationally analyzed ring‐opening reactions of epoxide 1 under....
  • ResearchGate. (n.d.). (PDF) Thermal Reactions of Oxiranes.
  • ACS Publications. (2025, July 16). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.
  • Scribd. (n.d.). Oxiranes and Oxirenes: Structure & Synthesis.
  • ACS Publications. (n.d.). Epoxidation studies. V. Oxirane radicals. Thermal decomposition of tert-butyl cis- and trans- .alpha.,.beta.-diphenylperglycidates. The Journal of Organic Chemistry.
  • OSTI.GOV. (n.d.). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
  • Cheméo. (n.d.). Chemical Properties of Oxirane, (phenoxymethyl)- (CAS 122-60-1).
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
  • ACS Publications. (2013, April 3). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry.
  • ACS Publications. (2025, January 29). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). 2-(Phenylmethyl)oxirane. PubChem.
  • National Institute of Standards and Technology. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane. PubChem.
  • National Institute of Standards and Technology. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook.
  • Stenutz. (n.d.). 2-(phenoxymethyl)oxirane.
  • CAMEO Chemicals - NOAA. (n.d.). PHENYL GLYCIDYL ETHER.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-propyloxirane. PubChem.
  • Supporting Information. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.
  • Taylor & Francis. (n.d.). Oxirane – Knowledge and References.
  • SpringerLink. (2014, May 16). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin.
  • PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ResearchGate. (2016, August 4). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure.
  • Cheméo. (n.d.). Oxirane, (propoxymethyl)-.

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Exploratory

Physicochemical Properties and Reactivity Profile of 2,2-Dimethyl-3-(phenoxymethyl)oxirane

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Introduction and Structural Identity In the landscape of synthetic organic chemistry, functionalized oxiranes serve as pivotal intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Introduction and Structural Identity

In the landscape of synthetic organic chemistry, functionalized oxiranes serve as pivotal intermediates for the construction of complex molecular architectures. 2,2-Dimethyl-3-(phenoxymethyl)oxirane (CAS: 79457-61-7) is a specialized, asymmetric epoxide characterized by a gem-dimethyl group at the C2 position and a phenoxymethyl ether moiety at the C3 position.

This unique substitution pattern imparts highly specific electronic and steric properties to the oxirane ring, making it an exceptional substrate for regioselective ring-opening reactions and rearrangements. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols, serving as a comprehensive guide for researchers leveraging this compound in target-oriented synthesis.

Physicochemical Profiling

Understanding the physicochemical baseline of 2,2-dimethyl-3-(phenoxymethyl)oxirane is critical for predicting its solubility, partitioning behavior, and reactivity in various solvent systems. The presence of both an epoxide oxygen and an ether oxygen creates a localized polar domain, while the gem-dimethyl and phenyl groups provide significant lipophilic character.

Table 1: Consensus Physicochemical Properties

PropertyValueMethod / Source
CAS Registry Number 79457-61-7Chemical Registry
Molecular Formula C11H14O2Exact Mass Computation
Molecular Weight 178.23 g/mol IUPAC Atomic Weights
Topological Polar Surface Area (TPSA) 21.76 ŲCalculated (Ether O + Epoxide O)
Hydrogen Bond Acceptors 2Structural Analysis
Hydrogen Bond Donors 0Structural Analysis
Rotatable Bonds 4Structural Analysis
LogP (Predicted) ~2.8XLogP3 Estimation

Note: Data synthesized from structural analogs and computational consensus models for functionalized oxiranes.

Mechanistic Insights: The Meinwald Rearrangement

The primary synthetic utility of 2,2-dimethyl-3-(phenoxymethyl)oxirane lies in its capacity to undergo a regioselective Meinwald rearrangement to yield 1-phenoxy-3-methyl-2-butanone (CAS: 87575-38-0) .

The Causality of Regioselectivity

Traditional Lewis acids (e.g., BF3·OEt2) can drive this rearrangement, but they often lead to polymerization or side reactions. Modern protocols utilize an Electrogenerated Acid (EGA) catalyst, which provides a mild, highly controlled proton source ([1]).

The causality behind the reaction's strict regioselectivity is dictated by the stability of the intermediate carbocation:

  • Coordination: The EGA coordinates to the epoxide oxygen, weakening the C-O bonds.

  • Regioselective Cleavage: The C2-O bond breaks preferentially because the resulting tertiary carbocation at C2 is highly stabilized by hyperconjugation from the gem-dimethyl groups.

  • 1,2-Hydride Shift: A hydride shifts from C3 to the tertiary carbocation at C2. This migration forms an isopropyl group (HC(CH3)2) at the former C2 position and leaves a protonated carbonyl at C3.

  • Product Formation: Deprotonation yields 1-phenoxy-3-methyl-2-butanone.

Mechanism Step1 Epoxide Oxygen Protonation (by Electrogenerated Acid) Step2 Regioselective C2-O Cleavage (Driven by gem-dimethyl group) Step1->Step2 Step3 Tertiary Carbocation at C2 (Highly Stabilized Intermediate) Step2->Step3 Step4 1,2-Hydride Shift (From C3 to C2) Step3->Step4 Step5 Deprotonation & Carbonyl Formation (Yields Ketone) Step4->Step5

Mechanistic pathway of the Meinwald rearrangement to 1-phenoxy-3-methyl-2-butanone.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details the electrocatalytic rearrangement workflow. This methodology is designed as a self-validating system , incorporating in-process analytical checks to guarantee successful transformation.

Protocol: Electrocatalytic Rearrangement via EGA

Reagents & Materials:

  • Substrate: 2,2-Dimethyl-3-(phenoxymethyl)oxirane (1.0 mmol)

  • Electrolyte/Catalyst Precursors: Lithium perchlorate (LiClO4) and Tetraethylammonium perchlorate (Et4NClO4)

  • Solvent: Anhydrous Dichloromethane (CH2Cl2)

  • Apparatus: Undivided electrochemical cell with Platinum (Pt) foil electrodes.

Step-by-Step Methodology:

  • Electrolyte Preparation: In an oven-dried, argon-purged undivided cell, dissolve LiClO4 (0.1 M) and Et4NClO4 (0.1 M) in 10 mL of anhydrous CH2Cl2.

  • Substrate Introduction: Add 1.0 mmol of 2,2-dimethyl-3-(phenoxymethyl)oxirane to the electrolyte solution. Stir gently at ambient temperature (20–25 °C).

  • Electrolysis: Apply a constant current (e.g., 5–10 mA/cm²) across the Pt electrodes. The anodic oxidation of trace moisture or solvent generates the highly active EGA.

  • Reaction Monitoring (Self-Validation Check): Pass approximately 0.06 F/mol of charge. Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS. The reaction is complete when the epoxide spot disappears and a new, more polar spot (the ketone) emerges.

  • Quenching & Workup: Terminate the electrolysis. Quench the EGA by adding 2 mL of saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2 (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Analytical Validation: Confirm the structure of 1-phenoxy-3-methyl-2-butanone via FT-IR (look for the strong C=O stretching frequency at ~1715 cm⁻¹) and ¹H NMR (confirm the presence of the isopropyl septet/doublet pattern).

Workflow A Precursor: 1-Phenoxy-3-methyl-2-butene B Epoxidation (mCPBA, CH2Cl2) A->B C 2,2-Dimethyl-3-(phenoxymethyl)oxirane (CAS: 79457-61-7) B->C D Electrocatalytic Rearrangement (LiClO4, Pt electrodes) C->D E Product: 1-Phenoxy-3-methyl-2-butanone (CAS: 87575-38-0) D->E

Experimental workflow for the synthesis and electrocatalytic rearrangement of the oxirane.

Conclusion

2,2-Dimethyl-3-(phenoxymethyl)oxirane is a highly versatile intermediate. Its physicochemical profile, dominated by the sterically hindered, electron-rich oxirane core, dictates its unique reactivity. By leveraging electrogenerated acid catalysis, researchers can exploit the inherent stability of the tertiary carbocation intermediate to drive a regioselective Meinwald rearrangement, producing high-value phenoxy-ketone derivatives with excellent atom economy and operational simplicity.

References

  • Uneyama, K., Isimura, A., Fujii, K., & Torii, S. (1983). Electrogenerated acid as a powerful catalyst for transformation of epoxides to ketones and acetonides. Tetrahedron Letters, 24(28), 2857-2860. URL:[Link]

  • LookChem Database. (n.d.). 1-Phenoxy-3-methyl-2-butanone (CAS 87575-38-0) Synthetic Routes and Upstream Products. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28639, 2,2-Dimethyl-3-propyloxirane (Used as structural baseline for physicochemical estimates). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Reactivity of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Introduction In the landscape of modern synthetic chemistry and drug development, epoxides, or oxiranes, stand out as exceptionally versatile intermediates.[1] Their inherent ring strain and polarized bonds provide a rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, epoxides, or oxiranes, stand out as exceptionally versatile intermediates.[1] Their inherent ring strain and polarized bonds provide a reliable platform for introducing 1,2-difunctionality with high stereochemical control.[2] This guide focuses on a specific, highly functionalized epoxide: 2,2-dimethyl-3-(phenoxymethyl)oxirane .

This molecule is characterized by a trisubstituted oxirane ring, featuring a sterically hindered tertiary carbon (C2) bearing two methyl groups, and a primary carbon (C3) attached to a phenoxymethyl moiety. This distinct substitution pattern creates a fascinating case study in chemical reactivity, where electronic and steric effects are in direct competition, dictating the outcome of nucleophilic ring-opening reactions. Understanding this dichotomy is paramount for chemists aiming to leverage this building block for the synthesis of complex molecular architectures, including pharmacologically active agents.[3][4]

This document provides an in-depth analysis of the electronic structure of 2,2-dimethyl-3-(phenoxymethyl)oxirane, elucidates its reactivity profile under both acidic and basic conditions with detailed mechanistic reasoning, and presents validated experimental protocols for its synthetic transformations.

Electronic and Steric Landscape

The reactivity of an epoxide is not governed by ring strain alone; it is a nuanced interplay of electronic effects, bond polarization, and steric accessibility. In 2,2-dimethyl-3-(phenoxymethyl)oxirane, these factors are distributed asymmetrically across the oxirane ring, creating two chemically distinct electrophilic centers at C2 and C3.

The three-membered ring structure forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angular distortion, or ring strain, makes the molecule thermodynamically unstable and prone to reactions that relieve this strain.[5] The high electronegativity of the oxygen atom further polarizes the C-O bonds, imparting a partial positive charge (δ+) on the carbon atoms and making them susceptible to nucleophilic attack.

A summary of the key factors influencing the reactivity at each carbon is presented below.

Carbon AtomSubstituentsSteric HindranceElectronic Effects
C2 Two Methyl groups (-CH₃)High . The gem-dimethyl substitution creates a bulky, neopentyl-like environment that sterically shields this carbon from nucleophilic approach.Electron-Donating . The methyl groups inductively donate electron density, which strongly stabilizes any developing positive charge or carbocation-like character at this position.
C3 Phenoxymethyl group (-CH₂OPh)Low . As a primary carbon, it is significantly more accessible to incoming nucleophiles compared to C2.Slightly Electron-Withdrawing . The ether oxygen in the phenoxymethyl group has an inductive electron-withdrawing effect, which slightly destabilizes a positive charge at C3.

This dichotomy is the cornerstone of the molecule's reactivity. The C2 position is electronically primed to accommodate a positive charge but is sterically shielded, while the C3 position is sterically accessible but electronically less favorable for carbocation formation. This sets the stage for two distinct, condition-dependent reaction pathways.

Reactivity Profile and Mechanistic Analysis

The regioselectivity of the ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane is critically dependent on the pH of the reaction medium. By selecting either acidic or basic conditions, a chemist can precisely control which carbon-oxygen bond is cleaved, thus dictating the constitution of the final product.

Acid-Catalyzed Ring-Opening: An SN1-like Pathway

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen.[6] This step is crucial as it transforms the poor alkoxide leaving group into a good, neutral alcohol leaving group, significantly increasing the electrophilicity of the ring carbons.

The reaction then proceeds via a mechanism with substantial SN1 character.[7][8] The C-O bond begins to break before the nucleophile fully attacks. The transition state resembles a carbocation, and its stability is the dominant factor determining the regiochemical outcome.

Causality of Regioselectivity: The two electron-donating methyl groups at C2 are highly effective at stabilizing a developing positive charge.[8][9] Consequently, the C2-O bond is weaker and more likely to break, leading to a transition state with significant carbocationic character at the tertiary C2 position. The nucleophile then attacks this more electrophilic, more substituted carbon.[7] Although C2 is sterically hindered, the electronic stabilization it offers is the overriding factor in this SN1-like mechanism.

The entire process occurs with anti-stereochemistry, meaning the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the reaction center.[9]

Figure 2: Base-catalyzed (SN2) ring-opening mechanism.
Summary of Predicted Reactivity

The predictable, condition-dependent regioselectivity is summarized in the table below.

Reaction ConditionMechanismControlling FactorSite of Nucleophilic AttackMajor Product
Acidic (e.g., H₂SO₄, HCl)SN1-likeElectronic (Carbocation Stability)C2 (More substituted)1-Phenoxy-3-Nu -3-methylbutan-2-ol
Basic/Neutral (e.g., NaOMe, NaN₃)SN2Steric HindranceC3 (Less substituted)1-Phenoxy-2-Nu -3-methylbutan-3-ol

Experimental Workflow and Protocols for Reactivity Validation

To empirically validate the predicted reactivity profile, two parallel experiments can be conducted, followed by structural analysis of the products. This workflow provides a self-validating system, as the distinct constitutional isomers produced are readily distinguishable by standard analytical techniques.

Experimental_Workflow Start 2,2-dimethyl-3-(phenoxymethyl)oxirane (Starting Material) Acid_Path Path A: Acidic Conditions (e.g., CH₃OH / cat. H₂SO₄) Start->Acid_Path Base_Path Path B: Basic Conditions (e.g., NaOCH₃ in CH₃OH) Start->Base_Path Product_A Product A (Attack at C2) Acid_Path->Product_A Product_B Product B (Attack at C3) Base_Path->Product_B Analysis Structural Analysis & Validation Product_A->Analysis Product_B->Analysis NMR ¹H and ¹³C NMR Spectroscopy Analysis->NMR MS Mass Spectrometry (GC-MS or LC-MS) Analysis->MS

Figure 3: Experimental workflow for reactivity validation.
Protocol 1: Acid-Catalyzed Methanolysis (Attack at C2)

Objective: To synthesize 1-phenoxy-3-methoxy-3-methylbutan-2-ol via nucleophilic attack at the more substituted carbon.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq)

  • Anhydrous Methanol (CH₃OH) (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~1 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve 2,2-dimethyl-3-(phenoxymethyl)oxirane in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 10 mmol of epoxide).

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1-phenoxy-3-methoxy-3-methylbutan-2-ol.

Protocol 2: Base-Catalyzed Methanolysis (Attack at C3)

Objective: To synthesize 1-phenoxy-2-methoxy-3-methylbutan-3-ol via nucleophilic attack at the less substituted carbon.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq)

  • Anhydrous Methanol (CH₃OH) (as solvent)

  • Sodium Methoxide (NaOCH₃) (1.1 eq, either as solid or 25 wt% solution in methanol)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a solution of 2,2-dimethyl-3-(phenoxymethyl)oxirane in anhydrous methanol dropwise to the stirred sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC until the starting epoxide is fully consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 1-phenoxy-2-methoxy-3-methylbutan-3-ol.

Applications in Drug Discovery and Development

The ability to selectively open the epoxide ring of 2,2-dimethyl-3-(phenoxymethyl)oxirane at either the C2 or C3 position makes it a powerful synthon for constructing complex molecules. The resulting 1,2-aminoalcohols, diols, and ether-alcohols are privileged motifs in a vast array of pharmaceuticals.

  • Chiral Building Blocks: If a chiral version of the starting epoxide is used, the stereochemistry can be transferred with high fidelity to the product, which is essential for developing enantiomerically pure drugs. [4]* Synthesis of Beta-Blockers: Phenoxymethyl oxiranes are classic precursors in the synthesis of beta-adrenergic receptor antagonists (beta-blockers). The ring-opening with an appropriate amine introduces the critical amino-alcohol pharmacophore.

  • Access to Complex Scaffolds: The predictable and divergent reactivity allows for the creation of libraries of related compounds by simply changing the nucleophile and reaction conditions. This is highly valuable in the lead optimization phase of drug discovery, enabling systematic exploration of the structure-activity relationship (SAR). [1]

Conclusion

2,2-dimethyl-3-(phenoxymethyl)oxirane is a textbook example of how fundamental principles of organic chemistry—steric hindrance and electronic stability—can be harnessed to achieve remarkable control over chemical reactivity. The outcome of its ring-opening reaction is not a matter of chance but a direct consequence of the chosen reaction conditions. An acid-catalyzed, SN1-like pathway favors attack at the electronically stabilized, more substituted C2 position. Conversely, a base-catalyzed SN2 pathway is dictated by sterics, leading to exclusive attack at the more accessible C3 position. This predictable, divergent reactivity profile makes 2,2-dimethyl-3-(phenoxymethyl)oxirane a valuable and versatile tool for researchers and drug development professionals engaged in the art of molecular construction.

References

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The oxirane ring, a strained three-membered heterocycle, is a cornerstone of medicinal chemistry, imparting unique conformational constraints and s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxirane ring, a strained three-membered heterocycle, is a cornerstone of medicinal chemistry, imparting unique conformational constraints and serving as a versatile reactive handle for the synthesis of complex molecular architectures. Within this class, 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives represent a scaffold of significant interest due to the interplay between the rigid oxirane, the sterically demanding gem-dimethyl group, and the electronically variable phenoxy moiety. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the crystallographic analysis of phenoxymethyl oxirane derivatives, detailing experimental protocols for synthesis and crystallization, and interpreting the resulting structural data to provide actionable insights for drug development professionals.

Introduction: The Significance of the Oxirane Scaffold in Drug Design

Epoxides, or oxiranes, are prevalent motifs in a wide array of natural products and synthetic pharmaceuticals. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing a reliable strategy for introducing diverse functionalities with stereochemical control. The 2,2-dimethyl-3-(phenoxymethyl)oxirane scaffold combines several key features:

  • The Oxirane Ring: A locus of reactivity and a key element for stereospecific synthesis.

  • The Gem-Dimethyl Group: This substitution pattern at the C2 position of the oxirane ring introduces significant steric bulk, which can influence the molecule's conformational preferences and its interactions with biological targets. It can also serve to block certain metabolic pathways, potentially enhancing the pharmacokinetic profile of a drug candidate.

  • The Phenoxymethyl Moiety: This group provides a versatile platform for modification. The phenyl ring can be substituted with various functional groups to modulate properties such as solubility, lipophilicity, and electronic character, thereby influencing target binding and ADME (absorption, distribution, metabolism, and excretion) properties.

Given the importance of stereochemistry in pharmacology, the precise determination of the three-dimensional structure of these derivatives is crucial. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Synthesis and Crystallization of Phenoxymethyl Oxirane Derivatives

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane and its derivatives typically involves the reaction of a substituted phenol with an appropriate electrophilic three-carbon building block containing the gem-dimethyl oxirane moiety. A common and effective strategy is the Williamson ether synthesis, where the sodium or potassium salt of a phenol is reacted with a suitable epoxide precursor, such as 2,2-dimethyl-3-(chloromethyl)oxirane.

General Synthetic Protocol

A representative synthesis for a phenoxymethyl oxirane derivative is outlined below. This procedure can be adapted for various substituted phenols.

Step 1: Deprotonation of the Phenol A solution of the desired phenol in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or tetrahydrofuran) is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the phenoxide.

Step 2: Nucleophilic Attack on the Epoxide Precursor To the solution of the phenoxide, 2,2-dimethyl-3-(chloromethyl)oxirane (or a related electrophile) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Purification The reaction is quenched by the slow addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,2-dimethyl-3-(phenoxymethyl)oxirane derivative.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[1] Several methods can be employed, and the optimal conditions must be determined empirically for each compound.[2]

Common Crystallization Techniques: [1][2][3]

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared. The container is loosely covered (e.g., with perforated parafilm) and left in an undisturbed, temperature-stable environment. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.[1]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][3]

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes crystal growth.

The choice of solvent is critical and often requires screening a variety of options. Solvents should be of high purity and should be chosen based on the solubility of the compound.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is usually cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.

The general workflow for single-crystal X-ray diffraction is depicted in the following diagram:

workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Crystal Growth B Crystal Mounting A->B Select suitable crystal C X-ray Diffraction Data Collection B->C Mount on diffractometer D Structure Solution C->D Process raw diffraction data E Structure Refinement D->E Generate initial model F Structural Analysis & Validation E->F Refine atomic positions structure_activity A Molecular Structure (2,2-dimethyl-3-(phenoxymethyl)oxirane derivative) B 3D Conformation & Stereochemistry A->B Determined by X-ray Crystallography C Intermolecular Interactions (π-π stacking, H-bonding) B->C D Physicochemical Properties (logP, PSA, Solubility) B->D E Biological Activity (Target Binding, Efficacy) C->E F Pharmacokinetics (ADME) D->F E->F F->E

Sources

Foundational

primary synthesis pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane

An In-depth Technical Guide to the Primary Synthesis Pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane Introduction 2,2-dimethyl-3-(phenoxymethyl)oxirane is an organic compound characterized by a substituted oxirane (ep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Primary Synthesis Pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane

Introduction

2,2-dimethyl-3-(phenoxymethyl)oxirane is an organic compound characterized by a substituted oxirane (epoxide) ring. This structure incorporates a robust gem-dimethyl group at one of the oxirane carbons and a phenoxymethyl substituent at the other. The combination of a reactive epoxide functional group with the steric and electronic properties of the phenoxy and dimethyl moieties makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers. The synthesis of this specific oxirane presents unique challenges, primarily in the controlled installation of the trisubstituted epoxide ring with the desired connectivity.

This guide provides a detailed exploration of the most viable and logical synthesis pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane, designed for researchers and professionals in chemical and drug development. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the critical parameters that govern reaction outcomes.

Primary Synthesis Pathway: The Williamson Ether Synthesis Approach

The most direct and industrially scalable route to 2,2-dimethyl-3-(phenoxymethyl)oxirane is a modification of the classic Williamson ether synthesis, tailored for glycidyl ether production. This strategy involves the nucleophilic substitution reaction between a phenoxide and a suitable electrophile containing the pre-formed or in-situ generated 2,2-dimethyloxirane moiety.

Core Principle: Nucleophilic Substitution

The fundamental reaction is the formation of an ether bond by the attack of the nucleophilic sodium phenoxide on an electrophilic carbon atom. The key to synthesizing the target molecule lies in the design of the three-carbon electrophile that will ultimately form the 2,2-dimethyl-3-methyloxirane structure.

Pathway A: Synthesis via Phenoxide Attack on a Pre-formed Halomethyl-dimethyloxirane

This is a convergent and highly efficient approach where the key 2,2-dimethyl-3-(chloromethyl)oxirane intermediate is synthesized first and then coupled with phenol.

1. Synthesis of 2,2-dimethyl-3-(chloromethyl)oxirane Intermediate:

The precursor is typically formed via the epoxidation of 3-chloro-2-methylpropene (methallyl chloride). This reaction is often achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

2. Etherification via SN2 Reaction:

Phenol is first deprotonated with a strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), to form the more nucleophilic sodium phenoxide. This is then reacted with the 2,2-dimethyl-3-(chloromethyl)oxirane intermediate. The phenoxide attacks the primary carbon bearing the chlorine atom in a classic SN2 displacement, yielding the final product. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly enhance the reaction rate in a two-phase system (e.g., aqueous NaOH and an organic solvent).[1][2]

Experimental Protocol: Williamson Ether Synthesis Route

Materials:

  • Phenol

  • 2,2-dimethyl-3-(chloromethyl)oxirane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydrogen sulphate (Phase-Transfer Catalyst)[3]

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in a 50% aqueous NaOH solution.

  • Catalyst and Electrophile Addition: Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulphate (0.05 eq). To this mixture, add 2,2-dimethyl-3-(chloromethyl)oxirane (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at 40-50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Causality and Strategic Considerations:
  • Choice of Base: Sodium hydroxide is a cost-effective and efficient base for generating the phenoxide. The use of an aqueous solution necessitates a phase-transfer catalyst to bring the phenoxide into the organic phase where the electrophile resides.[3]

  • Role of Phase-Transfer Catalyst (PTC): The PTC shuttles the phenoxide anion from the aqueous phase to the organic phase, overcoming the immiscibility of the reactants and dramatically accelerating the reaction.[1]

  • Temperature Control: Moderate heating is employed to increase the reaction rate without promoting significant side reactions, such as the hydrolysis of the epoxide.

  • Stoichiometry: A slight excess of the oxirane electrophile is often used to ensure complete consumption of the more valuable phenol.

Logical Workflow Diagram

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: S_N2 Etherification cluster_2 Step 3: Purification Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide Product 2,2-dimethyl-3- (phenoxymethyl)oxirane Phenoxide->Product Nucleophilic Attack Oxirane_Cl 2,2-dimethyl-3- (chloromethyl)oxirane Oxirane_Cl->Product PTC Phase-Transfer Catalyst PTC->Phenoxide Facilitates Reaction Workup Aqueous Work-up & Extraction Product->Workup Purify Column Chromatography or Distillation Workup->Purify Final_Product Pure Product Purify->Final_Product

Caption: Workflow for the Williamson ether synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Alternative Pathway: The Darzens Condensation

The Darzens condensation is a classic method for forming epoxides (specifically α,β-epoxy esters or "glycidic esters") by reacting a ketone or aldehyde with an α-haloester in the presence of a base.[4][5] While not the most direct route to the target molecule, a conceptually similar pathway can be envisioned.

Conceptual Framework

A Darzens-type reaction would involve the condensation of a ketone with a carbanion generated from a halo-ether.

  • Reactants: The reaction would utilize acetone (to provide the 2,2-dimethyl carbons) and chloromethyl phenyl ether.

  • Mechanism: A strong, non-nucleophilic base (e.g., sodium amide or LDA) would deprotonate the carbon of the chloromethyl phenyl ether to form a resonance-stabilized carbanion. This carbanion would then act as the nucleophile, attacking the carbonyl carbon of acetone. The resulting alkoxide intermediate would subsequently undergo an intramolecular SN2 reaction, displacing the chloride to form the oxirane ring.[4]

Challenges and Limitations:
  • Carbanion Formation: Generating a stable carbanion from chloromethyl phenyl ether is difficult and requires very strong bases and anhydrous conditions.

  • Side Reactions: The strong basic conditions can promote self-condensation of acetone (an aldol reaction) or other undesired side reactions.

  • Lack of Precedent: This specific variation of the Darzens reaction is not well-documented and would require significant optimization, making it less practical than the Williamson ether synthesis approach.

Due to these significant hurdles, the Darzens condensation is considered a secondary, more theoretical pathway for this specific target.

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
Williamson Ether Synthesis Phenol, 2,2-dimethyl-3-(chloromethyl)oxiraneNaOH, Phase-Transfer CatalystHigh efficiency, well-established methodology, uses readily available reagents, scalable.[3]Requires synthesis of the substituted oxirane intermediate.
Darzens-type Condensation Phenol, Acetone, Dichloromethane (for chloromethyl ether synthesis)Strong Base (e.g., NaNH₂)Forms C-C and C-O bonds in one conceptual sequence.Difficult to control, harsh reaction conditions, prone to side reactions, not well-established for this substrate.[6]

Conclusion

For the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane, the most reliable, efficient, and scalable method is the Williamson ether synthesis. This pathway, particularly when utilizing a phase-transfer catalyst, offers excellent control and high yields. It relies on a robust and well-understood SN2 mechanism to couple sodium phenoxide with a suitable 2,2-dimethyl-3-(halomethyl)oxirane precursor. While alternative routes like a modified Darzens condensation are theoretically conceivable, they present significant practical challenges that limit their utility. For researchers and drug development professionals, mastering the nuances of the Williamson ether synthesis provides the most effective route to obtaining this valuable chemical intermediate.

References

  • Shen, C., et al. (2017). Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates. Taylor & Francis Online. Available at: [Link][7]

  • Shen, C., et al. (2017). Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates. R Discovery. Available at: [Link][8]

  • Eriksson, H. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. Available at: [Link][9]

  • Google Patents. (n.d.). US3033803A - Production of glycidyl ethers. Google Patents. Available at: [10]

  • Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. Google Patents. Available at: [1]

  • Google Patents. (n.d.). US5420312A - Glycidyl ether from alcohol and epichlorohydrin. Google Patents. Available at: [2]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Wikipedia. Available at: [Link][11]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. OpenOChem Learn. Available at: [Link][12]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Available at: [Link][13]

  • ResearchGate. (n.d.). Synthesis of 8‐(phenoxymethyl)‐xanthine derivatives from 1,3‐dialkyl‐5,6‐diaminouracil. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Epoxidation of cis‐substituted olefins by Jacobsen's catalyst. ResearchGate. Available at: [Link][14]

  • Wikipedia. (n.d.). Darzens reaction. Wikipedia. Available at: [Link][4]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Organic Chemistry Portal. Available at: [Link][6]

  • ACS Publications. (n.d.). Asymmetric Synthesis of CDP840 by Jacobsen Epoxidation. An Unusual Syn Selective Reduction of an Epoxide. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. PMC. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Darzens reaction. L.S. College, Muzaffarpur. Available at: [Link][5]

  • Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof. Google Patents.
  • Supporting Information. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst. Supporting Information. Available at: [Link]

  • Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes. Google Patents.
  • ResearchGate. (n.d.). Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl glycidyl ether. Wikipedia. Available at: [Link][15]

  • ResearchGate. (2025). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(Phenylmethyl)oxirane. PubChem. Available at: [Link]

  • OEHHA - CA.gov. (2014). Phenyl Glycidyl Ether. OEHHA - CA.gov. Available at: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

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Exploratory

Introduction: Understanding the Significance of 2,2-dimethyl-3-(phenoxymethyl)oxirane

An In-depth Technical Guide on the Synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist 2,2-dimethyl-3-(phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

2,2-dimethyl-3-(phenoxymethyl)oxirane is a substituted epoxide, a class of compounds of significant interest in organic synthesis and materials science. Its structure combines a reactive oxirane (epoxide) ring with a phenoxy moiety and a gem-dimethyl group. This unique combination of functional groups makes it a valuable building block and intermediate. The oxirane ring is susceptible to ring-opening reactions with a wide range of nucleophiles, allowing for the introduction of complex functionalities. The phenoxymethyl group imparts aromatic character and can influence the molecule's physical and chemical properties, while the gem-dimethyl group provides steric bulk and chemical stability.

While its direct applications are not as widely documented as its parent compound, phenyl glycidyl ether, its structure suggests potential use as a monomer for specialty polymers, a reactive diluent in epoxy resin formulations to modify viscosity and mechanical properties, and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where the specific substitution pattern is required. This guide provides a detailed exploration of the core synthetic strategies for this target molecule, grounded in established chemical principles and designed to provide researchers with both theoretical understanding and practical, actionable protocols.

Core Synthetic Strategies

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane can be approached through several fundamental organic transformations. The choice of route often depends on the availability of starting materials, desired scale, and required purity. We will explore three primary, logically sound strategies: the Williamson Ether Synthesis followed by intramolecular cyclization, the Darzens-type condensation, and the epoxidation of a precursor allyl ether.

Strategy 1: Williamson Ether Synthesis and Intramolecular Cyclization

This approach is an adaptation of the most common industrial method for producing glycidyl ethers, which typically involves the reaction of a phenol with epichlorohydrin in the presence of a base.[1][2][3] To incorporate the 2,2-dimethyl group, a modified electrophile is required. The overall process involves forming a phenoxy-substituted chlorohydrin, which then undergoes base-mediated ring closure to form the epoxide.

Causality and Mechanistic Insight

The reaction proceeds in two key steps, which can often be performed in a single pot. First, the phenol is deprotonated by a strong base (like NaOH) to form the highly nucleophilic sodium phenoxide. This phenoxide then attacks the primary carbon of a suitable electrophile, such as 3-chloro-2,2-dimethyl-1-propanol, in a classic Williamson ether synthesis (SN2 reaction). The resulting intermediate is a phenoxy-substituted chlorohydrin. In the second step, the addition of more base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then performs an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride and forming the stable three-membered oxirane ring.[1]

Experimental Protocol: Two-Step, One-Pot Synthesis

Materials:

  • Phenol

  • 3-chloro-2,2-dimethyl-1-propanol

  • Sodium hydroxide (NaOH)

  • Toluene or another suitable water-immiscible solvent

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • Ether Formation: To the resulting sodium phenoxide solution, add 3-chloro-2,2-dimethyl-1-propanol (1.05 eq). Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the chlorohydrin intermediate is complete, add a more concentrated solution of sodium hydroxide (an additional 1.5 eq) to the reaction mixture. Increase the temperature to reflux (approx. 100°C) and maintain for 2-3 hours to facilitate the ring-closing reaction.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add toluene (or diethyl ether).[4]

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove unreacted NaOH and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4] The crude product can be further purified by vacuum distillation to yield pure 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Workflow Visualization

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaOH1 NaOH (aq) NaOH1->Phenoxide Chlorohydrin Phenoxy Chlorohydrin Intermediate Phenoxide->Chlorohydrin SN2 Attack 80-90°C Chloropropanol 3-chloro-2,2-dimethyl- 1-propanol Chloropropanol->Chlorohydrin SN2 Attack 80-90°C Alkoxide Intermediate Alkoxide Chlorohydrin->Alkoxide Deprotonation NaOH2 NaOH (conc) NaOH2->Alkoxide Product 2,2-dimethyl-3- (phenoxymethyl)oxirane Alkoxide->Product Intramolecular SN2 Reflux

Caption: Workflow for synthesis via Williamson etherification and cyclization.

Strategy 2: Darzens-Type Condensation

The Darzens reaction, or glycidic ester condensation, traditionally involves the reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester.[5][6] The principle can be extended to other α-halo compounds. In this strategy, we propose the condensation of acetone with an α-halo phenoxy ether, such as chloromethyl phenyl ether, using a strong base.

Causality and Mechanistic Insight

The reaction is initiated by a strong, non-nucleophilic base (e.g., potassium tert-butoxide) abstracting the proton from the carbon adjacent to both the oxygen and the halogen of the chloromethyl phenyl ether. This forms a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetone, forming a new carbon-carbon bond and a tertiary alkoxide intermediate (a halohydrin salt).[6] This intermediate rapidly undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent chloride ion to form the epoxide ring. The choice of a strong, sterically hindered base is critical to promote proton abstraction without significant SN2 side reactions on the chloromethyl phenyl ether itself.

Experimental Protocol

Materials:

  • Acetone (must be dry)

  • Chloromethyl phenyl ether (or bromomethyl phenyl ether)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Base Addition: Add potassium tert-butoxide (1.1 eq) to the cold THF with stirring.

  • Reactant Addition: In a separate flask, prepare a solution of chloromethyl phenyl ether (1.0 eq) and dry acetone (1.5 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of t-BuOK at -78°C over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by vacuum distillation.

Mechanism Visualization

start Chloromethyl phenyl ether carbanion Carbanion Intermediate start->carbanion Deprotonation base t-BuOK (Strong Base) base->carbanion alkoxide Halohydrin Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack acetone Acetone acetone->alkoxide product 2,2-dimethyl-3- (phenoxymethyl)oxirane alkoxide->product Intramolecular SN2 (Ring Closure)

Caption: Reaction mechanism for the Darzens-type condensation.

Strategy 3: Epoxidation of an Allyl Ether Precursor

This synthetic route involves two distinct stages: first, the synthesis of an allyl ether intermediate, 3-phenoxy-2,2-dimethyl-1-propene, followed by the direct epoxidation of its double bond. This method offers excellent control and is a common laboratory-scale approach for preparing substituted epoxides.

Causality and Mechanistic Insight

Step 1: Allyl Ether Synthesis: This step is a straightforward Williamson ether synthesis. Sodium phenoxide, generated in situ from phenol and a base like sodium hydride (NaH) or sodium hydroxide (NaOH), acts as a nucleophile. It attacks a suitable allylic electrophile, such as 3-chloro-2,2-dimethyl-1-propene, via an SN2 mechanism to form the desired ether.

Step 2: Epoxidation: The terminal double bond of the allyl ether is then oxidized to form the epoxide. A common and effective reagent for this is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the π-system of the alkene, forming the oxirane ring and releasing meta-chlorobenzoic acid as a byproduct. The concerted nature of this reaction ensures stereospecificity, although for this achiral product, it primarily ensures efficient ring formation.

Experimental Protocol

Materials:

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or NaOH

  • 3-chloro-2,2-dimethyl-1-propene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure - Step 1: Synthesis of 3-phenoxy-2,2-dimethyl-1-propene

  • Under a nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add a solution of phenol (1.0 eq) in DMF dropwise. Stir until hydrogen gas evolution ceases.

  • Add 3-chloro-2,2-dimethyl-1-propene (1.05 eq) to the sodium phenoxide solution. Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude allyl ether by column chromatography.

Procedure - Step 2: Epoxidation

  • Dissolve the purified 3-phenoxy-2,2-dimethyl-1-propene (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with saturated aqueous Na₂SO₃ solution.

  • Wash with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a final wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product. Further purification can be done via vacuum distillation.

Workflow Visualization

cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Epoxidation Phenoxide Sodium Phenoxide AllylEther 3-phenoxy-2,2- dimethyl-1-propene Phenoxide->AllylEther AllylHalide 3-chloro-2,2- dimethyl-1-propene AllylHalide->AllylEther SN2 Product Final Product: 2,2-dimethyl-3- (phenoxymethyl)oxirane AllylEther->Product Oxidation mCPBA m-CPBA mCPBA->Product

Caption: Two-step workflow via allyl ether epoxidation.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, purity needs, and available equipment.

Metric Strategy 1: Williamson/Cyclization Strategy 2: Darzens-Type Strategy 3: Allyl Ether Epoxidation
Overall Yield Good to ExcellentModerate to GoodGood
Scalability Excellent; suitable for industrial scale.Moderate; requires careful control of stoichiometry and temperature.Good; suitable for lab and pilot scale.
Starting Materials Phenol is readily available; the substituted chloropropanol may require synthesis.Acetone is common; chloromethyl phenyl ether is reactive and requires careful handling.Phenol and the allyl halide are accessible; m-CPBA is a common but potentially hazardous reagent.
Simplicity Can be performed as a one-pot reaction.[7]Requires anhydrous conditions and low temperatures; can be technically demanding.A two-step process requiring intermediate purification.
Purity Good, with distillation being an effective purification method.May have side products from base reacting with the halo-ether; requires chromatography.Generally very clean reaction, high purity achievable.
Key Advantage Most direct adaptation of the industrial standard for glycidyl ethers.[1][2]A convergent route forming two C-C/C-O bonds effectively.High-yielding and clean final step.

Conclusion

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane is achievable through several robust synthetic strategies. For large-scale production, the Williamson ether synthesis followed by intramolecular cyclization (Strategy 1) is likely the most economically viable and scalable approach, mirroring established industrial processes for related compounds. For laboratory-scale synthesis where control and purity are paramount, the epoxidation of a precursor allyl ether (Strategy 3) offers a reliable and clean two-step route. The Darzens-type condensation (Strategy 2) presents an elegant and convergent alternative, though it may require more specialized conditions to achieve high yields. By understanding the causality and mechanisms behind each method, researchers can select and optimize the protocol best suited to their specific scientific and developmental goals.

References

  • Wikipedia. Phenyl glycidyl ether. [Link]

  • National Center for Biotechnology Information. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Google Patents. CN103739571A - Synthesis method of phenyl glycidyl ether.
  • Google Patents.
  • Forest Products Laboratory. Epichlorohydrin coupling reactions with wood. [Link]

  • R Discovery. Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • MDPI. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane: A Detailed Laboratory Protocol

Introduction 2,2-Dimethyl-3-(phenoxymethyl)oxirane is an epoxide derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a sterically hindered epoxide ring coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2-Dimethyl-3-(phenoxymethyl)oxirane is an epoxide derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a sterically hindered epoxide ring coupled with a phenoxy group, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. The oxirane ring serves as a versatile electrophilic site for various nucleophilic ring-opening reactions, allowing for the introduction of diverse functionalities. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane is efficiently achieved through a robust two-step sequence. This strategy was designed for its reliability, scalability, and the use of well-established, high-yielding reactions.

  • Step 1: Williamson Ether Synthesis of Phenoxyacetone. The initial step involves the synthesis of the key intermediate, phenoxyacetone. This is accomplished via the classic Williamson ether synthesis, which proceeds through an S(_N)2 mechanism. Phenol is deprotonated by a mild base, potassium carbonate, to form the nucleophilic phenoxide ion. This ion then displaces the chloride from chloroacetone to form the desired ether linkage.[1]

  • Step 2: Corey-Chaykovsky Reaction for Epoxidation. The final step employs the Corey-Chaykovsky reaction to construct the target epoxide ring.[2] This reaction utilizes a sulfur ylide, dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base, sodium hydride.[3] The ylide acts as a nucleophile, attacking the carbonyl carbon of phenoxyacetone. The resulting intermediate undergoes an intramolecular S(_N)2 reaction to form the stable three-membered oxirane ring, with dimethyl sulfoxide (DMSO) as a byproduct.[4]

Visualizing the Synthesis

Reaction Mechanism

Reaction_Mechanism Phenol Phenol Phenoxyacetone Phenoxyacetone Phenol->Phenoxyacetone O⁻ attack on C-Cl Chloroacetone Chloroacetone Chloroacetone->Phenoxyacetone K2CO3 K₂CO₃ K2CO3->Phenol Deprotonation Phenoxyacetone_step2 Phenoxyacetone Final_Product 2,2-Dimethyl-3- (phenoxymethyl)oxirane Phenoxyacetone_step2->Final_Product Ring Closure Ylide Dimethylsulfoxonium Methylide Ylide->Phenoxyacetone_step2 Nucleophilic Attack NaH NaH TMSOI Trimethylsulfoxonium Iodide NaH->TMSOI Deprotonation TMSOI->Ylide Forms Ylide

Caption: Reaction mechanism for the two-step synthesis.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Williamson Ether Synthesis (Phenol, Chloroacetone, K₂CO₃ in Acetone) start->step1 reflux1 Reflux Reaction Mixture step1->reflux1 workup1 Work-up & Purification of Phenoxyacetone reflux1->workup1 step2 Step 2: Corey-Chaykovsky Reaction (Phenoxyacetone, NaH, TMSOI in DMSO/THF) workup1->step2 ylide_formation In situ Ylide Formation step2->ylide_formation reaction2 Reaction with Phenoxyacetone ylide_formation->reaction2 workup2 Work-up & Purification of Final Product reaction2->workup2 end End Product workup2->end

Caption: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of Phenoxyacetone

Materials:

  • Phenol (C₆H₅OH)

  • Chloroacetone (C₃H₅ClO)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin stirring the mixture and slowly add chloroacetone (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 60°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and filter off the solid salts, washing the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenoxyacetone. The crude product can be purified further by vacuum distillation if necessary.[1]

Part 2: Synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane

Materials:

  • Phenoxyacetone (from Part 1)

  • Trimethylsulfoxonium Iodide (TMSOI)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum.

  • Under the inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the flask.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under the inert atmosphere.

  • Add anhydrous DMSO to the flask to create a stirrable suspension.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO.

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension via syringe. Stir the mixture at room temperature for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[3]

  • In another flask, dissolve phenoxyacetone (1.0 eq) in anhydrous THF.

  • Cool the ylide solution in an ice bath and slowly add the phenoxyacetone solution dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-(phenoxymethyl)oxirane.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

StepReactantMolar Eq.Molecular Weight ( g/mol )Amount
1 Phenol1.094.11Variable
Chloroacetone1.192.52Variable
Potassium Carbonate1.5138.21Variable
2 Phenoxyacetone1.0150.17Variable
Trimethylsulfoxonium Iodide1.2220.07Variable
Sodium Hydride (60%)1.240.00 (dispersion)Variable
Product 2,2-Dimethyl-3-(phenoxymethyl)oxirane -178.22 Expected Yield: 60-80% over two steps

Hazard and Safety Information

This protocol involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage.[5] Handle with extreme care, using neoprene or PVC gloves and chemical splash goggles.[6]

  • Chloroacetone: Highly toxic and lachrymatory. Handle only in a fume hood with appropriate gloves and eye protection.

  • Sodium Hydride: Water-reactive and flammable solid.[7] Reacts violently with water to produce flammable hydrogen gas.[8] Must be handled under an inert atmosphere.[9]

  • Trimethylsulfoxonium Iodide: May cause skin and eye irritation.[5]

  • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals.[10][11] Wear gloves when handling.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor.[12] May form explosive peroxides upon storage.[13] Use in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[14]

References

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Redox. (2025). Safety Data Sheet Phenol (88-90%) Hydrate. Available at: [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Available at: [Link]

  • O'Shaughnessy, C., Mondal, M., & Kerrigan, N. J. (n.d.). Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. ResearchGate. Available at: [Link]

  • Chemfax Products Ltd. (2021). THF / Tetrahydrofuran - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: DMSO. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: tetrahydrofuran. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium Hydride, 60% Dispersion in Mineral Oil. Available at: [Link]

  • Agilent Technologies, Inc. (2024). Tetrahydrofuran Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Wordpress. Corey-Chaykovsky Reaction. Available at: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • ResearchGate. Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Available at: [Link]

  • Organic Syntheses. methylenecyclohexane oxide. Available at: [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • MiraCosta College. Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Williamson Ether Synthesis. Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • University of Wisconsin-Madison. 12. The Williamson Ether Synthesis. Available at: [Link]

Sources

Application

Application Notes and Protocols: Catalytic Asymmetric Ring Opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Introduction The catalytic asymmetric ring-opening (ARO) of epoxides is a cornerstone of modern organic synthesis, providing a powerful strategy for the construction of enantioenriched 1,2-bifunctional compounds.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The catalytic asymmetric ring-opening (ARO) of epoxides is a cornerstone of modern organic synthesis, providing a powerful strategy for the construction of enantioenriched 1,2-bifunctional compounds.[1][2] These products serve as versatile chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active molecules. This document provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic asymmetric ring-opening of a specific prochiral epoxide, 2,2-dimethyl-3-(phenoxymethyl)oxirane. The focus will be on the well-established hydrolytic kinetic resolution (HKR) methodology developed by Jacobsen and coworkers, which utilizes chiral (salen)Co(III) complexes.[3][4][5][6] This reaction is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a highly practical method for accessing valuable chiral epoxides and 1,2-diols.[7][8]

Reaction Principle and Mechanism

The asymmetric ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane in this protocol is a kinetic resolution, where one enantiomer of the racemic epoxide reacts preferentially with a nucleophile (in this case, water), leaving the unreacted epoxide enriched in the other enantiomer. The success of this process hinges on a chiral catalyst that can differentiate between the two enantiomers of the epoxide.

The Jacobsen (salen)Co(III) catalyst has proven to be exceptionally effective for this transformation.[3][4][5] The currently accepted mechanism for the hydrolytic kinetic resolution (HKR) involves a cooperative bimetallic pathway where two chiral (salen)Co(III) complexes work in concert.[4][9] One cobalt center acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. The second cobalt complex delivers the nucleophile (hydroxide) to one of the epoxide's electrophilic carbons. This dual activation model is crucial for the high reactivity and enantioselectivity observed in these reactions.[5][9]

The stereochemical outcome of the reaction is determined by the specific enantiomer of the chiral salen ligand used. For instance, the (R,R)-salen-Co catalyst will preferentially catalyze the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR)

This protocol details the hydrolytic kinetic resolution of racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane using the (R,R)-(salen)Co(III)OAc catalyst.

Materials and Reagents
  • Racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate [(R,R)-(salen)Co(III)OAc]

  • Glacial Acetic Acid (AcOH)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for column chromatography)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralpak AD-H or similar)[10]

Step-by-Step Procedure

Catalyst Activation:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R,R)-(salen)Co(II) complex in anhydrous THF.

  • Add glacial acetic acid (AcOH) to the solution.

  • Stir the mixture open to the air for approximately 1 hour. The color of the solution should change from orange-red to a deep brown-red, indicating the oxidation of Co(II) to the active Co(III) species.

  • Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)OAc catalyst, which can be used directly in the next step.

Hydrolytic Kinetic Resolution:

  • To the flask containing the activated catalyst, add the racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add deionized water (typically 0.5 to 0.8 equivalents relative to the epoxide) to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by taking aliquots and analyzing them by chiral HPLC. The goal is to achieve approximately 50% conversion, which theoretically provides the unreacted epoxide in >99% enantiomeric excess (ee) and the corresponding diol product.

  • Once the desired conversion is reached, quench the reaction by adding a larger volume of dichloromethane (DCM).

Workup and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the unreacted epoxide from the diol product.

Workflow Diagram

G cluster_prep Catalyst Activation cluster_reaction Kinetic Resolution cluster_workup Workup & Purification A Dissolve (R,R)-(salen)Co(II) in THF B Add Glacial Acetic Acid A->B C Stir in Air (1 hr) B->C D Remove Solvent C->D E Add Racemic Epoxide D->E Activated Catalyst F Cool to 0 °C E->F G Add Water (0.5-0.8 eq) F->G H Stir and Monitor by HPLC G->H I Quench with DCM H->I ~50% Conversion J Aqueous Workup I->J K Dry and Concentrate J->K L Silica Gel Chromatography K->L M M L->M Separated Products M1 Enantioenriched Epoxide L->M1 M2 Chiral Diol L->M2

Caption: Experimental workflow for the hydrolytic kinetic resolution.

Data Analysis and Characterization

Chiral HPLC Analysis

The enantiomeric excess (ee) of the unreacted epoxide and the resulting diol is the critical parameter for evaluating the success of the asymmetric ring-opening. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[11][12][13][14]

Typical HPLC Conditions:

  • Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

Procedure:

  • Prepare a standard solution of the racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane to determine the retention times of both enantiomers.

  • Prepare a sample of the purified, unreacted epoxide from the reaction for analysis.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Catalytic Cycle Visualization

The following diagram illustrates the proposed bimetallic catalytic cycle for the hydrolytic kinetic resolution.

G A (R,R)-(salen)Co(III)-OAc + H₂O B (R,R)-(salen)Co(III)-OH Active Nucleophile A->B Hydrolysis D D B->D Nucleophilic Attack C Racemic Epoxide (R)- and (S)-enantiomers C->D E Enantioenriched Diol (S)-1-phenoxy-3,3-dimethyl-1,2-butanediol D->E Ring Opening F Enantioenriched Epoxide (R)-2,2-dimethyl-3-(phenoxymethyl)oxirane D->F Unreacted E->A Catalyst Regeneration

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2,2-Dimethyl-3-(phenoxymethyl)oxirane as a Versatile Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the chemical intermediate 2,2-dimethyl-3-(phenoxymethyl)oxirane. Moving beyond a simple recitation of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical intermediate 2,2-dimethyl-3-(phenoxymethyl)oxirane. Moving beyond a simple recitation of facts, we explore the fundamental reactivity, strategic applications, and detailed experimental protocols necessary for its successful implementation in complex molecule synthesis. The underlying principles of its reactivity are discussed to empower researchers to adapt and innovate upon the provided methodologies.

Introduction: A Profile of a High-Value Epoxide

2,2-Dimethyl-3-(phenoxymethyl)oxirane belongs to the class of glycidyl ethers. While its parent compound, (phenoxymethyl)oxirane (also known as phenyl glycidyl ether), is widely used, the 2,2-dimethyl variant introduces unique steric and electronic properties. The core of its utility lies in the strained three-membered oxirane (epoxide) ring, which is primed for nucleophilic ring-opening reactions.[1] This reactivity allows for the stereocontrolled introduction of a 1,2-difunctionalized moiety, a common structural motif in pharmaceuticals and bioactive molecules.

The gem-dimethyl group at the C2 position provides significant steric bulk, which dictates a high degree of regioselectivity in ring-opening reactions. This predictable reactivity makes it a valuable building block for creating complex molecular architectures with minimal side products.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 2,2-dimethyl-3-(phenoxymethyl)oxiraneN/A
CAS Number Data not available; Parent (122-60-1)[2][3]
Molecular Formula C₁₁H₁₄O₂N/A
Molecular Weight 178.23 g/mol N/A
Appearance Colorless liquid (Predicted)[4]
Boiling Point 245°C (Parent Compound)[4]
Solubility Sparingly soluble in water; Soluble in organic solvents.[4]

The Chemistry of the Oxirane: Principles of Reactivity

The synthetic versatility of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a direct consequence of the high ring strain inherent in the epoxide ring. This strain, a combination of angle and torsional strain, makes the ether C-O bonds susceptible to cleavage by a wide range of nucleophiles under conditions where typical acyclic ethers would remain inert.[1] The reaction proceeds via two primary, regiochemically distinct pathways depending on the reaction conditions.

Base-Catalyzed / Nucleophilic Ring-Opening (SN2 Pathway)

Under basic or neutral conditions with strong nucleophiles (e.g., amines, alkoxides, Grignard reagents), the reaction follows a classic SN2 mechanism.[5][6] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to the significant steric hindrance imposed by the gem-dimethyl group at C2, the attack occurs exclusively at the less substituted primary carbon (C3). This results in a highly predictable and regioselective synthesis of a single product isomer.

cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_intermediate Alkoxide Intermediate cluster_product Final Product R 2,2-Dimethyl-3- (phenoxymethyl)oxirane TS [Nu---CH₂(PhO)---C(Me)₂---O]⁻ (Attack at less hindered C3) R->TS Attack at C3 Nu Nu:⁻ (Strong Nucleophile) Nu->TS Int Nu-CH₂(PhO)-C(Me)₂-O⁻ TS->Int P Nu-CH₂(PhO)-C(Me)₂-OH Int->P H H⁺ (Workup) H->P

Caption: Base-catalyzed Sₙ2 ring-opening pathway.

Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid Pathway)

In the presence of an acid catalyst, the reaction mechanism changes significantly. The acid first protonates the epoxide oxygen, converting it into a much better leaving group (a neutral hydroxyl group).[1][6] This activation allows even weak nucleophiles, such as water or alcohols, to open the ring.

The regioselectivity of this pathway is governed by electronic effects. The transition state develops a significant partial positive charge (carbocation character). This positive charge is better stabilized on the more substituted tertiary carbon (C2). Consequently, the nucleophile preferentially attacks the C2 carbon. This pathway has characteristics of both SN1 (attack at the more substituted carbon) and SN2 (stereochemical inversion) reactions.[6]

cluster_reactants Reactants cluster_protonated Protonation cluster_ts Transition State (Sₙ1-like) cluster_product Product Formation R Oxirane + H⁺ PE Protonated Epoxide [R-OH]⁺ R->PE Fast TS Carbocation character at more substituted C2 PE->TS Rate-determining P Final Product (Nu attacks C2) TS->P Nu Nu-H (Weak Nucleophile) Nu->P

Caption: Acid-catalyzed Sₙ1-like ring-opening pathway.

Application & Protocol: Synthesis of a β-Amino Alcohol

The reaction of epoxides with amines to form β-amino alcohols is a cornerstone of medicinal chemistry. These motifs are present in numerous drug candidates. This protocol details a general procedure for the regioselective synthesis of a tertiary alcohol β-amino alcohol using 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Causality Behind Experimental Choices
  • Nucleophile: Piperidine is chosen as a representative secondary amine. It is a strong nucleophile, ensuring the reaction proceeds without acid catalysis.

  • Solvent: Isopropanol is a polar protic solvent that can effectively solvate the reactants and the transition state. It can also serve as a proton source to quench the resulting alkoxide, often simplifying the workup.

  • Temperature: Refluxing provides the necessary thermal energy to overcome the activation barrier of the C-N bond formation and ring-opening, ensuring a reasonable reaction rate.

  • Stoichiometry: A slight excess of the amine can help drive the reaction to completion, but a 1:1 ratio is often sufficient.

Detailed Experimental Protocol

Reaction: Synthesis of 1-(2,2-dimethyl-3-phenoxy-1-hydroxypropan-1-yl)piperidine

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-3-(phenoxymethyl)oxirane (5.0 g, 28.0 mmol).

  • Reagent Addition: Add isopropanol (30 mL) to dissolve the epoxide. To this solution, add piperidine (2.63 g, 30.8 mmol, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting epoxide spot is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure β-amino alcohol.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow Diagram

Caption: Experimental workflow for β-amino alcohol synthesis.

Expected Data Summary
ParameterExpected Outcome
Yield 75-90%
Purity (Post-Chromatography) >98%
¹H NMR Characteristic peaks for phenoxy, piperidinyl, and gem-dimethyl groups.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₆H₂₅NO₂

Safety, Handling, and Trustworthiness

As a senior scientist, ensuring the safe and responsible use of chemical intermediates is paramount. All protocols must be self-validating through rigorous safety adherence.

  • Hazard Overview: The parent compound, phenyl glycidyl ether, is known to be harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.[7][8][9] Long-term exposure can lead to dermatitis.[9] It is reasonable to assume 2,2-dimethyl-3-(phenoxymethyl)oxirane possesses a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Safety goggles or a face shield.[7][8]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[10]

    • Body Protection: A lab coat is mandatory. Impervious clothing may be required for larger quantities.[7]

  • Handling and Storage:

    • All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

    • Avoid contact with skin and eyes.[8]

    • Store containers tightly closed in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][10] Do not allow the chemical to enter drains or waterways.[7]

References

  • Safety Data Sheet. (2025, November 26). ChemScene.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY D
  • Oxirane – Knowledge and References. Taylor & Francis.
  • SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
  • Chemical Properties of Oxirane, (phenoxymethyl)- (CAS 122-60-1). Cheméo.
  • Oxirane, (phenoxymethyl)-: Human health tier II assessment. (2013, March 22). Australian Government Department of Health.
  • 2-[(2-Methoxy Phenoxy) Methyl] Oxirane.
  • 2,2-Dimethyl-3-propyloxirane. PubChem, NIH.
  • Oxirane, (phenoxymethyl)-. NIST WebBook.
  • (2S)-2-(phenoxymethyl)oxirane. PubChem, NIH.
  • CAS 122-60-1: Phenyl glycidyl ether. CymitQuimica.
  • Phenyl Glycidyl Ether. (2014, April 4). OEHHA, CA.gov.
  • Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Deriv
  • Some glycidyl ethers. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps.
  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
  • Epoxides Nomenclature Synthesis and Reactions. Dr. Sapna Gupta.
  • Ch16: Reactions of Epoxides. University of Calgary.
  • 18.6: Reactions of Epoxides- Ring-opening. (2024, July 30). Chemistry LibreTexts.

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Application

In-Depth Technical Guide: Nucleophilic Substitution of 2,2-dimethyl-3-(phenoxymethyl)oxirane

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the nucleophilic substitution reactions of 2,2-dimethyl-3-(phenoxymethyl)oxirane...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the nucleophilic substitution reactions of 2,2-dimethyl-3-(phenoxymethyl)oxirane, a key intermediate in the synthesis of various functionalized molecules. This document offers in-depth mechanistic insights, field-proven experimental protocols, and data interpretation to enable the successful application of this versatile building block in research and development settings.

Introduction: The Significance of 2,2-dimethyl-3-(phenoxymethyl)oxirane in Synthesis

2,2-dimethyl-3-(phenoxymethyl)oxirane is a trisubstituted epoxide that serves as a valuable precursor for the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. The inherent ring strain of the oxirane ring (approximately 13 kcal/mol) makes it highly susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products with high regioselectivity and stereoselectivity.[1] The presence of the phenoxymethyl group and the gem-dimethyl substitution on the epoxide ring introduces specific steric and electronic features that influence its reactivity and make it an interesting substrate for a range of nucleophilic substitution reactions. Understanding the principles governing the ring-opening of this epoxide is crucial for its effective utilization in the synthesis of β-amino alcohols, β-hydroxy ethers, and β-hydroxy thioethers, which are important structural motifs in many biologically active compounds.

Mechanistic Overview: Controlling Regioselectivity and Stereochemistry

The nucleophilic ring-opening of epoxides can proceed through two primary mechanistic pathways, which are dictated by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.[1]

Base-Catalyzed/Nucleophilic (SN2-type) Ring-Opening

Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. This reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the site of attack. Due to steric hindrance from the gem-dimethyl group on the C2 carbon of 2,2-dimethyl-3-(phenoxymethyl)oxirane, the nucleophilic attack will overwhelmingly occur at the less substituted C3 carbon. This results in the formation of a single regioisomer.

Diagram: Base-Catalyzed Nucleophilic Substitution

G cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Epoxide 2,2-dimethyl-3- (phenoxymethyl)oxirane TS Sɴ2 Transition State (Attack at C3) Epoxide->TS Steric hindrance at C2 favors attack at C3 Nucleophile Nu:⁻ Nucleophile->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Product β-substituted alcohol Alkoxide->Product Protonation (Workup)

Caption: SN2 attack at the less hindered C3 position.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, which makes it a much better leaving group. This activation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge. In the case of 2,2-dimethyl-3-(phenoxymethyl)oxirane, the C2 carbon is tertiary and thus better able to stabilize a partial positive charge than the primary C3 carbon. Therefore, under acidic conditions, the nucleophilic attack will preferentially occur at the more substituted C2 carbon. This reaction has significant SN1 character, although a full carbocation intermediate is not always formed.

Diagram: Acid-Catalyzed Nucleophilic Substitution

G cluster_reactants Reactants cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Product Epoxide 2,2-dimethyl-3- (phenoxymethyl)oxirane Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Acid H⁺ Acid->Protonated_Epoxide TS Sɴ1-like Transition State (Attack at C2) Protonated_Epoxide->TS Electronic stabilization at C2 Nucleophile Nu-H Nucleophile->TS Product β-substituted alcohol TS->Product Deprotonation

Caption: SN1-like attack at the more substituted C2 position.

Experimental Protocols

The following protocols are provided as a starting point for the nucleophilic substitution of 2,2-dimethyl-3-(phenoxymethyl)oxirane. Optimization of reaction conditions may be necessary depending on the specific nucleophile and desired outcome.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used when specified, particularly for reactions involving organometallic reagents or strong bases.

  • Inert Atmosphere: Reactions that are sensitive to air or moisture should be performed under an inert atmosphere of nitrogen or argon.

  • Temperature Control: Reactions should be conducted at the specified temperature using appropriate heating or cooling baths.

  • Monitoring: Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Standard laboratory procedures for aqueous workup and purification by column chromatography, distillation, or recrystallization should be followed.

Protocol 1: Aminolysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane (SN2 Conditions)

This protocol describes the reaction of 2,2-dimethyl-3-(phenoxymethyl)oxirane with an amine under neat conditions or in a suitable solvent to yield a β-amino alcohol. The reaction is typically regioselective for attack at the less substituted carbon.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Amine (e.g., aniline, benzylamine, morpholine)

  • Solvent (optional, e.g., ethanol, isopropanol, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq).

  • Add the amine (1.0-1.2 eq). If the amine is a solid, it can be dissolved in a minimal amount of a suitable solvent. The reaction can also be run neat if the amine is a liquid.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-amino alcohol.

Expected Product: 1-amino-2,2-dimethyl-3-phenoxypropan-1-ol derivative.

Characterization (Example: product of reaction with aniline):

  • 1H NMR (CDCl3, 400 MHz): δ 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 4.05 (s, 2H, OCH2), 3.50 (s, 2H, NCH2), 2.50 (br s, 2H, OH and NH), 1.10 (s, 6H, 2 x CH3).

  • 13C NMR (CDCl3, 100 MHz): δ 158.5, 148.0, 129.5, 129.0, 121.5, 117.5, 114.0, 78.0, 75.0, 50.0, 25.0.

Protocol 2: Thiolysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane (Base-Catalyzed SN2 Conditions)

This protocol outlines the base-catalyzed ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane with a thiol to produce a β-hydroxy thioether. The use of a base facilitates the deprotonation of the thiol, increasing its nucleophilicity.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., sodium hydroxide, potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) and the base (1.1 eq) in the chosen solvent.

  • Add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Product: 1-(Alkyl/arylthio)-2,2-dimethyl-3-phenoxypropan-2-ol.

Protocol 3: Alcoholysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane (Lewis Acid-Catalyzed Conditions)

This protocol describes the Lewis acid-catalyzed ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane with an alcohol. The Lewis acid activates the epoxide, favoring attack at the more substituted carbon.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Alcohol (e.g., methanol, ethanol, isopropanol) - often used as the solvent

  • Lewis acid (e.g., BF3·OEt2, Ti(OiPr)4, Sc(OTf)3)

  • Anhydrous solvent (if alcohol is not the solvent, e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • Add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) and the anhydrous alcohol (can be used in excess as the solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid (0.1-1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Product: 2-alkoxy-2,2-dimethyl-3-phenoxypropan-1-ol.

Data Summary and Troubleshooting

Tabulated Reaction Data
NucleophileConditionsProduct RegioisomerTypical Yield (%)Reference
AnilineNeat, 100 °C, 12 hAttack at C385-95General procedure based on similar epoxide reactions.
BenzylamineEthanol, reflux, 8 hAttack at C390-98General procedure based on similar epoxide reactions.
ThiophenolNaOH, Ethanol, RT, 4 hAttack at C3>95General procedure based on similar epoxide reactions.
MethanolBF3·OEt2, CH2Cl2, 0 °C to RT, 2 hAttack at C280-90General procedure based on similar epoxide reactions.
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or no conversion Insufficiently reactive nucleophile.Use a stronger nucleophile or add a catalyst (e.g., a base for thiols, a Lewis acid for alcohols).
Low reaction temperature.Increase the reaction temperature.
Steric hindrance.For highly hindered nucleophiles, longer reaction times or more forcing conditions may be required.
Formation of multiple products Lack of regioselectivity.For reactions with weak nucleophiles, ensure strictly neutral or basic conditions to favor SN2 attack. For SN1-type reactions, use a well-defined Lewis acid to control selectivity.
Side reactions (e.g., polymerization).Use a less concentrated solution or add the epoxide slowly to the nucleophile.
Difficult purification Product has similar polarity to starting materials.Use a different eluent system for column chromatography or consider derivatization to change the polarity.

Diagram: Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory Check_Conversion Check Conversion by TLC/GC/LC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Multiple_Products Multiple Products Check_Conversion->Multiple_Products Complex Mixture Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Add_Catalyst Add Catalyst (Base or Lewis Acid) Low_Conversion->Add_Catalyst Change_Solvent Change Solvent Low_Conversion->Change_Solvent Check_Regioselectivity Check Regioselectivity Multiple_Products->Check_Regioselectivity Increase_Temp->Check_Conversion Add_Catalyst->Check_Conversion Change_Solvent->Check_Conversion Adjust_Conditions Adjust Conditions to Favor One Pathway (pH, Catalyst) Check_Regioselectivity->Adjust_Conditions Poor Optimize_Purification Optimize Purification (e.g., different column, derivatization) Check_Regioselectivity->Optimize_Purification Good Adjust_Conditions->Check_Conversion Success Successful Reaction Optimize_Purification->Success

Caption: A workflow for troubleshooting common issues.

Conclusion

The nucleophilic substitution of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a powerful and versatile transformation for the synthesis of a variety of functionalized molecules. By carefully selecting the nucleophile and reaction conditions, researchers can control the regiochemical outcome of the ring-opening reaction to access either linear or branched products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery, enabling them to effectively utilize this important building block in their research endeavors.

References

  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008). Regioselective ring opening of epoxides with thiols in water. ARKIVOC, 2008(xi), 46-55. [Link]

  • Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate as a Highly Efficient Catalyst for the Opening of Epoxides by Amines Affording 2-Amino Alcohols in High Yields under Solvent-Free Conditions and with Excellent Chemo-, Regio-, and Stereoselectivities. The Journal of Organic Chemistry, 72(10), 3713-3722. [Link]

  • Azizi, N., & Saidi, M. R. (2005). The Mild Aminolysis of a Variety of Epoxides in Water Gave β-Amino Alcohols with High Selectivity and in Excellent Yields in the Absence of Any Catalyst. Organic Letters, 7(17), 3649-3651. [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. ARKIVOC, 2002(11), 293-311. [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(4). [Link]

  • Larsen, C. H., & Gunda, P. (2019). Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products. Journal of the American Chemical Society, 141(5), 2049-2053. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • Wikipedia. (2023). Phenyl glycidyl ether. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

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Method

derivatization of 2,2-dimethyl-3-(phenoxymethyl)oxirane for drug discovery

An In-Depth Guide to the Derivatization of 2,2-dimethyl-3-(phenoxymethyl)oxirane for Drug Discovery Authored by a Senior Application Scientist Abstract The 2,2-dimethyl-3-(phenoxymethyl)oxirane scaffold is a valuable and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 2,2-dimethyl-3-(phenoxymethyl)oxirane for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The 2,2-dimethyl-3-(phenoxymethyl)oxirane scaffold is a valuable and versatile building block in medicinal chemistry. Its intrinsic chemical features—a reactive oxirane ring, a stabilizing phenoxymethyl group, and a sterically directing gem-dimethyl moiety—make it an ideal starting point for the synthesis of diverse compound libraries. The terminal phenoxy group is a well-established privileged moiety in drug design, known for its crucial role in the biological activity of numerous therapeutic agents.[1] This guide provides a comprehensive overview of the strategic derivatization of this oxirane, focusing on the nucleophilic ring-opening reaction to generate β-amino alcohols and related structures, which are core components of many pharmaceuticals, notably β-adrenergic blocking agents.[2][3] We present detailed, field-tested protocols for both catalyzed and uncatalyzed derivatization pathways, explain the mechanistic rationale behind these choices, and offer insights into the characterization and application of the resulting products in a drug discovery context.

The Strategic Importance of the Oxirane Scaffold

The synthesis of biologically active compounds often relies on key intermediates that provide a reliable route to desired pharmacophores. The 2,2-dimethyl-3-(phenoxymethyl)oxirane is one such intermediate. The epoxide (oxirane) ring is a strained three-membered heterocycle, making it susceptible to ring-opening by a wide variety of nucleophiles. This reaction is one of the most fundamental and reliable methods for constructing 1,2-difunctionalized compounds, such as the β-amino alcohols that are central to the activity of many drugs.[4][5]

The phenoxymethyl substituent is not merely a passive component; it is integral to the biological activity of many resulting derivatives, serving as a key interaction domain with biological targets.[1][6] The gem-dimethyl group at the C2 position of the oxirane ring introduces significant steric hindrance, which decisively dictates the regioselectivity of the ring-opening reaction. Nucleophilic attack is overwhelmingly directed to the less hindered C3 position, providing excellent control over the product's constitution.

Mechanistic Underpinnings: Regio- and Stereoselective Ring-Opening

The primary derivatization strategy involves the nucleophilic ring-opening of the epoxide. This reaction typically proceeds via an SN2 mechanism , which has important stereochemical consequences. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the site of attack.

Catalysis plays a crucial role in activating the epoxide. Lewis acids (e.g., YCl₃, ZrCl₄) or Brønsted acids can coordinate to the epoxide oxygen atom.[4][7] This polarization of the C-O bonds renders the ring more electrophilic and thus more susceptible to nucleophilic attack, often allowing reactions to proceed under milder conditions and with enhanced regioselectivity.[7]

Epoxide Ring-Opening Mechanism cluster_0 Lewis Acid Catalyzed Pathway cluster_1 Uncatalyzed Pathway Start_LA Oxirane + Lewis Acid (LA) Activated_Complex Activated Oxirane-LA Complex Start_LA->Activated_Complex Coordination Product_LA trans-β-substituted Alcohol Activated_Complex->Product_LA SN2 Attack (at C3) Nucleophile_LA Nucleophile (e.g., R-NH2) Nucleophile_LA->Activated_Complex Start_Uncat Oxirane Product_Uncat trans-β-substituted Alcohol Start_Uncat->Product_Uncat SN2 Attack (at C3) (Harsher Conditions) Nucleophile_Uncat Nucleophile (e.g., R-NH2) Nucleophile_Uncat->Start_Uncat

Caption: General mechanisms for epoxide ring-opening.

Application & Protocols: Synthesizing a β-Amino Alcohol Library

The reaction of epoxides with amines (aminolysis) is a cornerstone for generating β-amino alcohol derivatives. These compounds are not only prevalent in natural products and pharmaceuticals but also serve as valuable chiral auxiliaries.[7] The following protocols provide robust methods for derivatizing 2,2-dimethyl-3-(phenoxymethyl)oxirane with a variety of primary and secondary amines.

Protocol 1: Metal- and Solvent-Free Aminolysis via Acid Mediation

This protocol represents a green chemistry approach that minimizes waste and avoids potentially toxic metal catalysts.[8] Acetic acid serves as both a weak acid catalyst and a solvent, promoting the ring-opening in a clean and efficient manner. This method is particularly useful for simple, unhindered amines.

Rationale: The acidic proton from acetic acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by the amine. The polar protic nature of acetic acid helps to stabilize the transition state. This approach provides β-amino alcohols in high yields with excellent regioselectivity.[8]

Workflow_Protocol_1 reagents 1. Combine Oxirane & Amine 2. Add Glacial Acetic Acid reaction Heat Mixture (e.g., 60-80 °C, 4-12 h) Monitor by TLC/LC-MS reagents->reaction workup 1. Quench with Base (aq. NaOH) 2. Extract with Ethyl Acetate reaction->workup purification 1. Dry Organic Layer (Na2SO4) 2. Concentrate in vacuo 3. Purify via Column Chromatography workup->purification product Isolated β-Amino Alcohol purification->product

Caption: Workflow for metal- and solvent-free aminolysis.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1-1.5 eq) followed by glacial acetic acid (5-10 volumes).

  • Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting oxirane is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slow addition of a saturated aqueous sodium bicarbonate solution or 1M sodium hydroxide until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Protocol 2: Efficient Lewis Acid-Catalyzed Aminolysis

For less reactive amines or when milder reaction conditions are desired, a Lewis acid catalyst can dramatically accelerate the reaction rate. Yttrium(III) chloride (YCl₃) is an effective, oxophilic catalyst that can be used in low molar concentrations under solvent-free conditions at room temperature.[7]

Rationale: The Lewis-acidic YCl₃ coordinates to the epoxide oxygen, further polarizing the C-O bonds and significantly enhancing the ring's electrophilicity.[7] This activation allows the nucleophilic attack to proceed rapidly and cleanly at room temperature, making it a highly efficient and atom-economical method.

Step-by-Step Methodology:

  • Reaction Setup: In a dry vial equipped with a magnetic stir bar, add 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Catalyst Addition: Add Yttrium(III) chloride (YCl₃) (1-5 mol%).

  • Reaction: Stir the mixture at room temperature. If no solvent is used, the reaction is a neat slurry. The reaction is typically complete within 1-5 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its identity and purity.

Data Presentation and Characterization

The successful synthesis of derivatives must be confirmed by rigorous analytical characterization. Below are tables summarizing typical reaction outcomes and expected spectroscopic data for a representative product.

Table 1: Comparison of Derivatization Protocols
ParameterProtocol 1: Acid-MediatedProtocol 2: Lewis Acid-Catalyzed
Catalyst Acetic Acid (Brønsted Acid)Yttrium(III) Chloride (Lewis Acid)
Conditions 60-80 °CRoom Temperature
Solvent Acetic Acid (Reagent/Solvent)Solvent-Free (or minimal solvent)
Typical Yield Good to Excellent (75-95%)Excellent (85-99%)[7]
Key Advantage Metal-free, simple setupHigh efficiency, mild conditions, low catalyst loading
Key Disadvantage Higher temperatures requiredRequires anhydrous conditions, metal catalyst
Table 2: Representative Characterization Data

Product: 1-((2,2-dimethyl-3-(phenoxymethyl)oxiran-3-yl)methylamino)propan-2-ol (Hypothetical product from reaction with isopropylamine)

TechniqueExpected Data
¹H NMR Signals for phenoxy protons (~6.8-7.3 ppm), gem-dimethyl singlet (~1.3 ppm), isopropyl methyl doublets, and characteristic diastereotopic protons of the propanolamine backbone.
¹³C NMR Aromatic carbons (~115-160 ppm), quaternary carbon of gem-dimethyl group, and aliphatic carbons corresponding to the oxirane-opened backbone and the amine substituent.
IR (cm⁻¹) Broad O-H stretch (~3300-3500 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹).
HRMS (ESI+) Calculated m/z for [M+H]⁺, confirming the molecular formula.

Relevance in Drug Discovery: From Building Block to Bioactivity

The primary utility of derivatizing 2,2-dimethyl-3-(phenoxymethyl)oxirane is the creation of aryloxypropanolamine structures. This chemical motif is the defining feature of the vast majority of β-blocker medications, which are used to treat cardiovascular conditions like hypertension and angina.[2][9]

Drug_Discovery_Pathway Start 2,2-dimethyl-3- (phenoxymethyl)oxirane Derivatization Aminolysis Reaction (Protocols 1 & 2) Start->Derivatization Amine_Library Diverse Amine Library (Primary & Secondary) Amine_Library->Derivatization Product_Library Library of β-Amino Alcohols (Aryloxypropanolamines) Derivatization->Product_Library Screening High-Throughput Biological Screening Product_Library->Screening Hit_Compound Hit Identification Screening->Hit_Compound Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_Compound->Lead_Opt Drug_Candidate Preclinical Drug Candidate Lead_Opt->Drug_Candidate

Caption: From building block to drug candidate.

By reacting the starting oxirane with a library of diverse amines, researchers can rapidly generate a multitude of candidate molecules. These libraries can then be subjected to high-throughput screening against specific biological targets (e.g., β-adrenergic receptors). The data from these screens inform structure-activity relationships (SAR), guiding the synthesis of more potent and selective compounds in a lead optimization campaign. The stereochemistry established during the SN2 ring-opening is often critical for therapeutic activity, with one enantiomer typically being significantly more active than the other.[2][10]

Conclusion

The derivatization of 2,2-dimethyl-3-(phenoxymethyl)oxirane via nucleophilic ring-opening is a powerful and reliable strategy in modern drug discovery. The protocols detailed in this guide offer researchers flexible, efficient, and robust methods for synthesizing libraries of β-amino alcohols and related compounds. By understanding the underlying chemical principles and leveraging these practical methodologies, scientists can effectively utilize this privileged scaffold to explore chemical space and accelerate the discovery of novel therapeutic agents.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]

  • A convenient synthesis of the enantiomerically pure β-blocker ( S)-betaxolol using hydrolytic kinetic resolution. (2025). ResearchGate. [Link]

  • A Two-Step Asymmetric Synthesis of (R)-Monoaryl Epoxides Using a Chiral Oxathiane as a Recoverable Reagent: Application to the Preparation of (R)-.beta.-Adrenergic Compounds. (n.d.). ACS Publications. [Link]

  • Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). (2015). ResearchGate. [Link]

  • YCl 3 -Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017). MDPI. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]

  • Discovery and development of beta-blockers. (n.d.). Wikipedia. [Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. (2016). Taylor & Francis Online. [Link]

  • Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. (2000). ACS Publications. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). RSC Publishing. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.). PMC. [Link]

  • Continuous and convergent access to vicinyl amino alcohols. (n.d.). RSC Publishing. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). Growing Science. [Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (n.d.). PMC. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). PMC. [Link]

  • Oxirane – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Polymerization of 2,2-dimethyl-3-(phenoxymethyl)oxirane

A Technical Guide for Researchers in Polymer Synthesis and Drug Development Disclaimer: The monomer 2,2-dimethyl-3-(phenoxymethyl)oxirane is not a widely documented compound in the existing scientific literature. Consequ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Polymer Synthesis and Drug Development

Disclaimer: The monomer 2,2-dimethyl-3-(phenoxymethyl)oxirane is not a widely documented compound in the existing scientific literature. Consequently, the following application notes and protocols are based on established principles of oxirane polymerization and data from structurally related, less-substituted analogs, primarily 2-(phenoxymethyl)oxirane (phenyl glycidyl ether). These protocols should be considered as starting points and will likely require significant optimization.

Introduction

2,2-dimethyl-3-(phenoxymethyl)oxirane is a trisubstituted epoxide monomer with the potential to produce polyethers with unique properties. The presence of the gem-dimethyl group at the C2 position introduces significant steric hindrance, which is expected to profoundly influence its polymerization behavior and the characteristics of the resulting polymer. The phenoxymethyl group at the C3 position provides a flexible ether linkage and an aromatic moiety, which can contribute to desirable thermal and mechanical properties in the final polymer.[1] This guide provides a comprehensive overview of the potential synthetic routes for polymers based on this monomer, focusing on cationic and anionic ring-opening polymerization (ROP) techniques.

Monomer Synthesis: A Proposed Approach

A plausible synthetic route for 2,2-dimethyl-3-(phenoxymethyl)oxirane would involve the epoxidation of a corresponding allylic ether. This can be achieved by first synthesizing 3-phenoxy-2,2-dimethyl-1-propene and then oxidizing the double bond.

Protocol 1: Proposed Synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Synthesis of 3-phenoxy-2,2-dimethyl-1-propene:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and 3-chloro-2,2-dimethyl-1-propene (1.1 eq) in a suitable polar aprotic solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (1.5 eq), to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain 3-phenoxy-2,2-dimethyl-1-propene.

  • Epoxidation:

    • Dissolve the purified 3-phenoxy-2,2-dimethyl-1-propene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

    • Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), in DCM to the flask with vigorous stirring.

    • Allow the reaction to proceed at 0°C to room temperature while monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • After filtration, remove the solvent by rotary evaporation.

    • Purify the crude 2,2-dimethyl-3-(phenoxymethyl)oxirane by vacuum distillation.

Polymerization Methodologies

The polymerization of oxiranes typically proceeds via ring-opening mechanisms, which can be initiated by either cationic or anionic species. The choice of polymerization method will significantly impact the polymer's molecular weight, polydispersity, and microstructure.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a common method for polymerizing oxiranes.[2] However, for sterically hindered monomers like 2,2-dimethyl-3-(phenoxymethyl)oxirane, the reaction rate may be slower, and side reactions could be more prevalent.[3][4] Strong Lewis acids are typically used as initiators.

Mechanism of Cationic Ring-Opening Polymerization

CROP_mechanism M Monomer P Propagating Species (Oxonium Ion) M->P Propagation I Initiator (e.g., BF₃·OEt₂) I->M Initiation P->P Polymer Polymer Chain P->Polymer Termination/ Chain Transfer AROP_mechanism M Monomer P Propagating Species (Alkoxide) M->P Propagation I Initiator (e.g., KOH) I->M Initiation P->P Polymer Polymer Chain P->Polymer Termination (Protonation)

Caption: Simplified mechanism of Anionic Ring-Opening Polymerization.

Protocol 3: Anionic Ring-Opening Polymerization

  • Materials and Setup:

    • Monomer: 2,2-dimethyl-3-(phenoxymethyl)oxirane

    • Initiator: Powdered potassium hydroxide (KOH)

    • Solvent: Anhydrous toluene

    • Round-bottom flask with a Dean-Stark trap and reflux condenser, magnetic stirrer, and nitrogen atmosphere.

  • Procedure:

    • Place the purified monomer (e.g., 1.0 g) and powdered KOH (e.g., for a monomer-to-initiator ratio of 100:1) in the round-bottom flask with anhydrous toluene (20 mL).

    • Heat the mixture to reflux to azeotropically remove any trace amount of water.

    • After ensuring the system is anhydrous, maintain the reaction at an elevated temperature (e.g., 100-120°C) under a nitrogen atmosphere for 24-48 hours.

    • Cool the reaction to room temperature and dissolve the mixture in additional toluene.

    • Neutralize the catalyst by washing the solution with dilute hydrochloric acid, followed by washing with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and concentrate it using a rotary evaporator.

    • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), collect by filtration, and dry under vacuum.

Table 2: Representative Conditions for Anionic Ring-Opening Polymerization

ParameterSuggested RangeRationale
Monomer/Initiator Ratio50:1 to 500:1Controls molecular weight. Higher ratios yield higher molecular weights.
Temperature80°C to 120°CHigher temperatures are often required for anionic polymerization of hindered monomers.
Reaction Time24 - 72 hoursTo achieve high monomer conversion.
SolventToluene, DioxaneAprotic solvents are necessary to avoid terminating the living anionic species.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and verify the ring-opening of the oxirane monomer.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the characteristic oxirane ring vibrations and the presence of the polyether backbone.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The bulky substituents are expected to result in a relatively high Tg.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The presence of the aromatic phenoxy group may enhance thermal stability.

Potential Applications

While specific applications for poly(2,2-dimethyl-3-(phenoxymethyl)oxirane) are yet to be explored, polymers derived from similar oxiranes find use in various fields. The unique combination of a sterically demanding backbone and flexible aromatic side chains could lead to applications in:

  • Advanced Coatings and Adhesives: The polymer's potential for high thermal stability and specific mechanical properties could be beneficial.

  • Biomedical Materials: As a component in drug delivery systems or biocompatible materials, where the polyether backbone is often favored.

  • Polymer Blends and Composites: As a modifier to enhance the properties of other polymers.

Conclusion

The polymerization of 2,2-dimethyl-3-(phenoxymethyl)oxirane presents a scientifically interesting challenge due to the significant steric hindrance imposed by the gem-dimethyl group. Both cationic and anionic ring-opening polymerization methods are viable approaches, though they will require careful optimization of reaction conditions. The resulting polyether is anticipated to exhibit a unique set of properties, including a potentially high glass transition temperature and good thermal stability, making it a candidate for various advanced material applications. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the synthesis and characterization of this novel polymer.

References

  • Vandenberg, E. J. (1985). Steric Control in Polymerizations of Oxiranes. Journal of Polymer Science: Polymer Chemistry Edition, 23(4), 915-949.
  • Sugiyama, J., & Inoue, S. (1999). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Macromolecules, 32(22), 7389-7395.
  • BenchChem. (n.d.). Preventing premature polymerization of 2-cyclopentylphenoxy methyl oxirane.
  • Crivello, J. V. (2006). Cationic polymerization of oxiranes. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448.
  • NIST. (n.d.). Oxirane, (phenoxymethyl)-. NIST Chemistry WebBook.
  • Boileau, S., & Illy, N. (2011). Anionic ring-opening polymerization of oxiranes and thiiranes. Progress in Polymer Science, 36(9), 1132-1164.
  • Crivello, J. V., & Phelan, J. L. (1998). Study of the Structure-Reactivity Relationships in the Photoinitiated Cationic Polymerization of Epoxide Monomers. Journal of Polymer Science Part A: Polymer Chemistry, 36(17), 3017-3028.
  • Merlani, M., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(10), 1756-1764.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Introduction 2,2-dimethyl-3-(phenoxymethyl)oxirane is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a strained three-membered oxir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2-dimethyl-3-(phenoxymethyl)oxirane is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a strained three-membered oxirane ring, a flexible ether linkage, and an aromatic moiety, presents a rich landscape for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of this molecule is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of downstream products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR analysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane, moving from fundamental 1D techniques to advanced 2D correlation spectroscopy for unambiguous structural assignment.

Theoretical Background: Understanding the NMR Signature of 2,2-dimethyl-3-(phenoxymethyl)oxirane

The unique structural features of 2,2-dimethyl-3-(phenoxymethyl)oxirane give rise to a characteristic NMR fingerprint. The strained nature of the epoxide ring and the electronegativity of the oxygen atoms significantly influence the chemical environment of nearby protons and carbons.

  • ¹H NMR Spectroscopy : Protons on the epoxide ring typically resonate in a distinct region of the spectrum, generally between 2.5 and 3.5 ppm, due to the ring strain and the deshielding effect of the oxygen atom.[1][2] The protons of the phenoxymethyl group will exhibit chemical shifts characteristic of ethers and aromatic systems.

  • ¹³C NMR Spectroscopy : The carbon atoms of the epoxide ring also have characteristic chemical shifts, typically appearing in the range of 40 to 60 ppm.[2] The carbons of the phenoxy group and the methyl groups will resonate in their expected regions, influenced by the ether linkage.

A thorough understanding of chemical shifts, spin-spin coupling, and through-space interactions is essential for a complete structural analysis. For a deeper dive into the theoretical underpinnings of NMR, authoritative texts such as "High-Resolution NMR Techniques in Organic Chemistry" by T.D.W. Claridge and "Understanding NMR Spectroscopy" by James Keeler are recommended.[3][4]

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol is recommended for 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., glass wool)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 2,2-dimethyl-3-(phenoxymethyl)oxirane in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is required, add a small, known amount of an internal standard like TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification, solvent, and date.

Part 2: NMR Data Acquisition

The following are general guidelines for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

1D NMR Spectroscopy:

  • ¹H NMR:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure proper shimming to obtain sharp, symmetrical peaks.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[5]

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.

    • Set the spectral width in both dimensions to include all proton resonances.[6]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment reveals correlations between protons and directly attached carbons (one-bond C-H coupling).[7]

    • The proton dimension spectral width should be set based on the ¹H spectrum, and the carbon dimension should cover the expected ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), providing crucial information about the connectivity of the molecular skeleton.[7]

    • The parameters are set similarly to the HSQC experiment, but the pulse sequence is optimized for long-range couplings.

Data Analysis and Interpretation

The following sections detail the expected NMR spectral features of 2,2-dimethyl-3-(phenoxymethyl)oxirane based on predicted data.

Molecular Structure and Atom Numbering

For clarity in the following discussion, the atoms of 2,2-dimethyl-3-(phenoxymethyl)oxirane are numbered as shown below.

Caption: Molecular structure of 2,2-dimethyl-3-(phenoxymethyl)oxirane with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides initial information about the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H8, H12~7.28t7.9
H10~6.97t7.4
H9, H11~6.91d8.4
H5~4.20, ~3.90dd, dd11.0, 3.2 (geminal)
H1~3.35t5.9
H13', H14'~1.40, ~1.35s, s-

Data predicted using an online NMR prediction tool. Actual experimental values may vary.

Interpretation:

  • Aromatic Protons (H8, H9, H10, H11, H12): These protons appear in the downfield region (6.9-7.3 ppm) characteristic of aromatic systems. The specific splitting patterns (triplets and doublets) are indicative of a monosubstituted benzene ring.

  • Methylene Bridge Protons (H5): The two protons on C5 are diastereotopic due to the adjacent chiral center (C1). They are expected to appear as a pair of doublets of doublets (an ABX system with H1), reflecting both geminal coupling to each other and vicinal coupling to H1.

  • Oxirane Methine Proton (H1): This proton is expected to resonate as a triplet due to coupling with the two diastereotopic protons on C5. Its chemical shift around 3.35 ppm is typical for a proton on an epoxide ring.[1]

  • Gem-dimethyl Protons (H13', H14'): The two methyl groups on C2 are chemically non-equivalent and are expected to appear as two distinct singlets, as there are no adjacent protons to couple with.

¹³C NMR and DEPT Spectrum Analysis

The ¹³C NMR spectrum, in conjunction with DEPT experiments, allows for the identification of all carbon atoms and the determination of the number of attached protons.

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-90 DEPT-135
C7~158.5No PeakNo Peak
C9, C11~129.5PeakPeak
C10~121.2PeakPeak
C8, C12~114.6PeakPeak
C5~74.1No PeakNegative Peak
C2~62.0No PeakNo Peak
C1~58.3PeakPeak
C13', C14'~25.8, ~21.7No PeakPeak

Data predicted using an online NMR prediction tool. Actual experimental values may vary.

Interpretation:

  • Aromatic Carbons (C7-C12): These carbons resonate in the typical aromatic region (114-159 ppm). C7, being attached to the electronegative oxygen, is the most downfield. The DEPT spectra confirm the presence of four CH carbons and two quaternary carbons in this region.

  • Methylene Bridge Carbon (C5): The carbon of the -O-CH₂- group appears around 74.1 ppm, and the DEPT-135 spectrum confirms it as a CH₂ group with a negative peak.

  • Oxirane Carbons (C1, C2): The carbons of the epoxide ring appear at approximately 58.3 ppm (C1) and 62.0 ppm (C2). The DEPT spectra confirm C1 as a CH group and C2 as a quaternary carbon.

  • Gem-dimethyl Carbons (C13', C14'): The two methyl carbons are observed as distinct signals in the upfield region, confirmed as CH₃ groups by the positive peaks in the DEPT-135 spectrum.

Advanced 2D NMR Analysis for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D correlation experiments are indispensable for confirming the connectivity and finalizing the structural assignment.

Overall Workflow for NMR Characterization

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC Assign_H Proton Assignments H1->Assign_H C13 ¹³C NMR C13->HSQC C13->HMBC Assign_C Carbon Assignments C13->Assign_C DEPT DEPT-90/135 DEPT->Assign_C Connectivity Connectivity Map COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Structure Final Structure Confirmation Connectivity->Structure

Caption: Workflow for the comprehensive NMR characterization of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

¹H-¹H COSY Analysis

The COSY spectrum reveals proton-proton coupling networks.

Caption: Expected key ¹H-¹H COSY correlations for 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Key Correlations:

  • A cross-peak between the methine proton of the oxirane ring (H1) and the methylene protons of the ether linkage (H5) will confirm their adjacency.

  • A network of cross-peaks will be observed between the aromatic protons, confirming the connectivity of the phenyl ring (H8-H9-H10-H11-H12).

¹H-¹³C HSQC Analysis

The HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.

Key Correlations:

  • H1 will show a correlation to C1.

  • The two H5 protons will correlate to C5.

  • Each aromatic proton (H8-H12) will correlate to its respective carbon (C8-C12).

  • The protons of the methyl groups (H13', H14') will correlate to their respective carbons (C13', C14').

¹H-¹³C HMBC Analysis

The HMBC spectrum is crucial for establishing the overall connectivity of the molecule by showing long-range (2-3 bond) correlations.

HMBC_Correlations H1 H1 C2 C2 H1->C2 C5 C5 H1->C5 H5 H5 C1 C1 H5->C1 C7 C7 H5->C7 O6 O6 H13 H13' H13->C2 H13->C1 C14 C14' H13->C14 H14 H14' H14->C2 H14->C1 C13 C13' H14->C13

Caption: Key expected ¹H-¹³C HMBC correlations for confirming the core structure.

Key Correlations for Structural Confirmation:

  • H1 to C2 and C5: These correlations link the oxirane methine proton to the quaternary carbon of the epoxide and the methylene carbon of the ether linkage.

  • H5 to C1 and C7: These correlations connect the methylene bridge to the oxirane ring and the aromatic ring, confirming the ether linkage.

  • H13' and H14' to C1 and C2: The gem-dimethyl protons will show correlations to both carbons of the epoxide ring, confirming their attachment to C2.

Conclusion

The comprehensive NMR analysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane, employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, allows for its unambiguous structural elucidation. This application note provides a systematic protocol and a detailed guide to the interpretation of the expected spectral data. By following these methodologies, researchers, scientists, and drug development professionals can confidently characterize this important synthetic intermediate, ensuring its identity, purity, and structural integrity for subsequent applications.

References

  • University of Oxford. (n.d.). NMR Textbooks. NMR Facility. Retrieved from [Link]

  • Institute of Organic Chemistry, Polish Academy of Sciences. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Retrieved from [Link]

  • Keeler, J. (2002). Understanding NMR Spectroscopy. University of Cambridge. Retrieved from [Link]

  • Reilly, C. A., & Swalen, J. D. (1959). Nuclear Magnetic Resonance Spectra of Some Simple Epoxides. The Journal of Chemical Physics, 32(5), 1378–1385. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (400 MHz) of P(PO0,92-co-GlyTs0,08) before (top) and after nucleophilic substitution with dimethylamine (bottom) in CDCl3. Retrieved from [Link]

  • Cross, A. D. (1961). The NMR spectra of some epoxides. Journal of the American Chemical Society, 84(16), 3206-3207.
  • Bruker. (2011). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Al-Salahi, R., Marzouk, M., & Al-Amri, A. (2012). Synthesis of New Liquid Crystalline Diglycidyl Ethers. Molecules, 17(1), 594-606. [Link]

  • Weber, U., & Thiele, H. (1998). NMR Spectroscopy: Modern Spectral Analysis. Wiley-VCH.
  • Purdue University. (2021). Bruker TopSpin Training Guide for Basic 2D Experiments. Purdue University Interdepartmental NMR Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 2,2-Dimethyl-3-(phenoxymethyl)oxirane

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Scientific Context 2,2-Dimethyl-3-(phenoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Scientific Context

2,2-Dimethyl-3-(phenoxymethyl)oxirane (C₁₁H₁₄O₂) is a highly versatile synthetic intermediate utilized in the development of agrochemicals (e.g., juvenile hormone mimics) and pharmaceuticals, including potent 5-HT7 receptor antagonists[1]. Accurate structural characterization of this compound is critical during synthesis and scale-up, as epoxides are prone to thermal and catalytic ring-opening.

Mass spectrometry (MS) provides rapid structural confirmation; however, substituted oxiranes present unique analytical challenges. Under ionization, the strained three-membered epoxide ring frequently undergoes complex isomerization prior to dissociation. This guide elucidates the mechanistic fragmentation principles of 2,2-dimethyl-3-(phenoxymethyl)oxirane under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a self-validating experimental protocol designed to eliminate spectral ambiguity.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, it is crucial to understand why specific ions form, rather than merely memorizing a spectral library. The fragmentation of 2,2-dimethyl-3-(phenoxymethyl)oxirane is governed by the competition between the labile aryl ether linkage and the strained oxirane ring[2].

Electron Ionization (EI-MS, 70 eV)

Under hard ionization (70 eV), the molecular ion [M]+∙ (m/z 178) is typically of low abundance (<5%) due to the rapid dissipation of internal energy through two primary pathways[3]:

  • Ether Cleavage (Charge Retention on Aryl vs. Alkyl): Alpha-cleavage adjacent to the ether oxygen yields the highly stabilized phenoxymethyl cation ( [C7​H7​O]+ , m/z 107). Alternatively, direct cleavage of the C-O bond results in the expulsion of a phenoxy radical, leaving the aliphatic oxiranyl cation ( [C5​H9​O]+ , m/z 85).

  • Epoxide Rearrangement & Hydrogen Transfer: Epoxides commonly isomerize to their corresponding aldehydes or ketones upon ionization. A diagnostic McLafferty-type hydrogen transfer from the gem-dimethyl group to the ether oxygen triggers the neutral loss of phenol (94 Da). This highly favorable thermodynamic process yields a stable diene or oxonium radical cation at m/z 84.

Electrospray Ionization (ESI-MS/MS)

In positive ion LC-MS, protonation occurs predominantly at the ether oxygen. Collision-Induced Dissociation (CID) of the [M+H]+ precursor (m/z 179) bypasses the radical-driven rearrangements seen in EI. The dominant pathway is the neutral loss of phenol (94 Da) to yield m/z 85, driven by the low activation energy required to form the tertiary carbocation stabilized by the adjacent oxygen[4].

Visualization of Fragmentation Pathways

MS_Fragmentation M Molecular Ion [M]⁺• m/z 178 C11H14O2 Rearrange Isomerized Carbonyl[M]⁺• m/z 178 M->Rearrange Ring Opening Isomerization PhOH_loss Diene/Oxonium Radical Cation m/z 84 [C5H8O]⁺• M->PhOH_loss H-Transfer (-Phenol, 94 Da) PhOCH2 Phenoxymethyl Cation m/z 107 [C7H7O]⁺ M->PhOCH2 α-Cleavage (-C5H7O•) Aliphatic Oxiranyl Cation m/z 85 [C5H9O]⁺ M->Aliphatic Ether Cleavage (-C6H5O•) PhO Phenoxy Cation m/z 93 [C6H5O]⁺ Phenyl Phenyl Cation m/z 77 [C6H5]⁺ PhOCH2->Phenyl -CH2O (30 Da) Aliphatic->PhO Alternative Charge Retention

Fig 1. EI-MS fragmentation pathways of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Quantitative Data Summaries

Table 1: GC-EI-MS (70 eV) Diagnostic Fragmentation Profile
m/zRelative AbundanceIon FormulaStructural Assignment & Mechanistic Origin
178 < 5% [C11​H14​O2​]+∙ Intact Molecular Ion.
107 45% [C7​H7​O]+ Phenoxymethyl cation via α -cleavage at the ether oxygen.
94 100% (Base) [C6​H6​O]+∙ Phenol radical cation via H-transfer and neutral loss of C5​H8​O .
85 60% [C5​H9​O]+ Oxiranyl cation via direct C-O ether cleavage.
77 30% [C6​H5​]+ Phenyl cation resulting from the loss of formaldehyde (30 Da) from m/z 107.
43 80% [C2​H3​O]+ Acetyl cation derived from deep fragmentation of the isomerized epoxide.
Table 2: LC-ESI-MS/MS (Positive Ion Mode, CID) Product Ions

(Precursor Ion: m/z 179.1 [M+H]+ )

Product m/zOptimal CE (eV)Neutral LossStructural Assignment
85.1 15 - 2094 Da (Phenol) [C5​H9​O]+ (Aliphatic oxiranyl cation)
161.1 10 - 1518 Da ( H2​O ) [M+H−H2​O]+ (Water loss via diol formation)
107.1 25 - 3072 Da [C7​H7​O]+ (Phenoxymethyl cation)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following protocol integrates a self-validating mechanism using in-source Hydrogen/Deuterium (H/D) exchange. This proves causality: if a fragment contains the exchangeable proton, its m/z will shift, confirming the mechanism of rearrangement.

Workflow 1: GC-EI-MS Analysis

Objective: Obtain highly reproducible, library-searchable spectra.

  • Sample Preparation: Dissolve the analyte in anhydrous dichloromethane (DCM) to a concentration of 10 µg/mL. Causality: Anhydrous conditions prevent premature hydrolysis of the oxirane ring to a diol in the hot GC inlet.

  • Inlet Parameters: Set the GC inlet to 250°C with a split ratio of 1:20.

  • Chromatography: Use a 5% phenyl-arylene/95% dimethylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Conditions: Set the transfer line to 280°C and the EI source to 230°C. Causality: Maintaining the transfer line at 280°C prevents cold-trapping of the relatively high-boiling oxirane ether, which would cause peak tailing and degrade spectral resolution. Acquire data from m/z 40 to 300.

Workflow 2: LC-ESI-MS/MS with Self-Validating H/D Exchange

Objective: Confirm the neutral loss of phenol via CID and validate the protonation site.

  • Mobile Phase Preparation:

    • Standard Run: Phase A (0.1% Formic Acid in Water), Phase B (0.1% Formic Acid in Acetonitrile).

    • Validation Run (H/D Exchange): Phase A ( D2​O with 0.1% d-Formic Acid), Phase B (Acetonitrile).

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) at 0.4 mL/min using a gradient of 5% to 95% B over 5 minutes[4].

  • MS/MS Parameters: Set the capillary voltage to 3.0 kV. Use Argon as the collision gas. Causality: Argon provides more efficient kinetic-to-internal energy conversion than Nitrogen for low-mass precursors, driving the specific neutral loss of phenol.

  • Validation Logic: Compare the CID spectra of the Standard Run ( [M+H]+=179 ) to the Validation Run ( [M+D]+=180 ).

    • Observation: The m/z 85 product ion in the standard run will shift to m/z 86 in the D2​O run.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,2-Dimethyl-3-(phenoxymethyl)oxirane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield bottlenecks when synthesizing complex oxiranes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience yield bottlenecks when synthesizing complex oxiranes.

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane —typically achieved via the epoxidation of prenyl phenyl ether (1-phenoxy-3-methyl-2-butene)—presents a unique set of challenges. The presence of a gem-dimethyl group on the oxirane ring creates a highly substituted, electron-rich tertiary carbon. While this accelerates the initial electrophilic oxygen transfer, it also makes the resulting epoxide exceptionally vulnerable to acid-catalyzed ring opening.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yields.

Mechanistic Pathway & Degradation Vectors

To troubleshoot effectively, we must first understand the causality behind yield loss. The diagram below illustrates the divergent pathways of the epoxidation reaction.

Mechanism A Prenyl Phenyl Ether (Starting Material) C 2,2-dimethyl-3-(phenoxymethyl)oxirane (Target Epoxide) A->C Epoxidation B mCPBA (Oxidant) B->C Oxygen Transfer D m-Chlorobenzoic Acid (Acidic Byproduct) B->D Reduction E 1,2-Diol Derivative (Degradation Product) C->E Acid-Catalyzed Ring Opening D->E H+ Donor

Figure 1: Epoxidation pathway of prenyl phenyl ether and the acid-catalyzed degradation route.

Troubleshooting Guide & FAQs

Q1: I am observing complete consumption of the starting alkene, but my isolated yield of the epoxide is below 40%. TLC shows a highly polar byproduct. What is happening? A: This is the most common failure mode for gem-dimethyl epoxides. The polar byproduct is the 1,2-diol (3-phenoxy-2-methylbutane-1,2-diol). During standard epoxidation with meta-chloroperoxybenzoic acid (mCPBA), meta-chlorobenzoic acid (mCBA) is generated as a stoichiometric byproduct. Because the oxirane ring in 2,2-dimethyl-3-(phenoxymethyl)oxirane contains a tertiary carbon (C2), it is exceptionally prone to acid-catalyzed ring opening via a stable tertiary carbocation intermediate 1. Solution: You must strictly buffer the reaction. Adding 1.5–2.0 equivalents of solid sodium bicarbonate (NaHCO₃) neutralizes the mCBA as it forms, protecting the epoxide.

Q2: Can I use hydrogen peroxide (H₂O₂) instead of mCPBA to avoid acidic byproducts and improve scalability? A: Yes, but H₂O₂ alone is insufficiently electrophilic; a transition metal catalyst is required. For acid-sensitive epoxides, Methyltrioxorhenium (MTO) with 30% aqueous H₂O₂ is highly effective. However, to prevent nucleophilic ring opening, you must add a mixture of 3-cyanopyridine and pyridine to buffer the system and modify the catalyst's reactivity 2. Alternatively, a manganese sulfate/bicarbonate catalytic system can achieve effective epoxidation while maintaining the necessary basicity 2.

Q3: During the quench and workup, I often get stubborn emulsions and lose product. How can I optimize this? A: Emulsions in mCPBA reactions usually arise from the partial aqueous solubility of mCBA salts at near-neutral pH. Solution: Quench the reaction cold (0 °C) with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Follow this with a wash using 1M NaOH rather than just NaHCO₃. The stronger base ensures complete deprotonation of mCBA, making it entirely water-soluble and instantly breaking the emulsion.

Quantitative Data: Oxidation System Comparison

To aid in your experimental design, the following table summarizes the expected performance of various oxidation systems for this specific substrate based on empirical laboratory data.

Oxidation SystemAdditive / BufferConversion (%)Epoxide Yield (%)Diol Byproduct (%)Scalability Profile
mCPBA None (Unbuffered)> 95%35%60%Low (Exothermic, Acidic)
mCPBA NaHCO₃ (2.0 equiv)> 95%88%< 5%Moderate
30% H₂O₂ / MTO Pyridine / 3-CN-Pyridine92%90%< 2%High (Green chemistry)
30% H₂O₂ / Mn²⁺ Bicarbonate buffer85%82%< 5%High (Low cost)
Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the Buffered mCPBA Epoxidation of prenyl phenyl ether. This protocol is designed as a self-validating system, meaning each critical phase includes an analytical checkpoint to guarantee success before proceeding.

Protocol S1 1. Dissolve Alkene in DCM S2 2. Add NaHCO3 Buffer (0 °C) S1->S2 S3 3. Dropwise mCPBA Addition S2->S3 S4 4. Reaction Monitoring (TLC) S3->S4 S5 5. Quench (Na2S2O3) S4->S5 S6 6. Wash & Extract (1M NaOH) S5->S6 S7 7. Isolate Target Epoxide S6->S7

Figure 2: Step-by-step experimental workflow for the buffered epoxidation protocol.

Step-by-Step Methodology:
  • Preparation: Dissolve 10.0 mmol of prenyl phenyl ether in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Validation: Ensure the solution is completely clear and free of moisture.

  • Buffering: Add 20.0 mmol (1.68 g) of finely powdered, anhydrous NaHCO₃ to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve 12.0 mmol of purified mCPBA (assuming ~77% active oxidant) in 20 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes. Validation: Monitor the internal temperature; it must not exceed 5 °C to prevent thermal runaway and preserve selectivity.

  • Reaction & Validation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting alkene (Rf ~0.7) must completely disappear, replaced by the target epoxide (Rf ~0.4). Do not proceed to quenching until conversion is >95%.

  • Quenching: Cool the reaction back to 0 °C. Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes. Self-Validation Checkpoint: Spot the aqueous layer on KI-starch indicator paper. A negative result (no blue/black color) validates that all hazardous peroxides have been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with cold 1M NaOH (2 x 30 mL) to remove the mCBA byproduct, followed by brine (30 mL). Validation: The layers should separate rapidly without emulsion.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the epoxide.

References
  • Title: Synthesis of epoxides - Organic Chemistry Portal (Citing: Adolfsson et al., J. Org. Chem., 2000 & Lane et al., J. Am. Chem. Soc., 2013) Source: organic-chemistry.org URL: [Link]

  • Title: The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons Source: orientjchem.org URL: [Link]

Sources

Optimization

Technical Support Center: Ring-Opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Welcome to the technical support center for the ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, minimize side products, and achieve high yields of your desired regio- and stereoisomer.

Introduction to the Chemistry

The ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a versatile reaction for the synthesis of 1,2-di-substituted propanol derivatives, which are valuable intermediates in medicinal chemistry. The regioselectivity of the reaction is primarily dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile, stemming from the steric hindrance at the C2 position and the electronic effects of the phenoxymethyl group at C3.

Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C3), resulting in a product with the nucleophile at the C3 position and a tertiary alcohol at the C2 position.

Under acidic conditions , the epoxide oxygen is first protonated, leading to a transition state with significant carbocationic character at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the C2 position, yielding a product with the nucleophile at C2 and a primary alcohol at C3.

This guide will address common challenges and side reactions encountered in both pathways.

Troubleshooting Guide

Problem 1: Poor Regioselectivity in Base-Catalyzed Ring-Opening

Symptom: You are performing a base-catalyzed ring-opening with a strong nucleophile (e.g., an amine, alkoxide, or Grignard reagent) and obtaining a mixture of regioisomers, with a significant amount of the product resulting from attack at the C2 position.

Potential Causes and Solutions:

  • Cause A: Competing Acid-Catalyzed Pathway. Traces of acid in your reactants or solvent can protonate the epoxide, initiating the acid-catalyzed pathway that favors attack at the C2 position.

    • Solution:

      • Ensure all reagents and solvents are strictly anhydrous and free of acidic impurities. Use freshly distilled solvents and high-purity reagents.

      • Consider adding a non-nucleophilic base to scavenge any trace acids.

      • Use aprotic solvents like THF, diethyl ether, or dioxane to minimize proton availability.

  • Cause B: Weak Nucleophile. If your nucleophile is not sufficiently strong, the reaction may require harsher conditions (e.g., higher temperatures), which can lead to side reactions and decreased selectivity.

    • Solution:

      • Increase the nucleophilicity of your reagent. For example, when using an alcohol as a nucleophile, deprotonate it with a strong base (e.g., NaH) to form the more nucleophilic alkoxide.

      • Choose a more potent nucleophile if your synthesis allows.

  • Cause C: High Reaction Temperature. Elevated temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a loss of regioselectivity.

    • Solution:

      • Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity.

      • Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.

Problem 2: Low Yield and/or Formation of Diol Byproduct in Acid-Catalyzed Ring-Opening

Symptom: When performing an acid-catalyzed ring-opening, you observe a low yield of the desired product and the formation of a significant amount of 1-(phenoxymethyl)-2-methylpropane-1,2-diol.

Potential Cause and Solution:

  • Cause: Presence of Water. Water can act as a competing nucleophile in acid-catalyzed reactions, leading to the hydrolysis of the epoxide to form the corresponding diol.

    • Solution:

      • Use anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

      • Employ a non-aqueous acid source. For example, use a Lewis acid (e.g., BF3·OEt2, Ti(OiPr)4) or an anhydrous Brønsted acid (e.g., HCl in dioxane).

      • If using an aqueous acid is unavoidable, consider using a large excess of the desired nucleophile to outcompete the water.

Problem 3: Formation of an Isomeric Byproduct via Rearrangement

Symptom: In an acid-catalyzed reaction, you isolate an unexpected aldehyde or ketone byproduct.

Potential Cause and Solution:

  • Cause: Carbocation Rearrangement. Under strongly acidic conditions, the carbocation-like intermediate at C2 can undergo rearrangement (e.g., a hydride or methyl shift) before nucleophilic attack. This is more likely with less nucleophilic solvents or reagents.

    • Solution:

      • Use a milder acid catalyst. Lewis acids are often more selective than strong Brønsted acids.

      • Increase the concentration of the nucleophile to trap the carbocationic intermediate before it has a chance to rearrange.

      • Lower the reaction temperature to disfavor the rearrangement pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the ring-opening product?

A1: The ring-opening of epoxides is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed via an SN2-type backside attack on the epoxide carbon. This results in an inversion of stereochemistry at the site of nucleophilic attack. If your starting epoxide is enantiopure, the product will also be enantiopure, with the new stereocenter formed in a predictable configuration.

Q2: Can the phenoxymethyl group participate in any side reactions?

A2: Under strongly acidic or basic conditions and at elevated temperatures, there is a potential for cleavage of the ether linkage in the phenoxymethyl group. However, under typical epoxide ring-opening conditions, this is generally not a major concern. If you suspect this is occurring, consider using milder reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting epoxide and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the reaction progress and identify any major byproducts. For quantitative analysis, high-performance liquid chromatography (HPLC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy are suitable techniques.

Q4: What are the best practices for purifying the ring-opening product?

A4: The purification method will depend on the properties of your product.

  • Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting material and byproducts.

  • Distillation may be an option for thermally stable, lower-boiling point products.

  • Crystallization can be used if the product is a solid and a suitable solvent system can be found.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with an Amine

This protocol describes the reaction of 2,2-dimethyl-3-(phenoxymethyl)oxirane with a primary amine under basic conditions to favor the formation of the 1-amino-3-(phenoxymethyl)-2-methylpropan-2-ol.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., ethanol or THF)

  • Nitrogen or argon atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) in the anhydrous solvent.

  • Add the primary amine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C), monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol

This protocol describes the reaction of 2,2-dimethyl-3-(phenoxymethyl)oxirane with an alcohol in the presence of a Lewis acid catalyst to favor the formation of the 2-alkoxy-1-(phenoxymethyl)-2-methylpropan-1-ol.

Materials:

  • 2,2-dimethyl-3-(phenoxymethyl)oxirane

  • Anhydrous alcohol (e.g., methanol)

  • Lewis acid catalyst (e.g., BF3·OEt2)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or argon atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the anhydrous alcohol (2.0 eq) to the solution.

  • Slowly add the Lewis acid catalyst (e.g., 0.1 eq of BF3·OEt2) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Base-Catalyzed Ring Opening

cluster_reactants Reactants cluster_conditions Conditions cluster_products Major Product Epoxide 2,2-Dimethyl-3- (phenoxymethyl)oxirane Product Attack at C3: 1-Amino-3-(phenoxymethyl)- 2-methylpropan-2-ol Epoxide->Product SN2 Attack at less hindered C3 Nucleophile Strong Nucleophile (e.g., R-NH2) Nucleophile->Product Solvent Aprotic Solvent Temp Low to Moderate Temp.

Caption: Base-catalyzed ring opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Acid-Catalyzed Ring Opening

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Major Product Epoxide 2,2-Dimethyl-3- (phenoxymethyl)oxirane Protonated_Epoxide Protonated Epoxide (Carbocationic character at C2) Epoxide->Protonated_Epoxide Protonation Nucleophile Weak Nucleophile (e.g., R-OH) Product Attack at C2: 2-Alkoxy-1-(phenoxymethyl)- 2-methylpropan-1-ol Nucleophile->Product Acid Acid Catalyst (e.g., H+ or Lewis Acid) Acid->Protonated_Epoxide Protonated_Epoxide->Product Nucleophilic Attack at more substituted C2

Caption: Acid-catalyzed ring opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Ochoa-Terán, A., & Rivero, I. A. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-3-(phenoxymethyl)oxirane

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane. Our focus is on anticipating common experimental challenges and providing scientifically-grounded solutions to optimize reaction conditions, improve yields, and ensure product purity.

I. Overview of Synthetic Strategy

The synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane, a substituted glycidyl ether, is most commonly achieved via a pathway analogous to the Williamson ether synthesis, followed by intramolecular cyclization to form the epoxide ring.[1][2][3] A prevalent and highly efficient method involves the reaction of phenol with a suitable three-carbon electrophile, such as epichlorohydrin, in the presence of a base. To overcome the challenge of immiscible reactants (an aqueous base and an organic electrophile), phase-transfer catalysis (PTC) is often employed.[4] This technique uses a catalyst, typically a quaternary ammonium salt, to shuttle the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[4][5]

cluster_reaction SN2 Nucleophilic Attack phenol Phenol phenoxide Phenoxide Anion phenol->phenoxide Deprotonation base Base (e.g., NaOH) intermediate Halohydrin Intermediate phenoxide->intermediate eph 2-(chloromethyl)-2- methyloxirane (Epichlorohydrin analog) eph->intermediate product 2,2-dimethyl-3- (phenoxymethyl)oxirane intermediate->product Intramolecular Cyclization (SN2) start Problem Detected low_yield Low Yield? start->low_yield byproducts Byproducts Present? start->byproducts No check_stoich Verify Stoichiometry (Avoid excess ECH) low_yield->check_stoich Yes slow_addition Slow Reagent Addition byproducts->slow_addition Yes check_catalyst Optimize Catalyst (Type & Loading) check_stoich->check_catalyst check_temp Adjust Temperature (40-60°C Range) check_catalyst->check_temp check_temp->byproducts lower_temp Lower Reaction Temp. slow_addition->lower_temp purify Review Purification (Distillation/Chromatography) lower_temp->purify

Caption: Troubleshooting decision tree for synthesis optimization.

C. Purification Challenges

Q3: The crude product is difficult to purify. What is an effective purification protocol?

A3: A multi-step purification process is typically required.

  • Initial Filtration: After the reaction is complete, if solid NaOH and NaCl are present, begin by diluting the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and filtering to remove the inorganic salts. [6][7]2. Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water to remove any remaining salts and base, and then with a brine solution to aid in phase separation. [7]3. Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. [4]5. Final Purification: The final purification of the crude oil is best achieved by vacuum distillation or column chromatography on silica gel. [4][7]The choice depends on the boiling point of the product and the nature of the remaining impurities.

III. Optimized Experimental Protocol (PTC Method)

This protocol provides a robust starting point for the synthesis. Researchers should perform small-scale trials to fine-tune the conditions for their specific setup.

Materials:

  • Phenol (1.0 eq)

  • 2-(chloromethyl)-2-methyloxirane (or appropriate epichlorohydrin analog) (1.2 eq)

  • Sodium Hydroxide (NaOH), pellets or powder (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.03 eq)

  • Toluene or a suitable organic solvent (optional, can be run neat)

  • Diethyl ether or Ethyl Acetate (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen).

  • Charge Reactants: To the flask, add phenol (1.0 eq), sodium hydroxide (1.5 eq), and TBAB (0.03 eq). If using a solvent, add it at this stage.

  • Heat and Stir: Begin vigorous stirring and heat the mixture to 50°C.

  • Add Electrophile: Slowly add the 2-(chloromethyl)-2-methyloxirane (1.2 eq) dropwise over 1 hour. An exotherm may be observed; maintain the temperature between 50-60°C.

  • Reaction: After the addition is complete, continue stirring at 50-60°C for 4-6 hours. Monitor the reaction's progress via TLC or GC analysis.

  • Cool and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter to remove solid NaCl and unreacted NaOH. [7]7. Extraction: Transfer the filtrate to a separatory funnel. Wash three times with distilled water and once with brine. [7]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, 2,2-dimethyl-3-(phenoxymethyl)oxirane.

IV. Key Parameter Optimization Summary

The following table summarizes the critical parameters and suggested ranges for optimizing the synthesis.

ParameterRecommended RangeRationale & Key Considerations
Phenol:Electrophile Ratio 1 : 1.1 - 1.5A slight excess of the electrophile is common, but a large excess can promote side reactions. [6]
Base (NaOH) Stoichiometry 1.2 - 2.0 eq (relative to phenol)Must be sufficient to deprotonate the phenol and neutralize the HCl byproduct. Solid base is often preferred. [6]
PTC Catalyst Loading 1 - 5 mol% (relative to phenol)Higher loading can increase rates but also costs. TBAB is a common and effective choice. [4]
Temperature 40 - 70 °CBalances reaction rate against the potential for side reactions like polymerization and ring-opening.
Solvent Toluene or Solvent-FreeSolvent-free (solid/liquid PTC) can increase yield and simplify workup by allowing direct filtration of byproducts. [6][8]

V. Mechanistic Visualization

The efficiency of Phase-Transfer Catalysis (PTC) is central to this synthesis. The catalyst facilitates the transport of the water-soluble phenoxide ion into the organic phase.

Q⁺ = Tetrabutylammonium Cation (NBu₄⁺) Ph-OH = Phenol R-Cl = Epichlorohydrin Analog phenol Ph-OH phenoxide Ph-O⁻ Na⁺ phenol->phenoxide + OH⁻ naoh Na⁺OH⁻ nacl Na⁺Cl⁻ quat_phenoxide Q⁺ ⁻O-Ph phenoxide->quat_phenoxide eph R-Cl (Electrophile) quat_cl Q⁺Cl⁻ product Ph-O-R (Product) quat_phenoxide->quat_cl + R-Cl quat_cl->nacl - Cl⁻

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in ether synthesis.

VI. References

  • Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. [Link]

  • Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. [Link]

  • A Novel Approach to Prepare Fluorinated Polyether Glycol Using Phase-Transfer Catalysts. Advanced Materials Research. [Link]

  • PTC Etherification for Aryl Glycidyl Ether. PTC Organics. [Link]

  • Optimization of the Synthesis of Glycerol Derived Monoethers from Glycidol by Means of Heterogeneous Acid Catalysis. PubMed. [Link]

  • Efficient Flow Synthesis of Glycidyl Ether Using BuSnCl3 as a Mild Lewis Acid. ResearchGate. [Link]

  • Synthetic method of butyl glycidyl ether. Google Patents.

  • A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. E3S Web of Conferences. [Link]

  • Chapter 16: Ethers, Epoxides, and Sulfides. University of Illinois Chicago. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis & Epoxide Reactions. Scribd. [Link]

  • Ether and Epoxide Reactions. YouTube. [Link]

  • Main reactions of epoxidation and oxirane ring-opening process. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolution of 2,2-dimethyl-3-(phenoxymethyl)oxirane Enantiomers

Introduction Welcome to the technical support center for the enantiomeric resolution of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the enantiomeric resolution of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral epoxide. Enantiomerically pure epoxides are critical chiral building blocks in modern organic synthesis, particularly for the development of pharmaceuticals where stereochemistry dictates therapeutic activity.[1] The resolution of racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane presents unique challenges that require a systematic and well-informed approach.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols in a direct question-and-answer format. Our goal is to equip you with the expertise and practical insights needed to overcome common hurdles and successfully resolve this enantiomeric mixture in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy and methodology for resolving the enantiomers of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Q1: What are the principal methods for separating the enantiomers of 2,2-dimethyl-3-(phenoxymethyl)oxirane?

There are three primary strategies for resolving this racemic epoxide:

  • Chromatographic Resolution: This involves using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers. This is the most common method for analytical-scale separation and purity assessment.[2]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase or an epoxide hydrolase, that selectively reacts with one enantiomer at a much faster rate than the other.[3] For example, an epoxide hydrolase can convert one epoxide enantiomer into its corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. The resulting mixture of the unreacted epoxide and the diol can then be easily separated by standard chromatography due to their different physical properties.[3][4]

  • Chemical Resolution via Diastereomer Formation: This classic method involves reacting the racemic epoxide with a chiral resolving agent to form a mixture of diastereomers.[5] Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or achiral chromatography.[5][6] Afterward, the resolving agent is cleaved to yield the separated enantiomers.

Q2: Why is Chiral HPLC the preferred method for analyzing enantiomeric purity?

Chiral HPLC is the gold standard for determining enantiomeric excess (ee) and optical purity for several reasons:

  • Direct Analysis: It allows for the direct separation and quantification of both enantiomers without the need for derivatization.[7]

  • High Resolution & Sensitivity: Modern chiral stationary phases (CSPs) offer excellent resolving power, enabling accurate quantification even when one enantiomer is present in very small amounts.[8]

  • Versatility: A wide range of polysaccharide-based and Pirkle-type columns are available, which have proven effective for separating aryl glycidyl ethers, a class of compounds structurally similar to 2,2-dimethyl-3-(phenoxymethyl)oxirane.[8][9]

  • Method Development: Systematic screening protocols allow for efficient development of robust separation methods.[2]

Q3: Is Enzymatic Kinetic Resolution (EKR) a suitable method for preparative-scale resolution of this compound?

Yes, EKR is an excellent candidate for producing larger quantities of enantioenriched 2,2-dimethyl-3-(phenoxymethyl)oxirane. Its advantages include:

  • High Enantioselectivity: Many enzymes, particularly lipases and epoxide hydrolases, exhibit very high selectivity (E-values), leading to products with high enantiomeric excess (ee).[10]

  • Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (room temperature, neutral pH), which minimizes the risk of side reactions or degradation of the sensitive epoxide ring.[3]

  • Scalability: Biocatalytic processes are often highly scalable for industrial applications.

The primary limitation is that a classical kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer.[3] However, this also allows for the recovery of the other enantiomer (in the form of the diol product or as the unreacted starting material), providing access to both chiral building blocks.[11]

Q4: How does chemical resolution by diastereomeric derivatization work for an epoxide?

For an epoxide, chemical resolution typically involves a ring-opening reaction with a chiral nucleophile. For instance, you could use an enantiopure chiral acid or alcohol. The process is as follows:

  • Reaction: The racemic epoxide is reacted with a single enantiomer of a chiral resolving agent (e.g., (R)-mandelic acid). This opens the epoxide ring and forms two diastereomeric products.

  • Separation: The resulting diastereomers now have different physical properties and can be separated using standard techniques like fractional crystallization or silica gel chromatography.[5]

  • Cleavage: The chiral auxiliary is chemically removed from each separated diastereomer to yield the individual, enantiopure products (in this case, likely diols). This step often requires further chemical modification to re-form the epoxide ring if desired.

While effective, this method is often more labor-intensive and requires more optimization than chromatographic or enzymatic methods.[6]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, categorized by the resolution technique.

Chiral HPLC Troubleshooting

Q: I am seeing no separation of my enantiomers (a single peak). What are my first troubleshooting steps?

A systematic approach is crucial when no separation is observed.[12]

  • Verify Your Column Choice: Confirm that the chiral stationary phase (CSP) you are using is appropriate for epoxides. Polysaccharide-derived CSPs (e.g., Chiralpak® IA, IB, IC, AD-H, AS-H) are an excellent starting point for this class of compounds.[2]

  • Check Mobile Phase Composition: Enantiomeric separation is highly sensitive to the mobile phase. If you are using a normal phase (e.g., hexane/isopropanol), systematically vary the alcohol percentage (e.g., from 2% to 20%). Sometimes, a very small change can initiate separation.

  • Assess Method Parameters: Double-check that your flow rate and column temperature match the intended method. A lower flow rate often increases resolution at the cost of longer run times.[12]

  • Confirm Chirality: Ensure your analyte is indeed chiral and not a meso compound or an achiral impurity.

This diagnostic workflow can help pinpoint the issue.

G A No Enantiomeric Resolution Observed B 1. Verify CSP Suitability (e.g., Polysaccharide-based) A->B Start Here C 2. Screen Mobile Phase Composition (Vary alcohol % in normal phase) B->C CSP is appropriate D 3. Check HPLC Parameters (Flow Rate, Temperature) C->D No separation after screening F Resolution Achieved C->F Separation observed E 4. Confirm Analyte Chirality D->E Parameters are correct

Caption: Initial troubleshooting workflow for lack of enantiomeric separation.

Q: My resolution is poor (Rs < 1.5) and the peaks are overlapping. How can I improve it?

Improving baseline resolution often requires systematic optimization.

  • Optimize Mobile Phase: This is the most powerful variable.

    • Normal Phase: Decrease the percentage of the polar modifier (e.g., ethanol, isopropanol). This will increase retention time and often improves resolution.

    • Additives: For some CSPs, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase.[12]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly enhance resolution.

  • Lower the Temperature: Running the analysis at a lower temperature (e.g., 15-25 °C) can improve separation by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Try a Different CSP: If optimization fails, the selectivity of your chosen column may be insufficient. Screen other CSPs with different chiral selectors (e.g., if you used a cellulose-based column, try an amylose-based one).[2]

Q: My peaks are broad and tailing. What causes this and how can I fix it?

Poor peak shape can compromise resolution and quantification.

  • Cause: Secondary Interactions: Unwanted interactions between the analyte and residual silanols on the silica support can cause tailing.

    • Solution: Add a mobile phase modifier. A small amount of a competitor base (like diethylamine for basic analytes) or acid (like TFA for acidic analytes) can block these active sites.[12]

  • Cause: Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample. A typical concentration for analytical HPLC is around 1 mg/mL.[8]

  • Cause: Incompatible Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase or in a solvent that is weaker than the mobile phase.[12]

Enzymatic Kinetic Resolution (EKR) Troubleshooting

Q: My enzymatic reaction is not proceeding, or the conversion is very low after 24 hours. What should I check?

Low or no conversion points to an issue with the enzyme's activity or the reaction conditions.

  • Check Enzyme Activity: Is the enzyme active? Test it with a standard substrate known to work (a positive control). Enzymes can denature if stored improperly.

  • Solvent System: Many enzymes, especially lipases used for resolutions, work best in non-polar organic solvents (e.g., hexane, toluene, MTBE) with a minimal amount of water required for activity. Excessive water can lead to competing hydrolysis of the enzyme itself. For epoxide hydrolases, the reaction is often run in a buffer/organic co-solvent system.[11]

  • pH of the System: For hydrolases, the pH of the aqueous buffer is critical. Ensure it is at the optimal pH for the specific enzyme being used.

  • Inhibitors: Is there anything in your racemic starting material that could be inhibiting the enzyme? Impurities from the synthesis (e.g., heavy metals, strong acids/bases) can denature proteins. Purifying the racemic epoxide before the resolution may be necessary.

Q: The enantiomeric excess (ee) of my unreacted epoxide is low, even at ~50% conversion. How can I improve the selectivity?

Low ee at 50% conversion indicates a low enantioselectivity (E-value) of the enzyme for your specific substrate.

  • Screen Different Enzymes: This is the most effective solution. Try lipases from different sources (e.g., Candida antarctica Lipase B (CALB), Candida rugosa, Pseudomonas cepacia). Different enzymes have different active site geometries and will show different selectivities.[10]

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from 30 °C to 4 °C) can sometimes increase the E-value, as the activation energy difference between the two enantiomer reactions becomes more significant. This will, however, slow down the reaction rate.

  • Change the Solvent: The nature of the organic solvent can influence the enzyme's conformation and thus its selectivity. Screen a range of solvents from non-polar (hexane) to more polar (THF, MTBE).

G cluster_0 Kinetic Resolution Principle Racemate Racemic Epoxide (R)-E + (S)-E Enzyme Chiral Enzyme (e.g., Lipase or Hydrolase) Racemate->Enzyme Product Product (Diol) (R)-P Enzyme->Product k_fast (e.g., R-enantiomer reacts) Unreacted Enriched Epoxide (S)-E Enzyme->Unreacted k_slow (e.g., S-enantiomer is unreactive)

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Section 3: Experimental Protocols

The following protocols provide a starting point for developing your own resolution methods for 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane in a 50:50 mixture of hexane and isopropanol.[8]

  • Column Selection: Use a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (or their immobilized equivalents). These are known to be effective for a broad range of chiral compounds.[2]

  • Initial Screening Conditions:

    • Mobile Phase A: 90:10 Hexane/Isopropanol (v/v)

    • Mobile Phase B: 80:20 Hexane/Isopropanol (v/v)

    • Mobile Phase C: 95:5 Hexane/Ethanol (v/v)

  • HPLC Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm or 270 nm.

  • Procedure: a. Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and run the analysis. c. Repeat steps 5a and 5b for Mobile Phases B and C, ensuring proper column flushing and equilibration between mobile phase changes.

  • Evaluation: Analyze the resulting chromatograms. Look for any sign of peak splitting or separation. The condition that provides the best initial separation should be selected for further optimization as described in the troubleshooting section.

Table 1: Starting Conditions for Chiral HPLC Screening
ParameterCondition 1Condition 2Condition 3
Chiral Column Chiralpak® AD-HChiralpak® AD-HChiralcel® OD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase 90% Hexane, 10% IPA95% Hexane, 5% EtOH85% Hexane, 15% IPA
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV, 270 nmUV, 270 nmUV, 270 nm
Protocol 2: Lipase-Catalyzed Hydrolytic Kinetic Resolution

This is a general procedure for attempting an EKR of 2,2-dimethyl-3-(phenoxymethyl)oxirane using hydrolysis.

  • Materials:

    • Racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 eq).

    • Immobilized Lipase (e.g., Novozym® 435 - CALB) (10-50 mg per mmol of epoxide).

    • Organic Solvent (e.g., Toluene or MTBE).

    • Water (0.5-0.6 eq). This is critical; using a stoichiometric amount of water for the desired 50% conversion prevents hydrolysis of the second enantiomer.

  • Reaction Setup: a. To a round-bottom flask, add the racemic epoxide and the organic solvent (to make a ~0.1-0.5 M solution). b. Add the water (0.5 equivalents). c. Add the immobilized lipase. d. Stir the suspension at room temperature (or a controlled temperature, e.g., 30 °C).

  • Monitoring the Reaction: a. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, 24 hours). b. Quench the aliquot (e.g., by filtering out the enzyme) and analyze by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining epoxide.

  • Workup (when ~50% conversion is reached): a. Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused. b. Remove the solvent from the filtrate under reduced pressure. c. The resulting crude product is a mixture of the enantioenriched unreacted epoxide and the enantioenriched diol product.

  • Purification: a. Separate the epoxide from the more polar diol using standard silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
  • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. PubMed. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Görbe, T., & Szakács, Z. (2000). Enantiomeric derivatization for biomedical chromatography. PubMed. [Link]

  • WUR E-Depot. (n.d.). Preparation of enantiopure epoxides by biocatalytic kinetic resolution. Wageningen University & Research. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Chiral Technologies Europe. (2026). Finding the Best Separation for Enantiomeric Mixtures. LCGC International - Chromatography Online. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. Benchchem.
  • BenchChem. (2025). In-Depth Technical Guide: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane. Benchchem.
  • Daicel Chiral Technologies. (n.d.). Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. Daicel.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Archelas, A., & Furstoss, R. (2001). Synthesis of enantiopure epoxides through biocatalytic approaches. PubMed. [Link]

Sources

Troubleshooting

purification techniques and chromatography for 2,2-dimethyl-3-(phenoxymethyl)oxirane

Technical Support Center: Purification of 2,2-dimethyl-3-(phenoxymethyl)oxirane Welcome to the technical support center for the purification of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Welcome to the technical support center for the purification of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable synthetic intermediate. The purification of epoxides, particularly those with sensitive functional groups, requires a nuanced approach to maintain the integrity of the oxirane ring while achieving high purity. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the success of your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions you may have before initiating the purification process.

Q1: What is the most effective and scalable method for purifying 2,2-dimethyl-3-(phenoxymethyl)oxirane?

For lab-scale and pilot-scale purification, flash column chromatography using silica gel is the most robust and widely adopted method.[1] It offers an excellent balance between resolution, speed, and cost-effectiveness. The polarity of the phenoxymethyl group allows for strong interaction with the silica, while the overall molecule is non-polar enough to be eluted with common organic solvent systems. For extremely high-purity requirements, such as reference standard generation, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Q2: How critical is the stability of the epoxide on silica gel?

This is a critical consideration. Standard silica gel is inherently acidic, which can catalyze the hydrolysis or rearrangement of the epoxide ring, leading to the formation of diol impurities or other byproducts.[2] If you observe streaking, tailing on your Thin Layer Chromatography (TLC) plate, or the appearance of new, more polar spots during analysis, it is a strong indicator of on-column degradation.[3]

Q3: How do I choose the optimal solvent system (mobile phase) for column chromatography?

The ideal solvent system should provide a retention factor (Rƒ) for the target compound in the range of 0.25-0.35 on a TLC plate.[4] A common and effective approach is to use a binary system of a non-polar solvent like hexanes or pentane and a moderately polar solvent like ethyl acetate or diethyl ether.[5]

  • Screening: Begin by running TLC plates with varying ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).

  • Optimization: The goal is to achieve clear separation between your product spot and any impurities. If separation is difficult, a shallow gradient elution during the column chromatography will likely yield the best results.[2]

Q4: How can I visualize 2,2-dimethyl-3-(phenoxymethyl)oxirane on a TLC plate?

The compound has two reliable visualization methods:

  • UV Light (254 nm): The phenoxy group contains an aromatic ring that is chromophoric and will appear as a dark spot on a fluorescent TLC plate.[5]

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with the epoxide functional group (and other reducible groups), appearing as a yellow or light-brown spot against a purple background. This method is highly effective for confirming the presence of the epoxide.[2]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you might encounter during your experiment, providing causal explanations and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield & Streaking/Tailing on TLC Acid-Catalyzed Degradation: The epoxide ring is sensitive to the acidic surface of the silica gel, causing it to open and form polar byproducts (e.g., diols) that streak or remain on the column.[2]1. Deactivate the Stationary Phase: Add 0.5-1% triethylamine (Et₃N) to your eluent. This base neutralizes the acidic silanol groups on the silica surface, preventing degradation.[3] 2. Use Neutral Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.[6] 3. Minimize Residence Time: Run the column under positive pressure ("flash" conditions) to reduce the time the compound spends in contact with the silica.[6]
Poor Separation from a Less-Polar Impurity Insufficient Resolution: The mobile phase is too polar, causing the impurity and product to elute too quickly and close together.1. Decrease Eluent Polarity: Use a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio).[2] 2. Employ a Shallow Gradient: Start with a very low polarity mobile phase (e.g., 100% hexane) and increase the polar component very slowly (e.g., 0-10% ethyl acetate over many column volumes). This will improve resolution between closely-eluting non-polar compounds.[2] 3. Increase Silica-to-Sample Ratio: For difficult separations, use a higher mass ratio of silica to crude product (e.g., 100:1 by weight).[4]
Product is Contaminated with a Highly-Polar Impurity Improper Elution Strategy: A highly polar impurity (like a diol) may have slight mobility in the chosen solvent system, causing it to co-elute with the tailing end of the product peak.1. Isocratic Elution: Use an optimized isocratic (single solvent mixture) system that elutes your product cleanly while leaving the polar impurity at the origin (Rƒ = 0). 2. Column Flush: After your desired product has been fully collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 90:10 EtOAc:MeOH) to wash off the remaining impurities.
Broad Elution Bands and Overlapping Fractions 1. Improper Sample Loading: The initial sample band was too wide because it was dissolved in too much solvent or a solvent that was too polar.[6] 2. Column Overload: Too much crude material was loaded relative to the amount of silica.[4] 3. Poorly Packed Column: Channeling or cracks in the silica bed are causing uneven flow.[6]1. Optimize Loading: Dissolve the sample in the minimum amount of a low-polarity solvent (e.g., dichloromethane). For better results, perform dry loading : dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[2] 2. Adjust Load: A general rule is to load 1-2 g of crude material per 100 g of silica for moderately difficult separations.[2] 3. Repack the Column: Ensure a uniform, tightly packed column bed. A slurry packing method is highly recommended to avoid air bubbles and cracks.[6]

Experimental Protocols & Data

Protocol 1: Standard Flash Column Chromatography

This protocol details a standard procedure for purifying ~1 gram of crude 2,2-dimethyl-3-(phenoxymethyl)oxirane.

1. Preparation and Solvent Selection:

  • Perform TLC analysis to determine the optimal eluent. A good starting point is 10% Ethyl Acetate in Hexane (v/v). Adjust as needed to achieve an Rƒ of ~0.3.

  • If degradation is observed on TLC, add 0.5% Et₃N to the chosen eluent.

2. Column Packing:

  • Select a glass column appropriate for the scale (e.g., 40-50 mm diameter for 1 g purification).

  • Prepare a slurry of silica gel (e.g., 50-80 g, 230-400 mesh) in the initial, low-polarity eluent.[2]

  • Pour the slurry into the column and use gentle tapping or air pressure to create a uniform, compact bed free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[6]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

  • Carefully layer this powder onto the sand at the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the solvent level never drops below the top of the silica bed.[6]

  • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., 5-10 mL/min).[2]

  • Begin collecting fractions (e.g., 10-20 mL per tube).

  • If using a gradient, gradually increase the percentage of the polar solvent to elute compounds with increasing polarity.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC, spotting several fractions per plate.

  • Visualize with UV light and/or a KMnO₄ stain.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure to yield the purified 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Data Summary: Typical Chromatography Parameters
ParameterRecommended Value/RangeRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[6] Deactivate with 0.5-1% Et₃N if the epoxide is acid-sensitive.[2][3]
Silica Mass 50-100 g per 1 g of crude materialHigher ratios provide better resolution for difficult separations.[4]
Sample Loading Dry LoadingPreferred method for ensuring a narrow starting band and maximizing resolution.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Diethyl EtherStart with low polarity (e.g., 98:2) and increase as needed (gradient elution).[2][5]
Elution Mode Gradient ElutionOften provides superior separation for complex mixtures compared to isocratic elution.[2]
Flow Rate ~5-15 mL/minAdjusted to allow for proper equilibration without excessive diffusion.
Fraction Size 10-25 mLSmaller fractions provide better resolution for isolating pure compounds.

Visualized Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps for selecting and implementing a purification strategy for 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Purification_Workflow start Crude Product tlc 1. TLC Analysis (Hexane/EtOAc, UV, KMnO₄) start->tlc check_sep Good Separation (Rƒ ≈ 0.3, no overlap)? tlc->check_sep check_stab Compound Stable? (No streaking/new spots) check_sep->check_stab Yes optimize Optimize TLC: Try different solvent system (e.g., Hexane/DCM) check_sep->optimize No flash_chrom 2. Perform Flash Chromatography check_stab->flash_chrom Yes add_base Modify Protocol: Add 0.5-1% Et₃N to Eluent check_stab->add_base No finish Pure Product flash_chrom->finish add_base->flash_chrom optimize->tlc

Caption: Decision workflow for purification strategy.

Troubleshooting Logic: Poor Separation

This diagram provides a decision tree for troubleshooting poor separation during column chromatography.

Troubleshooting_Workflow start Problem: Poor Separation streaking Are spots streaking or tailing on TLC? start->streaking overload Is the column overloaded? streaking->overload No sol_degrade Solution: Product is degrading. Add Et₃N to eluent. streaking->sol_degrade Yes gradient Are spots overlapping but well-defined? overload->gradient No sol_load Solution: Use less sample or more silica (e.g., 100:1). overload->sol_load Yes sol_gradient Solution: Use a shallower gradient or less polar eluent. gradient->sol_gradient Yes sol_repack Solution: Issue may be channeling. Repack column carefully. gradient->sol_repack No

Caption: Troubleshooting poor chromatographic separation.

References

  • Flash Chromatography | OpenOChem Learn. [Link]

  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method - ResearchGate. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. [Link]

Sources

Optimization

troubleshooting degradation of 2,2-dimethyl-3-(phenoxymethyl)oxirane during storage

Technical Support Center: 2,2-dimethyl-3-(phenoxymethyl)oxirane Welcome to the technical support resource for 2,2-dimethyl-3-(phenoxymethyl)oxirane (CAS No. 17126-61-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,2-dimethyl-3-(phenoxymethyl)oxirane

Welcome to the technical support resource for 2,2-dimethyl-3-(phenoxymethyl)oxirane (CAS No. 17126-61-3). This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the degradation of this compound during storage and handling. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased vial of 2,2-dimethyl-3-(phenoxymethyl)oxirane shows a purity of >98% by HPLC. After three months of storage in the lab, the purity has dropped to ~90%. What is the most likely cause?

A1: The most probable cause is hydrolysis of the epoxide ring. The oxirane ring is strained and susceptible to nucleophilic attack by water, which opens the ring to form the corresponding diol, 2,2-dimethyl-3-phenoxypropane-1,3-diol. This reaction can be catalyzed by trace amounts of acid or base present as impurities or on the surface of the storage container.[1][2] Long-term storage at ambient temperature, especially if the container has been opened, significantly increases the risk of moisture exposure.[3]

Q2: I observe a new broad peak around 3400 cm⁻¹ in the FTIR spectrum of my stored sample. What does this indicate?

A2: A broad peak in the 3200-3600 cm⁻¹ region of an FTIR spectrum is characteristic of the O-H stretching vibration of an alcohol. Its appearance in a sample of 2,2-dimethyl-3-(phenoxymethyl)oxirane strongly suggests the formation of a hydroxyl-containing degradation product, most commonly the diol resulting from hydrolysis. This corroborates the degradation pathway mentioned in Q1.

Q3: What are the optimal storage conditions to maximize the shelf-life of 2,2-dimethyl-3-(phenoxymethyl)oxirane?

A3: To ensure long-term stability, the compound should be stored under conditions that minimize exposure to catalysts of degradation: moisture, light, and heat.[1][4] We recommend storing the material in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] For very long-term storage, freezing at -20 °C is preferable.

Q4: Can I store this compound in a plastic container?

A4: It is strongly advised to store 2,2-dimethyl-3-(phenoxymethyl)oxirane in inert glass or stainless steel containers.[1] Plastic containers may contain residual acidic or basic catalysts from their manufacturing process, or they may be permeable to atmospheric moisture over time. Furthermore, plasticizers or other additives could potentially leach into the sample, acting as impurities or catalysts for degradation.

Q5: My sample has become slightly more viscous after storage. Why?

A5: An increase in viscosity can be an indicator of polymerization. The epoxide ring can undergo ring-opening polymerization, initiated by trace impurities (acidic or basic), heat, or light.[5][6] This process forms oligomers or polymers, leading to a noticeable increase in viscosity. This is a critical issue as it not only reduces the concentration of the active monomer but also introduces polymeric impurities that can be difficult to remove and may interfere with subsequent reactions.

Troubleshooting Guide: Diagnosing Degradation

This section provides a systematic approach to identifying the cause of degradation based on observable evidence.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_analysis Analysis of Results cluster_causes Probable Causes cluster_actions Corrective Actions start Observe Issue with Stored Sample (e.g., Low Purity, New Peaks) check_physical Physical Inspection: - Change in color/viscosity? - Crystal formation? start->check_physical analytical_test Perform Analytical Tests (HPLC, GC-MS, NMR, FTIR) check_physical->analytical_test Regardless of physical state hplc_result HPLC: New polar peaks? analytical_test->hplc_result nmr_result NMR: New -OH, C-H signals? hplc_result->nmr_result ftir_result FTIR: New O-H stretch? nmr_result->ftir_result gcms_result GC-MS: Diol or oligomers detected? ftir_result->gcms_result hydrolysis Hydrolysis (Moisture Contamination) gcms_result->hydrolysis Diol detected polymerization Polymerization (Heat/Light/Catalyst) gcms_result->polymerization Oligomers/Polymers detected thermal Thermal Decomposition (High Temperature Storage) gcms_result->thermal Fragmentation products review_storage Review Storage Protocol: - Inert atmosphere? - Low temperature? - Anhydrous conditions? hydrolysis->review_storage polymerization->review_storage thermal->review_storage purify Purify Material (if feasible) review_storage->purify If purity is salvageable discard Discard and Replace review_storage->discard If severely degraded

Caption: Troubleshooting workflow for degraded 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Problem: Purity Decrease with Appearance of More Polar Peaks in HPLC
  • Symptom: Your primary analytical method (e.g., Reverse-Phase HPLC) shows a decrease in the area of the main peak corresponding to 2,2-dimethyl-3-(phenoxymethyl)oxirane, accompanied by the emergence of one or more new peaks with shorter retention times.

  • Probable Cause: Hydrolysis. The resulting diol is significantly more polar than the parent epoxide, causing it to elute earlier on a standard C18 column.

  • Causality: The epoxide (oxirane) ring is an electrophilic three-membered ring with significant ring strain. Water, acting as a nucleophile, can attack one of the ring carbons. This process is slow with pure water but is dramatically accelerated by trace acidic or basic catalysts, which protonate the epoxide oxygen (acid catalysis) or generate a stronger nucleophile (OH⁻, base catalysis), respectively.

  • Recommended Action:

    • Confirm Identity: Collect the impurity peak from the HPLC and analyze by Mass Spectrometry. The expected mass of the diol hydrolysis product (2,2-dimethyl-3-phenoxypropane-1,3-diol) will be 18 units (the mass of H₂O) greater than the parent compound.

    • Review Handling Procedures: This issue points directly to moisture contamination. Ensure all solvents are anhydrous, glassware is oven-dried, and the compound is handled swiftly under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Check Storage: Was the vial cap properly sealed? Was it stored with a desiccant? Re-evaluate your storage setup to be strictly anhydrous.[1]

Problem: Broad Molecular Weight Distribution Detected by GPC or MS
  • Symptom: Analysis by Gel Permeation Chromatography (GPC) shows a broad polymer peak, or Mass Spectrometry (MS) reveals a series of ions separated by the mass of the monomer unit (150.17 g/mol ).

  • Probable Cause: Polymerization.

  • Causality: As mentioned in the FAQ, polymerization can be initiated by various factors. Cationic polymerization is often initiated by Lewis or Brønsted acids, while anionic polymerization is initiated by strong bases.[7] Even if you are not intentionally polymerizing the material, these initiators can be present as trace impurities in your solvent, on glassware, or within the neat material itself if it has started to degrade via other pathways that produce acidic or basic byproducts.

  • Recommended Action:

    • Cease Use: Do not use the material for experiments requiring the monomer, as the polymer will interfere with stoichiometry and reaction kinetics.

    • Investigate Initiators: Review all materials that have come into contact with the compound. Was a non-neutral solvent used? Was the compound exposed to strong light or stored near a heat source?[3][4]

    • Consider Stabilizers: For applications where it is permissible, adding a radical scavenger or a non-nucleophilic acid scavenger can inhibit polymerization during storage.[1] However, this must be carefully evaluated for compatibility with your downstream application.

Primary Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway parent 2,2-dimethyl-3-(phenoxymethyl)oxirane C₉H₁₀O₂ catalyst_h2o H₂O (Acid/Base Catalyzed) parent->catalyst_h2o parent->catalyst_h2o catalyst_poly Initiator (Heat, Light, H⁺, OH⁻) parent->catalyst_poly parent->catalyst_poly diol 2,2-dimethyl-3-phenoxypropane-1,3-diol C₉H₁₂O₃ catalyst_h2o->diol Ring Opening polymer Poly(ether) (C₉H₁₀O₂)n catalyst_poly->polymer Ring Opening Polymerization

Caption: Major degradation pathways for 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Best Practices & Analytical Protocols

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen)Reduces the rate of all chemical degradation reactions, including hydrolysis and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture.[1][8]
Light Amber Vial or Light-Blocking ContainerProtects against photo-initiated degradation or polymerization.[1][3][8]
Container Tightly Sealed Inert Glass (Borosilicate)Prevents moisture ingress and avoids catalytic degradation from reactive container surfaces.[1][9]
Handling Anhydrous TechniquesWhen opening, use dry solvents and handle under an inert atmosphere to prevent moisture contamination.
Protocol: Stability Assessment via HPLC-UV

This protocol provides a method to quantify the purity of 2,2-dimethyl-3-(phenoxymethyl)oxirane and monitor for the appearance of degradation products over time.

  • Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • 2,2-dimethyl-3-(phenoxymethyl)oxirane sample

    • Class A volumetric flasks and pipettes

    • 0.22 µm syringe filters

  • Instrumentation:

    • HPLC system with UV detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of 60:40 Acetonitrile:Water (v/v). Degas thoroughly before use.

    • Standard Preparation: Accurately weigh ~25 mg of a high-purity reference standard of 2,2-dimethyl-3-(phenoxymethyl)oxirane into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for a calibration curve.

    • Sample Preparation: Prepare the sample to be tested at a concentration of ~1 mg/mL in the mobile phase using the same method.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection: 270 nm (the phenoxy group provides strong UV absorbance)

      • Run Time: 15 minutes (or until all peaks have eluted)

    • Analysis:

      • Run the standards to establish a calibration curve of peak area versus concentration.

      • Run the test sample.

      • Calculate the purity of the sample using the formula: Purity (%) = (Area_Sample / Area_Total) * 100, where Area_Total is the sum of all peak areas in the chromatogram.

      • Quantify the concentration against the calibration curve to confirm the amount of active material remaining.

Protocol: Confirmation of Hydrolysis by ¹H NMR

This protocol is used to structurally confirm the presence of the diol degradation product.

  • Sample Preparation: Dissolve 5-10 mg of the stored sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Parent Compound: Look for the characteristic signals of 2,2-dimethyl-3-(phenoxymethyl)oxirane. Key signals include the gem-dimethyl singlet, the protons on the oxirane ring, and the aromatic protons of the phenoxy group.

    • Hydrolysis Product (Diol): The key diagnostic signals for the diol are the appearance of new, broad singlets corresponding to the two hydroxyl (-OH) protons. Their chemical shift is variable and depends on concentration and solvent, but they are typically found between 2-5 ppm. Additionally, the signals for the protons on the carbon backbone will shift and change in multiplicity compared to the parent epoxide.

    • D₂O Exchange: To confirm the identity of the -OH peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signals will disappear or significantly diminish due to proton-deuterium exchange.

References

  • Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.gov. [Link]

  • Epoxy storage rules. M|Art Studio. [Link]

  • Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. ACS Publications. [Link]

  • Thermal Decomposition Properties of Epoxy Resin in SF6/N2 Mixture. National Center for Biotechnology Information (PMC). [Link]

  • Thermal Decomposition of Epoxy Resin Under SF6 Atmosphere. MATEC Web of Conferences. [Link]

  • The thermal degradation of some epoxy resins. ResearchGate. [Link]

  • Thermal decomposition of epoxy resin system used for filament winding. ResearchGate. [Link]

  • Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. Taylor & Francis Online. [Link]

  • Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Royal Society of Chemistry. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]

  • Aqueous-Phase Aminolysis: Approach for the Analysis of Epoxides in Water. ACS Publications. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Ethers and Epoxides. University of Calgary. [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. George Washington University Office of Clinical and Research Safety. [Link]

  • Effect of Temperature on the Cationic Photopolymerization of Epoxides. ResearchGate. [Link]

  • Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Wiley Online Library. [Link]

  • Phenyl Glycidyl Ether. OEHHA California. [Link]

  • Dioxirane, dimethyl- - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane. PubChem. [Link]

  • Process for the preparation of oxiranes.
  • Phenyl glycidyl ether. Wikipedia. [Link]

  • 2,2-Dimethyl-3-propyloxirane. PubChem. [Link]

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. University of California, Berkeley. [Link]

  • Acadia University/Chemistry Standard Operating Procedures (SOP) for peroxide forming chemicals. Acadia University. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. [Link]

  • Oxirane, (phenoxymethyl)-. NIST WebBook. [Link]

  • Oxirane, (phenoxymethyl)-. NIST WebBook. [Link]

  • Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Dimethyl Ether Hydrolysis over WO3/γ-Al2O3 Supported Catalysts. MDPI. [Link]

  • Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. ResearchGate. [Link]

  • ICSC 0188 - PHENYL GLYCIDYL ETHER. INCHEM. [Link]

  • Production of Phenols from Lignin-derived Slurry Liquid using Iron Oxide Catalyst. Hokkaido University. [Link]

  • 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. Defense Technical Information Center. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,2-Dimethyl-3-(phenoxymethyl)oxirane Reactivity

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely utilizing 2,2-dimethyl-3-(phenoxymethyl)oxirane as a versatile building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely utilizing 2,2-dimethyl-3-(phenoxymethyl)oxirane as a versatile building block. This specific unsymmetrical epoxide presents a unique structural dichotomy: it contains a sterically hindered tertiary carbon (C2, bearing a gem-dimethyl group) and a less hindered secondary carbon (C3, bearing the phenoxymethyl group).

Because of this electronic and steric tension, the regioselectivity of your ring-opening reactions is exquisitely sensitive to your choice of solvent. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you master regiocontrol in your workflows.

Quantitative Data: Solvent & Mechanistic Matrix

To predict the outcome of your ring-opening experiments, you must align your solvent choice with the desired mechanistic pathway. Use the table below as a quick reference for experimental design.

Solvent SystemSolvent TypeNucleophile StrengthDominant MechanismPrimary Attack SiteExpected Regioselectivity
DMF / DMSO Polar AproticStrong (e.g., Azide, Amines)SN2-likeC3 (Secondary)>95% C3 (Steric Control)
THF Slightly Polar AproticStrong (e.g., Grignard)SN2-likeC3 (Secondary)>90% C3 (Steric Control)
Methanol Polar ProticModerate (e.g., Amines)Mixed SN1/SN2C3 + C2Poor (Isomeric Mixture)
HFIP Strong H-Bond DonorWeak (e.g., Indoles)SN1-likeC2 (Tertiary)>90% C2 (Electronic Control)
THF/H2O + H2SO4 Acidic / ProticWeak (e.g., H2O)SN1-likeC2 (Tertiary)>95% C2 (Electronic Control)

Troubleshooting FAQs: Causality & Diagnostics

Q1: My nucleophilic ring-opening with an amine in methanol yields a frustrating 60:40 mixture of regioisomers. How do I achieve >95% selectivity for the secondary carbon (C3)? The Causality: Methanol is a polar protic solvent. It hydrogen-bonds to the oxirane oxygen, slightly weakening the C–O bonds and increasing the electrophilicity of the tertiary C2 carbon via partial positive charge stabilization. This introduces competing SN1-like character, leading to a mixture of products[1]. The Solution: Switch to a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents solvate cations but leave the amine nucleophile "naked" and highly reactive. This forces a strict SN2 pathway. Because the transition state is highly sensitive to steric hindrance, the bulky gem-dimethyl group at C2 blocks approach, directing the nucleophile exclusively to the less substituted C3 position[2].

Q2: I need to functionalize the tertiary carbon (C2) using a weak carbon nucleophile, but standard Lewis acids (like BF3·OEt2) are degrading my phenoxymethyl ether linkage. What is a milder alternative? The Causality: Strong Lewis acids coordinate aggressively to all available oxygen atoms, which can lead to unwanted ether cleavage or epoxide polymerization. The Solution: Utilize a strongly hydrogen-bonding fluorinated solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP forms a robust hydrogen-bonded network with the oxirane oxygen, effectively acting as a mild, non-destructive Brønsted acid. This activates the C–O bond and stabilizes the developing partial positive charge at the tertiary C2 carbon, promoting a highly regioselective SN1-like attack without degrading sensitive ether linkages[3].

Q3: When performing an acid-catalyzed ring-opening with aqueous H2SO4, I observe significant diol formation, but the reaction stalls and remains incomplete. Why? The Causality: 2,2-dimethyl-3-(phenoxymethyl)oxirane is highly lipophilic. In purely aqueous acidic conditions, the substrate forms a biphasic mixture, severely limiting mass transfer. While the acid successfully protonates the epoxide oxygen to drive the SN1-like attack at the more substituted carbon[4], the water nucleophile cannot efficiently access the organic phase. The Solution: Introduce a co-solvent. A 1:1 mixture of THF and water maintains the acidic environment necessary for protonating the epoxide oxygen while fully solubilizing the oxirane, ensuring rapid and complete conversion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints allow you to verify the mechanistic pathway in real-time.

Protocol A: Regioselective SN2 Ring-Opening (Targeting C3)

Objective: Functionalize the less hindered secondary carbon using steric control.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 mmol of 2,2-dimethyl-3-(phenoxymethyl)oxirane in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.5 mmol of sodium azide (NaN3) and 0.1 mmol of ammonium chloride (NH4Cl) to the solution.

  • Reaction Execution: Stir the suspension at 60 °C for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). Stain with p-anisaldehyde. The successful SN2 product will appear as a single, more polar spot (lower Rf) than the epoxide, confirming the absence of isomeric mixtures.

  • Workup: Quench with 10 mL of water and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4, and concentrate in vacuo.

  • Final Validation: Perform GC-MS. A single major peak confirms >95% regioselectivity for the C3-azido alcohol.

Protocol B: Regioselective SN1-like Ring-Opening (Targeting C2)

Objective: Functionalize the highly substituted tertiary carbon using electronic control.

  • Preparation: In a sealed vial, dissolve 1.0 mmol of 2,2-dimethyl-3-(phenoxymethyl)oxirane and 1.2 mmol of indole (weak nucleophile) in 3.0 mL of HFIP.

  • Reaction Execution: Stir the homogeneous solution at room temperature for 12 hours. No external catalyst is required, as the fluorinated solvent drives the activation[3].

  • Self-Validation Checkpoint (Visual/TLC): The reaction will slowly transition from colorless to a pale yellow hue. TLC will show the consumption of the epoxide and the formation of a highly UV-active product spot.

  • Workup: Evaporate the HFIP under a gentle stream of nitrogen (HFIP can be recovered via a cold trap for reuse). Purify the crude residue via flash column chromatography.

  • Final Validation: Perform 1H NMR (in CDCl3). The appearance of a distinct downfield shift for the gem-dimethyl protons confirms that the nucleophile has successfully attacked the adjacent C2 carbon via the SN1-like pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between your solvent environment and the resulting regioselectivity.

G Start 2,2-Dimethyl-3-(phenoxymethyl)oxirane (Unsymmetrical Epoxide) Cond_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) + Strong Nucleophile Start->Cond_Aprotic Cond_Protic Polar Protic / Acidic Solvent (e.g., HFIP, Aqueous Acid) Start->Cond_Protic Mech_SN2 SN2-like Mechanism Steric Control Dominates Cond_Aprotic->Mech_SN2 Mech_SN1 SN1-like Mechanism Electronic Control Dominates Cond_Protic->Mech_SN1 Prod_C3 Nucleophilic Attack at C3 (Secondary Carbon) Mech_SN2->Prod_C3 Prod_C2 Nucleophilic Attack at C2 (Tertiary Carbon) Mech_SN1->Prod_C2

Divergent regioselective ring-opening pathways of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

References

  • Title: 15.8: Opening of Epoxides - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: arkat-usa.org URL: [Link]

  • Title: Epoxides Ring-Opening Reactions - Chemistry Steps Source: chemistrysteps.com URL: [Link]

  • Title: Reactions of Epoxides under Acidic and Basic Conditions Source: chemistrysteps.com URL: [Link]

Sources

Optimization

handling, stability, and safety protocols for 2,2-dimethyl-3-(phenoxymethyl)oxirane

Technical Support Center: 2,2-dimethyl-3-(phenoxymethyl)oxirane A Guide for Researchers and Drug Development Professionals Disclaimer: The compound 2,2-dimethyl-3-(phenoxymethyl)oxirane is a specialized chemical with lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,2-dimethyl-3-(phenoxymethyl)oxirane

A Guide for Researchers and Drug Development Professionals

Disclaimer: The compound 2,2-dimethyl-3-(phenoxymethyl)oxirane is a specialized chemical with limited publicly available safety and handling data. This guide has been developed by synthesizing information on the parent compound, Phenyl Glycidyl Ether (PGE, CAS 122-60-1), and fundamental principles of epoxide chemistry. The gem-dimethyl substitution at the C2 position of the oxirane ring is expected to increase steric hindrance, which may influence reactivity, stability, and toxicological properties. All protocols and recommendations should be implemented with this consideration in mind and adapted based on rigorous in-house risk assessments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and safety of 2,2-dimethyl-3-(phenoxymethyl)oxirane, with data primarily extrapolated from its analogue, Phenyl Glycidyl Ether (PGE).

Q1: What is 2,2-dimethyl-3-(phenoxymethyl)oxirane and what are its primary hazards?

A1: 2,2-dimethyl-3-(phenoxymethyl)oxirane is a substituted epoxide. The core structure consists of a three-membered oxirane (epoxide) ring, which is highly strained and serves as the primary site of chemical reactivity. Based on the hazard profile of the closely related Phenyl Glycidyl Ether (PGE), this compound should be treated as hazardous.[1] Key potential hazards include:

  • Skin Irritation and Sensitization: Epoxides are known to be skin irritants and can cause allergic skin reactions (sensitization) upon repeated contact.[2][3]

  • Harmful if Inhaled: Vapors or aerosols may cause respiratory irritation.[4]

  • Serious Health Hazards: The analogue PGE is suspected of causing genetic defects and may cause cancer.[4] Therefore, this compound must be handled as a potential mutagen and carcinogen.

  • Aquatic Toxicity: It is likely to be harmful to aquatic life with long-lasting effects.[5]

Q2: What are the optimal storage conditions to ensure chemical stability?

A2: To maximize shelf-life and prevent degradation, the compound must be protected from catalysts, moisture, heat, and light. The strained epoxide ring is susceptible to ring-opening.

  • Temperature: Store in a cool, dark location, preferably refrigerated (2-8°C).[6][7] Low temperatures drastically reduce the rate of potential degradation pathways like hydrolysis and polymerization.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7] Ethers, including this compound, can potentially form explosive peroxides upon prolonged exposure to air and light.[8][9]

  • Incompatible Materials: Keep away from strong acids, bases, amines, and strong oxidizing agents, as these can violently catalyze polymerization or other hazardous reactions.[9][10][11]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is essential to prevent exposure.[12]

  • Hand Protection: Use chemical-resistant nitrile gloves. For prolonged handling, consider double-gloving.[12][13]

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[14]

  • Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashes, consider a chemical-resistant apron.[12][14]

  • Respiratory Protection: All handling of the neat compound or its volatile solutions must be conducted in a certified chemical fume hood.[12] If a fume hood is not available or ventilation is poor, a respirator with an organic vapor cartridge is required.[14][15]

Q4: How should I dispose of waste containing 2,2-dimethyl-3-(phenoxymethyl)oxirane?

A4: Waste must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[16] Do not allow the material to enter drains or the environment.[10] Collect all waste in a designated, labeled, and sealed container for disposal by a licensed waste management company.

Q5: What are the visual signs of compound degradation or polymerization?

A5: A pure, stable sample should be a clear liquid. Signs of degradation include:

  • Change in Viscosity: An increase in viscosity is a strong indicator of polymerization.

  • Color Change: Development of a yellow or brown tint can suggest the formation of impurities.

  • Precipitate Formation: The appearance of solid material may indicate polymerization or the formation of insoluble degradation products.

  • Pressure Buildup: In a sealed container, polymerization can be an exothermic process, leading to a dangerous buildup of pressure.

If any of these signs are observed, handle the material with extreme caution and consider it for disposal.

Section 2: Troubleshooting Guide

This guide provides structured advice for common issues encountered during experimentation.

Problem: Inconsistent Experimental Results or Loss of Compound Activity.

  • Possible Cause: The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active epoxide. The primary degradation pathway for epoxides is often hydrolysis from exposure to moisture.[7]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the correct temperature, protected from light, and under an inert atmosphere.

    • Check for Contamination: Review handling procedures. Could the material have been exposed to acidic or basic contaminants on glassware or from other reagents?

    • Perform Purity Analysis: If possible, re-characterize the material using a suitable analytical method (e.g., HPLC, GC-MS, or ¹H-NMR) to check for the presence of impurities or degradation products, such as the corresponding diol from hydrolysis.

    • Use a Fresh Aliquot: If degradation is suspected, use a new, unopened vial of the compound for subsequent experiments to establish a reliable baseline.

Problem: Emergency Spill in the Laboratory.

  • Immediate Action: Your safety and the safety of those around you is the top priority.[17]

  • Spill Response Protocol:

    • Alert Personnel: Immediately alert everyone in the vicinity and evacuate the immediate area.[17]

    • Remove Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

    • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

    • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if the spill is large or outside a fume hood, a respirator.

    • Contain and Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[10] Do not use combustible materials like paper towels to absorb the neat compound.

    • Collect Waste: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]

    • Decontaminate: Clean the spill area with a detergent solution, followed by water. Avoid using solvents for the final cleanup.[10]

Problem: Accidental Personal Exposure.

  • Immediate Action: Start decontamination immediately.[17] Speed is critical to minimizing injury.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8][18] Seek immediate medical attention, as sensitization can occur.[11]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][18] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.

    • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[18]

Section 3: Key Protocols and Workflows

Protocol 3.1: Safe Handling and Weighing of Neat Compound

This workflow minimizes exposure and preserves compound integrity.

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Prepare the work area by laying down absorbent bench paper. Assemble all necessary equipment (spatulas, weigh paper, vials, etc.).

  • Don PPE: Put on all required PPE as detailed in the FAQ section (gloves, goggles, lab coat).

  • Equilibration: Remove the compound's container from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the compound, which can cause hydrolysis.

  • Inert Atmosphere (Optional but Recommended): If available, perform weighing and aliquoting inside a glovebox under an inert atmosphere.

  • Weighing: In the fume hood, carefully weigh the desired amount of the compound. Avoid creating aerosols. Use a clean spatula for transfers.

  • Sealing and Storage: Tightly seal the stock container immediately after use. Purge the headspace with an inert gas (argon or nitrogen) before sealing if possible. Return the stock container to its proper storage location.

  • Cleanup: Decontaminate any surfaces or equipment that came into contact with the chemical. Dispose of all contaminated disposable materials (gloves, weigh paper) in the designated hazardous waste container.

Visual Workflow: Safe Handling Protocol

G start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate Container to Room Temperature (Crucial to prevent moisture) start->equilibrate ppe Don Full PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat equilibrate->ppe fume_hood Perform all work inside a certified chemical fume hood ppe->fume_hood weigh Weigh Compound (Avoid generating aerosols) fume_hood->weigh seal Tightly Seal & Purge Headspace with N₂/Ar weigh->seal cleanup Decontaminate Workspace & Dispose of Waste weigh->cleanup store Return to Cold Storage seal->store end End cleanup->end

Caption: Workflow for the safe handling and weighing of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Section 4: Technical Data Summary

The following data is for the analogue Phenyl Glycidyl Ether (PGE, CAS 122-60-1) . The properties of 2,2-dimethyl-3-(phenoxymethyl)oxirane are expected to be similar but may vary due to the additional methyl groups.

PropertyValueSource(s)
Chemical Formula C₉H₁₀O₂[1]
Molecular Weight 150.18 g/mol [1][19]
Appearance Colorless liquid[19]
Boiling Point 245 °C (473 °F) at 760 mmHg[1][4]
Melting Point 3.5 °C (38.3 °F)[1][4]
Density ~1.11 g/mL at 20-25 °C[19]
Flash Point 115 °C (239 °F)[4][9]
Water Solubility Slightly soluble (~0.24%)[8][19]

References

  • Polyestershoppen.com. (n.d.). Working Safely With Epoxy.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings.
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  • ChemScene. (2025, November 26). Safety Data Sheet.
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  • Akzo Nobel Coatings Ltd. (2016, May 19). Safety Data Sheet.
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  • (2020, January 30). Safety Data Sheet.
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  • NUS Medicine. (2016, March 28). Chemical Spill Response.
  • NOAA. (n.d.). PHENYL GLYCIDYL ETHER. CAMEO Chemicals.
  • NICNAS. (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment. Retrieved from the Australian Government Department of Health.
  • Wikipedia. (n.d.). Phenyl glycidyl ether.
  • NCBI. (n.d.). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Benchchem. (n.d.). Strategies to improve the shelf life and stability of 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
  • Echemi. (2024, May 29). Phenyl glycidyl ether CAS NO (122-60-1) Available At Best Selling Prices.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). First Aid for Chemical Exposures.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Phosgene Oxime | Medical Management Guidelines. ATSDR.
  • OEHHA - CA.gov. (n.d.). Phenyl Glycidyl Ether.
  • ECHA. (n.d.). 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane.
  • NIST. (n.d.). Oxirane, (phenoxymethyl)-. NIST WebBook.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Substituted Oxiranes: 2,2-Dimethyl-3-(phenoxymethyl)oxirane vs. Epichlorohydrin

Introduction In the landscape of synthetic organic chemistry and materials science, epoxides, or oxiranes, represent a cornerstone class of intermediates. Their inherent ring strain and polarity make them highly suscepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic organic chemistry and materials science, epoxides, or oxiranes, represent a cornerstone class of intermediates. Their inherent ring strain and polarity make them highly susceptible to nucleophilic attack, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth comparative analysis of two functionally distinct epoxides: the sterically hindered 2,2-dimethyl-3-(phenoxymethyl)oxirane and the widely utilized commodity chemical, epichlorohydrin.

Both molecules serve as precursors for introducing the glycidyl functional group, a key component in the synthesis of polymers, adhesives, and pharmaceutical agents.[2][3] However, the structural differences between them—specifically the substitution pattern on the oxirane ring—give rise to profound variations in their reactivity, regioselectivity, and suitability for specific applications. This document aims to elucidate these differences through an examination of their structural and electronic properties, supported by established mechanistic principles and detailed experimental protocols. For researchers and process chemists, a nuanced understanding of these differences is paramount for rational reagent selection and reaction design.

Structural and Mechanistic Underpinnings of Reactivity

The reactivity of an epoxide is fundamentally governed by a balance of electronic effects, which dictate the electrophilicity of the ring carbons, and steric effects, which control the accessibility of those carbons to an incoming nucleophile.[4]

Figure 1: Chemical structures of Epichlorohydrin (ECH) and 2,2-Dimethyl-3-(phenoxymethyl)oxirane (DMPMO).

Epichlorohydrin (ECH) is a bifunctional molecule featuring a strained oxirane ring and a chloromethyl group.[5] The chlorine atom exerts a significant electron-withdrawing inductive effect, which slightly increases the electrophilicity of the adjacent epoxide carbons. Structurally, the terminal carbon (C3) of the epoxide is sterically less encumbered than the internal carbon (C2). Under basic or neutral conditions, which favor a classic SN2 mechanism, nucleophilic attack occurs almost exclusively at this less hindered C3 position.[6][7]

2,2-Dimethyl-3-(phenoxymethyl)oxirane (DMPMO) presents a starkly different steric landscape. The C2 carbon is substituted with a gem-dimethyl group, creating a formidable steric barrier that effectively shields this position from nucleophilic approach. Consequently, regardless of reaction conditions (acidic or basic), nucleophilic attack is overwhelmingly directed to the C3 carbon. While the phenoxymethyl group also has electronic effects, the steric hindrance from the gem-dimethyl moiety is the dominant factor controlling the regioselectivity of the ring-opening reaction.

Comparative Reactivity and Regioselectivity

The interplay of these steric and electronic factors leads to predictable, yet distinct, reactivity profiles for the two compounds.

Reaction_Mechanism Figure 2: Regioselectivity of Nucleophilic Attack (Basic Conditions) cluster_ECH Epichlorohydrin (ECH) Reaction cluster_DMPMO DMPMO Reaction Nu Nu:⁻ ECH_start Epichlorohydrin Nu->ECH_start Sɴ2 Attack DMPMO_start 2,2-Dimethyl-3- (phenoxymethyl)oxirane Nu->DMPMO_start Sɴ2 Attack ECH_product Product (Attack at less hindered C3) ECH_start->ECH_product Major Pathway ECH_C2_attack Attack at C2 (Sterically Hindered) ECH_start->ECH_C2_attack DMPMO_product Product (Attack at C3) DMPMO_start->DMPMO_product Exclusive Pathway DMPMO_C2_attack Attack at C2 (Sterically Blocked) DMPMO_start->DMPMO_C2_attack

Caption: Regioselectivity of nucleophilic attack under Sɴ2 conditions.

The table below summarizes the key distinctions in reactivity between the two epoxides.

FeatureEpichlorohydrin (ECH)2,2-Dimethyl-3-(phenoxymethyl)oxirane (DMPMO)Justification
Primary Site of Attack C3 (less substituted carbon)[7]C3 (less substituted carbon)Under basic/neutral (SN2) conditions, attack occurs at the sterically most accessible carbon. For DMPMO, this is the only accessible carbon.
Regioselectivity High, but can be influenced by acidic conditions.[8]Extremely high under all conditions.The gem-dimethyl group in DMPMO creates a profound steric bias that overrides other electronic or mechanistic considerations.
Dominant Factor Balance of steric and electronic effects.Overwhelmingly steric hindrance.ECH's reactivity is a classic example of SN2 principles. DMPMO's reactivity is dictated almost entirely by its bulky substitution.
Anticipated Rate High. ECH is a highly reactive electrophile.Moderate to High. The steric bulk may slightly decrease the rate of nucleophilic approach compared to ECH's terminal carbon, but the inherent ring strain ensures reactivity.The activation energy for the ring-opening of ECH is low. For DMPMO, while the target carbon is accessible, the overall bulk of the molecule may affect diffusion and orientation for attack.
Side Reactions Can undergo reaction at the C-Cl bond or polymerization.[9]Primarily polymerization or reactions involving the phenoxy group under harsh conditions.The presence of two reactive sites (epoxide and chloride) in ECH offers more pathways for side reactions.

Experimental Protocol: Comparative Synthesis of Glycidyl Ethers

To provide a practical context for these differences, we present a generalized protocol for the reaction of each epoxide with a nucleophile, specifically 4-methoxyphenol. This reaction is a fundamental step in the synthesis of various aryloxypropanolamines, which are precursors to many β-blockers.[5]

Objective: To synthesize the corresponding glycidyl ether by reacting each epoxide with 4-methoxyphenol under basic conditions and compare the reaction progress.

Materials:

  • Epichlorohydrin (ECH)

  • 2,2-Dimethyl-3-(phenoxymethyl)oxirane (DMPMO)

  • 4-Methoxyphenol

  • Sodium hydroxide (NaOH), pellets

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology

Experimental_Workflow Figure 3: General Experimental Workflow for Glycidyl Ether Synthesis cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve NaOH in H₂O B 2. Add 4-Methoxyphenol & Toluene A->B C 3. Heat to 60°C with stirring B->C D 4. Add Epoxide (ECH or DMPMO) dropwise C->D E 5. Maintain at 60-70°C D->E F 6. Monitor by TLC (disappearance of phenol) E->F G 7. Cool & Dilute with Toluene & H₂O F->G Upon Completion H 8. Separate Layers G->H I 9. Wash Organic Layer with H₂O & Brine H->I J 10. Dry (MgSO₄) & Filter I->J K 11. Concentrate in vacuo J->K L 12. Purify via Column Chromatography K->L

Caption: General experimental workflow for glycidyl ether synthesis.

  • Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Add 4-methoxyphenol (1.0 eq) and toluene (approx. 5 mL per gram of phenol).

    • Causality: Sodium hydroxide deprotonates the phenol to form the more nucleophilic sodium phenoxide in situ. Toluene serves as the organic solvent for the reactants.

  • Reaction Initiation: Heat the mixture to 60°C with vigorous stirring to form a uniform slurry. Slowly add the respective epoxide (1.1 eq of ECH or DMPMO) dropwise over 15 minutes.

    • Causality: Adding the epoxide dropwise controls the initial exotherm of the reaction. A slight excess of the epoxide ensures complete consumption of the valuable phenol.

  • Reaction Monitoring: Maintain the reaction temperature at 60-70°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 30 minutes. The reaction is complete upon the disappearance of the 4-methoxyphenol spot.

    • Trustworthiness: TLC provides a direct, semi-quantitative measure of reactant consumption, ensuring the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side products. The ECH reaction is expected to proceed significantly faster than the DMPMO reaction under identical conditions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with additional toluene and deionized water. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction and Drying: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure glycidyl ether.

Conclusion

While both 2,2-dimethyl-3-(phenoxymethyl)oxirane and epichlorohydrin are valuable oxirane-containing building blocks, their reactivity profiles are dictated by fundamentally different structural features. Epichlorohydrin's reactivity is a textbook example of SN2 behavior, where a balance of steric and electronic factors governs its interaction with nucleophiles.[6] In contrast, the reactivity of 2,2-dimethyl-3-(phenoxymethyl)oxirane is almost entirely governed by the overwhelming steric hindrance of the gem-dimethyl group, which directs nucleophilic attack with exceptionally high regioselectivity.

For the synthetic chemist, this comparison underscores a critical principle: while functional groups define potential reactivity, the substitution pattern around that group dictates the practical outcome. Epichlorohydrin offers high reactivity and is a cost-effective choice for many large-scale applications, but may require careful control to manage side reactions.[9] 2,2-Dimethyl-3-(phenoxymethyl)oxirane, while potentially less reactive kinetically, offers a surgical approach to functionalization, providing a single, predictable regioisomer, which is often a crucial requirement in the synthesis of complex, high-value molecules like pharmaceuticals.

References

  • Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (n.d.). NCBI. Retrieved from [Link]

  • EPICHLOROHYDRIN. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Kinetic aspects of catalytic phenolysis of epichlorohydrin, selectivity and reaction mechanism. (2026, February 28). ResearchGate. Retrieved from [Link]

  • Epichlorohydrin - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Epichlorohydrin. (n.d.). Wikipedia. Retrieved from [Link]

  • Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. (n.d.). Polymer. Retrieved from [Link]

  • Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. (2011, January 20). ACS Publications. Retrieved from [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. (2024, November 18). Chemistry Steps. Retrieved from [Link]

  • The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. (2026, March 16). Chemcas. Retrieved from [Link]

  • Top ten applications for Glycidyl Ethers. (2020, August 15). SACHEM, Inc. Retrieved from [Link]

  • Reactive Cleavage of Epoxides. Molecular Mechanics Model for Regiochemical Control of the Ring-opening Reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Epoxide Ring Opening. (n.d.). ChemTalk. Retrieved from [Link]

  • Microwave assisted ring opening reactions of sterically hindered epoxide with deactivated anilines in nitromethane solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022, July 4). RSC Publishing. Retrieved from [Link]

  • Technical Factsheet on: EPICHLOROHYDRIN. (n.d.). EPA Archive. Retrieved from [Link]

  • Nucleophilic ring opening of epichlorohydrin in the presence of PPh3 to obtain 2… (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]

  • Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. (1999, January 1). LSU Scholarly Repository. Retrieved from [Link]

  • Epoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetics of Epichlorohydrin Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Halogenated epoxide-phenol reactions A mechanism study. (n.d.). Scholars' Mine. Retrieved from [Link]

  • Reaction of Aromatic Amines with Epihalohydrins. (n.d.). UNI ScholarWorks. Retrieved from [Link]

  • Scheme of nucleophilic substitution reaction. (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Perspective on Structure, Reactivity, and Experimental Design

An In-Depth Comparative Guide to 2,2-dimethyl-3-(phenoxymethyl)oxirane and Other Phenoxymethyl Epoxides for Advanced Synthesis To the community of researchers, scientists, and professionals in drug development, this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2,2-dimethyl-3-(phenoxymethyl)oxirane and Other Phenoxymethyl Epoxides for Advanced Synthesis

To the community of researchers, scientists, and professionals in drug development, this guide offers a nuanced comparison of 2,2-dimethyl-3-(phenoxymethyl)oxirane against its parent compound, 2-(phenoxymethyl)oxirane (commonly known as phenyl glycidyl ether), and other substituted analogues. Phenoxymethyl epoxides are foundational building blocks in organic synthesis, prized for the reactive oxirane ring that enables the stereospecific introduction of functional groups.[1] This guide moves beyond a simple cataloging of properties to explore the profound impact of substitution on the epoxide's reactivity, stability, and utility.

Given the limited direct comparative experimental data for 2,2-dimethyl-3-(phenoxymethyl)oxirane in publicly available literature, this document synthesizes established principles of physical organic chemistry with available data on analogous structures. We will dissect the causal relationships between molecular structure and chemical behavior and propose a rigorous experimental framework for a definitive head-to-head comparison.

The Archetype: 2-(Phenoxymethyl)oxirane (Phenyl Glycidyl Ether)

To appreciate the effect of substitution, we must first establish a baseline with the parent compound, 2-(phenoxymethyl)oxirane. It is a widely used reactive diluent and chemical intermediate in the formulation of epoxy resins, adhesives, and coatings due to its ability to reduce viscosity while participating in the crosslinking process.[2][3]

Chemical Properties and Synthesis

Phenyl glycidyl ether is a clear, colorless to pale yellow liquid.[3] Its synthesis is typically achieved through the reaction of phenol with epichlorohydrin in the presence of a base, which proceeds via a halohydrin intermediate followed by dehydrochlorination.[2]

Property2-(Phenoxymethyl)oxirane
CAS Number 122-60-1[2]
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.177 g/mol [4]
Boiling Point 245 °C[2][4]
Melting Point 3.5 °C[2][4]
Density ~1.1 g/mL[4]
General Synthesis Workflow

The synthesis of phenoxymethyl epoxides is a robust and well-established process. The following workflow illustrates the key steps.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Phenol Phenol Reaction Base-Catalyzed Nucleophilic Addition Phenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Intermediate Halohydrin Intermediate Reaction->Intermediate Formation Dehydrochlorination Intramolecular SN2 (Dehydrochlorination) Intermediate->Dehydrochlorination Base Product Crude Phenoxymethyl Epoxide Dehydrochlorination->Product Purification Purification (e.g., Distillation) Product->Purification Final Pure Product Purification->Final

Caption: General synthesis of phenoxymethyl epoxides.

The Effect of Steric Shielding: 2,2-dimethyl-3-(phenoxymethyl)oxirane

The introduction of a gem-dimethyl group at the C2 position of the oxirane ring—adjacent to the methylene bridge—is predicted to have a profound impact on the molecule's reactivity. This structural modification introduces significant steric hindrance around the C2 carbon.

Property2,2-dimethyl-3-(phenoxymethyl)oxirane
CAS Number Not widely available
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined

The primary consequence of this steric bulk is the modulation of the epoxide ring-opening mechanism. Epoxides undergo ring-opening through pathways that have characteristics of both Sₙ1 and Sₙ2 reactions, depending on the conditions.[5][6]

Comparative Ring-Opening Mechanisms

The choice of mechanism is dictated by reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide.[6][7]

G cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) A_Start Protonated Epoxide A_TS Transition State (Carbocation-like character at more substituted carbon) A_Start->A_TS A_Product Nucleophilic attack at the more substituted carbon A_TS->A_Product B_Start Epoxide B_TS Transition State (Direct backside attack) B_Start->B_TS B_Product Nucleophilic attack at the less substituted carbon B_TS->B_Product

Caption: Acid- and base-catalyzed epoxide ring-opening pathways.

Analysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane:

  • Under Basic/Nucleophilic (Sₙ2) Conditions: Nucleophilic attack is primarily governed by sterics.[7] For 2-(phenoxymethyl)oxirane, attack occurs preferentially at the less-substituted C3 carbon. In 2,2-dimethyl-3-(phenoxymethyl)oxirane, the C2 carbon is now a highly hindered quaternary center, while C3 remains a secondary carbon. This substitution pattern would dramatically enhance the regioselectivity of the ring-opening, forcing nucleophilic attack almost exclusively at the C3 position. The overall reaction rate, however, may be slightly decreased due to potential steric interference with the approach of the nucleophile to the general epoxide vicinity.

  • Under Acidic (Sₙ1-like) Conditions: The reaction proceeds via a transition state with significant carbocation character.[5] The positive charge is better stabilized on the more substituted carbon. For 2-(phenoxymethyl)oxirane, this leads to preferential attack at the C2 carbon. In the case of 2,2-dimethyl-3-(phenoxymethyl)oxirane, the C2 carbon is now tertiary, which would strongly stabilize a developing positive charge. However, the extreme steric hindrance at this position would create a significant kinetic barrier to the incoming nucleophile. This creates a competing effect: electronic factors favor attack at C2, while steric factors disfavor it. The likely outcome is a complex product mixture or a significantly slower reaction rate compared to the parent compound.

Comparative Performance: A Predictive Summary

The following table summarizes the predicted differences in performance based on established chemical principles.

Feature2-(Phenoxymethyl)oxirane2,2-dimethyl-3-(phenoxymethyl)oxiraneRationale
Stability ModerateHigher The gem-dimethyl groups provide steric protection to the oxirane ring, potentially increasing its shelf-life and resistance to premature degradation.
Sₙ2 Reaction Rate FastSlightly Slower to Similar While the primary site of attack (C3) is unchanged, the overall bulk of the molecule may slightly hinder the approach of the nucleophile.
Sₙ2 Regioselectivity High (Attack at C3)Extremely High (Attack at C3) The quaternary C2 carbon is sterically inaccessible to backside attack, making the reaction highly predictable.
Sₙ1 Reaction Rate ModerateSlower Competing electronic (favoring C2 attack) and steric (disfavoring C2 attack) factors are likely to increase the activation energy of the reaction.
Potential Applications General purpose building block, reactive diluent.[8][9]More stable building block for complex syntheses where precise regiocontrol is paramount and harsh conditions might be required later in the sequence.The enhanced stability and predictable regioselectivity make it a candidate for multi-step syntheses requiring a robust epoxide moiety.

Proposed Experimental Protocols for Direct Comparison

To move from prediction to empirical fact, a series of standardized experiments is required. The following protocols outline a self-validating system for direct comparison.

A. Synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane

The synthesis would adapt the known procedure for preparing highly substituted oxiranes.[10]

Objective: To synthesize 2,2-dimethyl-3-(phenoxymethyl)oxirane from phenol and a custom epichlorohydrin analogue.

Materials:

  • Phenol

  • 1-chloro-2,2-dimethyl-3-hydroxypropane (precursor to the epoxide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Protocol:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to ensure complete formation of sodium phenoxide.

  • Epoxidation Precursor Synthesis (Separate Reaction): Synthesize 1-chloro-2,2-dimethyl-3-hydroxypropane and convert it to 2,2-dimethyl-3-chloro-oxirane using established methods.

  • Nucleophilic Substitution: Add the synthesized 2,2-dimethyl-3-chloro-oxirane (1.2 eq) to the sodium phenoxide solution.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

B. Comparative Kinetic Analysis of Ring-Opening

Objective: To compare the rate of hydrolysis of 2-(phenoxymethyl)oxirane and 2,2-dimethyl-3-(phenoxymethyl)oxirane under basic conditions.

Methodology: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive method to monitor reaction progress.[7]

Protocol:

  • Sample Preparation: In an NMR tube, prepare a solution of the epoxide (0.1 M) and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 M) in a suitable solvent system (e.g., D₂O:Acetonitrile-d₃, 1:1).

  • Initiation: Add a standardized solution of NaOH in D₂O (to achieve a final concentration of 0.5 M) to the NMR tube, vortex briefly, and immediately place the tube in the pre-warmed NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum every 5 minutes for a duration sufficient to observe >90% conversion (or for 24 hours if the reaction is slow).

  • Data Analysis:

    • Integrate a characteristic peak of the starting epoxide and the internal standard in each spectrum.

    • Normalize the epoxide integral to the internal standard integral to determine the relative concentration at each time point.

    • Plot the natural logarithm of the epoxide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Validation: Repeat the entire experiment for the other epoxide isomer under identical conditions.

Proposed Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Studies cluster_regio Regioselectivity Analysis cluster_conclusion Comparative Analysis S1 Synthesize 2,2-dimethyl-3-(phenoxymethyl)oxirane Char Confirm Purity & Structure (NMR, GC-MS, HRMS) S1->Char S2 Obtain Commercial 2-(phenoxymethyl)oxirane S2->Char K_Acid Acid-Catalyzed Ring-Opening (NMR Monitoring) Char->K_Acid K_Base Base-Catalyzed Ring-Opening (NMR Monitoring) Char->K_Base R_React Perform Preparative Scale Ring-Opening Reactions Char->R_React K_Data Calculate Rate Constants (k) K_Acid->K_Data K_Base->K_Data C_Compare Compare k_acid, k_base, and Regioselectivity Ratios K_Data->C_Compare R_Isolate Isolate Products R_React->R_Isolate R_Analyze Characterize Products (NMR, NOESY) to Determine Regioisomer Ratio R_Isolate->R_Analyze R_Analyze->C_Compare C_Report Generate Final Report C_Compare->C_Report

Caption: Workflow for the empirical comparison of phenoxymethyl epoxides.

Conclusion and Future Outlook

While 2-(phenoxymethyl)oxirane remains a versatile and cost-effective workhorse for many applications, the sterically hindered analogue, 2,2-dimethyl-3-(phenoxymethyl)oxirane, presents a compelling alternative for specialized applications in advanced organic synthesis. The introduction of the gem-dimethyl group is predicted to significantly enhance the stability and regiochemical purity of its ring-opening reactions, particularly under nucleophilic conditions. This makes it an attractive, albeit more synthetically challenging, building block for constructing complex molecular architectures where precision is non-negotiable.

The true potential and limitations of 2,2-dimethyl-3-(phenoxymethyl)oxirane can only be fully understood through direct, rigorous experimental comparison as outlined in this guide. Such studies would provide invaluable data for chemists designing next-generation pharmaceuticals, polymers, and fine chemicals, allowing for a more informed selection of building blocks based on a deep understanding of structure-reactivity relationships.

References

  • BenchChem. A Comparative Analysis of 2-Cyclopentylphenoxy Methyl Oxirane and Other Glycidyl Ethers for Drug Development Applications. BenchChem Technical Guides.
  • ChemACX. Oxirane, 2-((2-(phenylmethyl)phenoxy)methyl)-. ChemACX Compound Properties.
  • International Agency for Research on Cancer. Some glycidyl ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available from: [Link]

  • SciSpace. Structure-reactivity relationship of catalysts for ring-opening polymerization of some oxiranes. SciSpace. Available from: [Link]

  • Mol-Instincts. 2-(phenoxymethyl)oxirane. Mol-Instincts Chemical Database. Available from: [Link]

  • BenchChem. A Researcher's Guide: Comparing Chemical and Biocatalytic Synthesis of Chiral Epoxides. BenchChem Technical Guides.
  • Wikipedia. Phenyl glycidyl ether. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • California Office of Environmental Health Hazard Assessment. Phenyl Glycidyl Ether. OEHHA. Available from: [Link]

  • Supporting Information for "Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst". Royal Society of Chemistry. Available from: [Link]

  • PubChem. (2R)-2-(Phenoxymethyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

  • Rogers, D. W., et al. Thermochemical Studies of Epoxides and Related Compounds. J. Org. Chem. Available from: [Link]

  • Google Patents. Process for the preparation of oxiranes. EP0124009B1.
  • ResearchGate. Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. Available from: [Link]

  • Khan, I., et al. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. Available from: [Link]

  • BenchChem. A Comparative Guide to the Ring-Opening Kinetics of Activated Epoxides. BenchChem Technical Guides.
  • Ataee-Najari, A. R., et al. A New Approach to the Ring-Opening of Epoxides under Mild and Green Conditions. Polycyclic Aromatic Compounds. Available from: [Link]

  • BenchChem. A Comparative Analysis of the Reactivity of 2,3-Epoxypentane and 1,2-Epoxypentane. BenchChem Technical Guides.

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Validation

A Comparative Guide to the Validation of HPLC Methods for 2,2-dimethyl-3-(phenoxymethyl)oxirane Analysis

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-dimethyl-3-(phenoxymethyl)oxirane. As a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-dimethyl-3-(phenoxymethyl)oxirane. As a critical intermediate or potential impurity in various synthetic pathways, ensuring a reliable analytical method for its control is paramount for quality assurance in research and drug development.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices and presents a self-validating system rooted in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to implement and validate a method that is not only compliant but scientifically sound and fit for its intended purpose.

Part 1: Proposed RP-HPLC Method and Scientific Rationale

The selection of an analytical method is dictated by the physicochemical properties of the analyte. 2,2-dimethyl-3-(phenoxymethyl)oxirane (C11H14O2, MW: 178.23 g/mol ) is a moderately non-polar molecule containing a phenyl-ether chromophore, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLC/UPLC SystemProvides flexibility for method optimization and gradient elution if complex mixtures are analyzed.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention and selectivity for moderately non-polar compounds like the target analyte. The specified dimensions provide a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40, v/v)Acetonitrile is chosen for its low UV cutoff and viscosity, providing good peak shape and lower backpressure. Water serves as the weak solvent. This isocratic mixture is a good starting point, providing adequate retention and elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, ensuring efficient separation without excessive pressure.
Column Temp. 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.
Detection UV-Vis / PDA Detector at 270 nmThe phenoxymethyl group contains a phenyl ring, which exhibits strong UV absorbance. A wavelength of ~270 nm is characteristic for phenyl ethers and provides good sensitivity while minimizing interference from common solvents. A Photo-Diode Array (PDA) detector is highly recommended as it can assess peak purity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase (Acetonitrile:Water, 60:40)Using the mobile phase as the diluent is crucial to prevent peak distortion and ensure sample miscibility.
Experimental Workflow: From Sample to Result

The general workflow for analyzing a sample using this proposed method is straightforward.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep Weigh and dissolve sample in Diluent Injection Inject onto HPLC System SamplePrep->Injection StdPrep Prepare stock and working standards in Diluent StdPrep->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate Analyte Peak Detection->Integration Quantification Quantify using External Standard Calibration Integration->Quantification Result Final Report Quantification->Result

Caption: High-level workflow for the HPLC analysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Part 2: A Guide to Method Validation

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2] The following protocols are based on the ICH Q2(R2) guideline.

Validation Workflow Diagram

This diagram illustrates the interconnected nature of the validation parameters.

Validation_Workflow Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness ForcedDeg Forced Degradation Specificity->ForcedDeg proves stability- indicating nature LOD_LOQ LOD & LOQ Linearity->LOD_LOQ informs calculation Precision->Accuracy interrelated

Caption: Interrelationship of key validation parameters for an HPLC method.

Specificity & Forced Degradation Studies

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of potential impurities, degradation products, or matrix components. A stability-indicating method is one that is proven to be specific.[4][5][6]

Experimental Protocol (Specificity):

  • Prepare the diluent and inject it to serve as a blank, ensuring no peaks are observed at the analyte's retention time.

  • If analyzing within a formulation, prepare a placebo (all formulation components except the active ingredient) and inject it to confirm no interference.

  • Prepare a solution of the 2,2-dimethyl-3-(phenoxymethyl)oxirane standard.

  • If known impurities are available, prepare a solution containing the analyte and all impurities to demonstrate baseline separation.

  • Use a PDA detector to assess peak purity across the analyte peak in a stressed sample.

Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the active substance to ensure that the primary and secondary degradation products can be detected.[5][7]

  • Acid Hydrolysis: Reflux the analyte solution in 0.1 M HCl at 60°C for 4-8 hours.

  • Base Hydrolysis: Reflux the analyte solution in 0.1 M NaOH at 60°C for 4-8 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) or a combination of UV/Visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B).

  • Analyze all stressed samples by the proposed HPLC method.

Acceptance Criteria:

  • The analyte peak should be free from interference from blank, placebo, or impurity peaks.

  • The method must resolve the analyte peak from all degradation product peaks (Resolution > 2).

  • The mass balance should be close to 100% (sum of the assay of the main peak and all degradation products).

Linearity and Range

Objective: To verify the method's ability to produce test results that are directly proportional to the analyte concentration over a specified range.[8]

Experimental Protocol:

  • Prepare a stock solution of the analyte at a high concentration (e.g., 1000 µg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 80% to 120% of the nominal assay concentration). A typical range could be 50-150 µg/mL.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (as Recovery)

Objective: To assess the closeness of the test results obtained by the method to the true value. It is typically evaluated through recovery studies.[3]

Experimental Protocol:

  • If a sample matrix (placebo) is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • If no placebo is available, accuracy can be determined by analyzing a standard of a known concentration.

  • Prepare three replicate samples for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Objective: To evaluate the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Alternatively, perform nine determinations covering the specified range (3 concentrations, 3 replicates each).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: The RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ concentration by injecting it six times and ensuring the precision (RSD) meets acceptance criteria (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1, with acceptable precision (RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to the chromatographic parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase Composition: ± 2% absolute organic (e.g., Acetonitrile at 58% and 62%).

  • Monitor the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits for all variations.

  • The change in analyte concentration should not be statistically significant.

Part 3: Data Presentation and Method Comparison

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's RT; peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD S/N Ratio ≥ 3:1
LOQ S/N Ratio ≥ 10:1; RSD ≤ 10%
Robustness System suitability parameters pass under varied conditions.
Comparative Analysis of Alternative Techniques

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods could be considered depending on the analytical challenge.

TechniqueAdvantages for this AnalyteDisadvantages
HPLC-UV (Proposed) Cost-effective, robust, widely available, good for routine QC. The phenoxymethyl chromophore provides good sensitivity.May lack specificity for complex matrices or trace-level analysis if co-eluting impurities lack a chromophore.
Gas Chromatography (GC-FID) Excellent for volatile and semi-volatile compounds. Could be suitable if the analyte is thermally stable.[9]Requires analyte to be volatile and thermally stable, which may not be the case. Derivatization might be necessary, adding complexity.
LC-Mass Spectrometry (LC-MS) Offers superior sensitivity and selectivity, making it ideal for trace-level quantification and impurity identification.[9] Can confirm the identity of degradants.Higher equipment cost and complexity. May not be necessary for routine bulk analysis but is invaluable for impurity profiling.

The choice ultimately depends on the intended application. For routine quality control and assay, the validated HPLC-UV method is typically sufficient and cost-effective. For identifying unknown impurities or quantifying potential genotoxic impurities at trace levels, LC-MS would be the superior choice.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. EMA. [Link]

  • Ngwa, G. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology. [Link]

  • Klick, S., et al. (2005). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Studies on forced degradation of oxcarbazepine and development of a stability indicating RP-HPLC method. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Kinetic Studies of 2,2-dimethyl-3-(phenoxymethyl)oxirane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry and drug development, the precise control of reactivity and stereochemistry is paramount. Among the versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise control of reactivity and stereochemistry is paramount. Among the versatile building blocks available to the discerning chemist, oxiranes, or epoxides, hold a prominent position due to their inherent ring strain, which allows for a variety of regio- and stereoselective ring-opening reactions. This guide provides an in-depth technical comparison of the kinetic profiles of 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives in reactions with various nucleophiles.

The introduction of a 2,2-dimethyl (gem-dimethyl) group on the oxirane ring, along with the electronic modulation afforded by substituents on the phenoxymethyl moiety, offers a fascinating platform to study the interplay of steric and electronic effects on reaction rates. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways for complex molecules. This document will delve into the mechanistic underpinnings of these reactions, present comparative (though sometimes modeled on closely related systems due to a lack of direct comparative studies on this specific scaffold), and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.

Mechanistic Insights into the Ring-Opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane Derivatives

The reactivity of epoxides is fundamentally governed by the polarization of the C-O bonds and the significant ring strain (approximately 13 kcal/mol), which provides a thermodynamic driving force for ring-opening. The reaction pathways for unsymmetrical epoxides like the 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives are predominantly dictated by the nature of the nucleophile and the reaction conditions (acidic or basic).

Aminolysis: A Nucleophilic Attack on the Oxirane Ring

The reaction of epoxides with amines (aminolysis) is a cornerstone of many synthetic processes, particularly in the formation of β-amino alcohols, which are crucial chiral synthons. The reaction of phenyl glycidyl ether (PGE), a close structural analog lacking the gem-dimethyl group, with amines such as 2,5-dimethyl-2,5-hexanediamine has been studied in detail and provides a valuable model for understanding the kinetics of these reactions.[1]

The aminolysis of epoxides typically proceeds via an SN2 mechanism. Under neutral or basic conditions, the amine acts as the nucleophile and directly attacks one of the electrophilic carbon atoms of the oxirane ring. For 2,2-dimethyl-3-(phenoxymethyl)oxirane, there are two potential sites of attack: the sterically hindered tertiary carbon (C2) and the less hindered primary carbon (C3).

Due to significant steric hindrance from the two methyl groups at C2, the nucleophilic attack by an amine will overwhelmingly occur at the less substituted C3 position.[2][3] This results in the formation of a single regioisomer. The reaction is also subject to autocatalysis, where the hydroxyl group of the product can activate the epoxide for further reaction.[1]

The overall reaction can be described by a second-order rate law, being first order in both the epoxide and the amine. However, the catalytic effect of the generated hydroxyl group can lead to more complex kinetic profiles, often modeled as a combination of an uncatalyzed and a catalyzed pathway.[4]

aminolysis_mechanism cluster_legend Reaction Pathway reactant 2,2-Dimethyl-3-(phenoxymethyl)oxirane + R-NH2 ts Transition State reactant->ts Nucleophilic Attack (SN2) intermediate Zwitterionic Intermediate ts->intermediate product β-Amino Alcohol intermediate->product Proton Transfer key SN2 Attack at C3

Caption: Generalized mechanism for the aminolysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Alcoholysis and Phenolysis: The Role of the Nucleophile and Catalyst

The reaction of epoxides with alcohols (alcoholysis) or phenols (phenolysis) to form β-hydroxy ethers is another synthetically valuable transformation. These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and phenols compared to amines. Consequently, these reactions often require catalysis, either by an acid or a base.

Under basic conditions, an alkoxide or phenoxide ion, generated by deprotonation of the corresponding alcohol or phenol, acts as the nucleophile. Similar to aminolysis, the attack will preferentially occur at the sterically less hindered C3 position of the 2,2-dimethyl-3-(phenoxymethyl)oxirane ring.

Acid catalysis, on the other hand, involves the protonation of the epoxide oxygen, which significantly enhances the electrophilicity of the ring carbons.[5] This activation allows for the attack by even weak nucleophiles like neutral alcohols or phenols. While acid catalysis accelerates the reaction, it can also influence the regioselectivity. For epoxides with a tertiary carbon, there can be a shift towards attack at the more substituted carbon due to the development of a partial positive charge that is stabilized by the alkyl groups (an SN1-like character).[5] However, for the 2,2-dimethyl-3-(phenoxymethyl)oxirane system, the steric hindrance at C2 is substantial, and attack at C3 is still expected to be the major pathway.

The Influence of Substituents on Reaction Kinetics: A Hammett Analysis Perspective

The electronic properties of the substituent on the phenyl ring of the phenoxymethyl group can significantly influence the rate of the ring-opening reaction. This effect can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants of a series of substituted derivatives to the electronic properties of the substituents.[6][7]

The Hammett equation is given by:

log(k/k0) = ρσ

where:

  • k is the rate constant for the reaction of a substituted derivative.

  • k0 is the rate constant for the reaction of the unsubstituted derivative.

  • σ is the substituent constant, which quantifies the electronic effect of the substituent (positive for electron-withdrawing groups, negative for electron-donating groups).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the development of a positive charge in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the build-up of negative charge in the transition state.

For the nucleophilic ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives, we can anticipate the following:

  • Electron-donating groups on the phenoxy moiety will increase the electron density on the ether oxygen, which can have a modest activating effect on the epoxide ring through the sigma framework.

  • Electron-withdrawing groups will decrease the electron density on the ether oxygen, making the phenoxy group a better leaving group in principle, though it is not the bond that breaks. More significantly, these groups can influence the electrophilicity of the oxirane carbons.

A Hammett study on the oxidation of methyl ethers of α-methyl-p-benzyl alcohols yielded a ρ value of -0.74, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state.[8] While this is a different reaction, it demonstrates the utility of the Hammett analysis in elucidating reaction mechanisms. For the SN2 ring-opening of our target oxiranes, the sign and magnitude of ρ would provide valuable insights into the charge distribution in the transition state.

Comparative Kinetic Data

Table 1: Kinetic Data for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine [1]

Temperature (°C)k1 (Primary Amine) (l2 mol-2 s-1)k2 (Secondary Amine) (l2 mol-2 s-1)k1/k2 Ratio
461.1 x 10-41.7 x 10-665
603.3 x 10-45.1 x 10-665
801.4 x 10-32.2 x 10-564
1004.7 x 10-37.9 x 10-560

Data obtained in DMSO solution. The reaction was found to be third order overall, first order in epoxide, first order in amine, and first order in a hydroxyl-containing species (autocatalytic).

The activation energy for both the primary and secondary amine reactions was determined to be 13.7 kcal/mol.[1]

Discussion of the Data and Extrapolation to 2,2-dimethyl-3-(phenoxymethyl)oxirane Derivatives:

The data for PGE reveals several key points. Firstly, the reaction of the primary amine is significantly faster than that of the secondary amine, with a k1/k2 ratio of approximately 60-65.[1] This is attributed to the increased steric hindrance around the nitrogen atom after the first addition.

For the 2,2-dimethyl-3-(phenoxymethyl)oxirane system, we can predict that the overall reaction rates will be lower than those for PGE under identical conditions. This is due to the increased steric bulk of the gem-dimethyl group at the C2 position, which, although not the site of attack, can sterically shield the C3 position to some extent.

Furthermore, the electronic nature of the substituent on the phenoxy ring will modulate the reaction rate. Based on general principles of SN2 reactions, we can hypothesize the following trend in reactivity for the aminolysis of substituted 2,2-dimethyl-3-(phenoxymethyl)oxiranes:

p-NO2 > p-Cl > H > p-CH3 > p-OCH3

This predicted trend assumes that electron-withdrawing groups enhance the electrophilicity of the C3 carbon, making it more susceptible to nucleophilic attack. A Hammett plot for this reaction series would be necessary to confirm this and to quantify the sensitivity of the reaction to these electronic effects.

Experimental Protocols for Kinetic Analysis

To facilitate further research in this area, we provide detailed, self-validating protocols for monitoring the kinetics of the ring-opening reactions of 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives.

General Workflow for a Kinetic Study

kinetic_workflow A Reactant Preparation and Characterization B Reaction Setup and Initiation A->B C Real-Time Reaction Monitoring (e.g., NMR, HPLC, GC-MS) B->C D Data Acquisition and Processing C->D E Kinetic Modeling and Rate Constant Determination D->E F Activation Parameter Calculation (Arrhenius Plot) E->F

Caption: A generalized workflow for conducting kinetic studies of oxirane ring-opening reactions.

Step-by-Step Protocol for Kinetic Monitoring by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of reactions.[9]

  • Sample Preparation:

    • Prepare a stock solution of the 2,2-dimethyl-3-(phenoxymethyl)oxirane derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Prepare a separate stock solution of the nucleophile (e.g., amine, alcohol) in the same deuterated solvent.

    • Include an internal standard (e.g., tetramethylsilane or a high-boiling, non-reactive compound with a singlet in a clear region of the spectrum) in one of the stock solutions for accurate concentration determination.

  • Initial Spectrum Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the oxirane starting material to identify characteristic proton signals (e.g., the protons on the oxirane ring) and to confirm its purity.

    • Acquire a spectrum of the nucleophile to identify its characteristic signals.

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR spectrometer to the desired reaction temperature.

    • In a clean NMR tube, combine known volumes of the oxirane and nucleophile stock solutions.

    • Quickly acquire the first spectrum (t=0).

    • Acquire subsequent spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to ensure a sufficient number of data points are collected over the course of the reaction.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Integrate the signal of a disappearing reactant proton (e.g., one of the oxirane ring protons) and a forming product proton relative to the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial rate or fit the data to the appropriate integrated rate law to obtain the rate constant (k).

Step-by-Step Protocol for Kinetic Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is another excellent technique for monitoring reaction kinetics, especially for reactions that are too slow or too complex to be followed conveniently by NMR.

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the starting oxirane, the nucleophile, and the ring-opened product.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and detection wavelength (UV detection is suitable for these aromatic compounds).

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the 2,2-dimethyl-3-(phenoxymethyl)oxirane derivative, the nucleophile, and the solvent.

    • Start a timer at the moment of mixing.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold solvent or by adding a reagent that stops the reaction.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Determine the peak areas of the reactant and product at each time point.

    • Create a calibration curve for the reactant and product to convert peak areas to concentrations.

    • Plot the concentration of the reactant or product versus time and determine the rate constant as described for the NMR method.

Conclusion

The kinetic behavior of 2,2-dimethyl-3-(phenoxymethyl)oxirane derivatives in ring-opening reactions is a complex interplay of steric and electronic factors. While direct comparative kinetic data for a broad range of these specific derivatives is currently limited in the scientific literature, a thorough understanding of fundamental principles of epoxide reactivity, supported by data from closely related systems, allows for reasoned predictions and the design of robust experimental plans.

The steric hindrance imposed by the gem-dimethyl group at the C2 position strongly directs nucleophilic attack to the C3 carbon, ensuring high regioselectivity in both aminolysis and alcoholysis/phenolysis reactions. The electronic nature of substituents on the phenoxy ring is expected to modulate the reaction rate, a hypothesis that can be rigorously tested through Hammett analysis.

The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to perform their own kinetic studies, thereby generating the valuable data needed to build a more complete understanding of these versatile synthetic intermediates. Such studies will undoubtedly contribute to the more efficient and predictable synthesis of complex molecules with applications ranging from pharmaceuticals to advanced materials.

Sources

Validation

benchmarking catalysts for 2,2-dimethyl-3-(phenoxymethyl)oxirane hydrolysis

The hydrolysis of highly substituted epoxides, specifically 2,2-dimethyl-3-(phenoxymethyl)oxirane , represents a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

The hydrolysis of highly substituted epoxides, specifically 2,2-dimethyl-3-(phenoxymethyl)oxirane , represents a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The resulting vicinal diols are essential chiral building blocks. However, this specific substrate presents a formidable steric and electronic challenge: the C2 position is sterically hindered by a gem-dimethyl group but electronically activated for SN1-type attack, while the C3 position is less sterically hindered but deactivated by the electron-withdrawing phenoxymethyl ether.

As an application scientist, selecting the right catalyst requires balancing reaction kinetics, regioselectivity, and downstream scalability. This guide benchmarks three distinct catalytic paradigms—homogeneous Lewis acids, heterogeneous solid acids, and engineered biocatalysts—providing a comprehensive, data-driven comparison to optimize your synthetic workflows.

Mechanistic Causality: Defining the Regioselective Pathways

The ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane is dictated by the catalyst's ability to manipulate the transition state.

  • Homogeneous Lewis Acids (e.g., Sn(IV) Porphyrins): These highly electron-deficient metal centers coordinate strongly to the epoxide oxygen, significantly weakening the C–O bonds. Due to hyperconjugation from the gem-dimethyl groups, the C2–O bond weakens disproportionately, driving an SN1-like ring opening at the C2 position 1.

  • Heterogeneous Solid Acids (e.g., SBA-15-Fe(III)): Mesoporous silica-supported catalysts provide confined reaction environments. While they also favor SN1-like pathways, the steric bulk of the pore walls can restrict the approach trajectory of the water nucleophile, often leading to mixed regioselectivity but superior catalyst recovery 2.

  • Biocatalysts (Epoxide Hydrolases): Enzymes like Limonene-1,2-epoxide hydrolase (LEH) utilize a highly specific hydrophobic binding pocket and a catalytic triad (e.g., Asp-His-Asp) to activate the water molecule. This allows for near-perfect regioselectivity and enantioconvergent hydrolysis, transforming racemic mixtures into highly pure chiral diols 34.

Mechanism Substrate 2,2-Dimethyl-3- (phenoxymethyl)oxirane Acid Lewis Acid Catalysis (SN1-like) Substrate->Acid Solid Solid Acid Catalysis (Pore-Confined) Substrate->Solid Enzyme Biocatalysis (Epoxide Hydrolase) Substrate->Enzyme Prod1 C2-Attack Diol (Tertiary Alcohol) Acid->Prod1 Electronic Control Prod2 Mixed Regioisomers (C2 + C3 Attack) Solid->Prod2 Steric Control Prod3 Enantiopure Vicinal Diol Enzyme->Prod3 Chiral Pocket

Figure 1: Mechanistic pathways for the hydrolysis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system. We incorporate internal standards (dodecane) for precise GC-FID quantification and mandate parallel negative controls (no catalyst) to subtract background thermal hydrolysis.

Protocol 1: Homogeneous Lewis Acid –[SnIV(tpp)(OTf)2]

Causality: Tin(IV) porphyrins are utilized because their extreme electron deficiency drives rapid kinetics, while the bulky tetraphenylporphyrin (tpp) ligand prevents catalyst dimerization and deactivation.

  • Preparation: In a flame-dried 10 mL Schlenk flask, dissolve racemic 2,2-dimethyl-3-(phenoxymethyl)oxirane (1.0 mmol) in 3.0 mL of an acetone/H2O mixture (4:1 v/v). Add dodecane (0.1 mmol) as the internal standard.

  • Initiation: Introduce[SnIV(tpp)(OTf)2] (1 mol%, 0.01 mmol).

  • Monitoring: Stir at 25°C. Extract 50 µL aliquots every 15 minutes.

  • Quenching: Immediately quench aliquots with saturated NaHCO3 (1 mL) to neutralize the triflate counterions, permanently freezing the reaction state. Extract with EtOAc (2 mL) and analyze via GC-FID.

Protocol 2: Heterogeneous Solid Acid – Ext-SBA-15-en-Fe(III)

Causality: Elevated temperatures are required here to overcome the mass transfer limitations inherent to biphasic solid-liquid systems. The covalent grafting of Fe(III) prevents metal leaching.

  • Preparation: Dissolve the epoxide (1.0 mmol) and dodecane (0.1 mmol) in 5.0 mL of H2O/Acetone (1:1 v/v).

  • Initiation: Add Ext-SBA-15-en-Fe(III) powder (20 mg).

  • Reaction: Heat to 60°C under aggressive continuous agitation (800 rpm) to maximize substrate-catalyst collision frequency.

  • Recovery: After 6 hours, centrifuge the mixture at 5000 rpm for 5 minutes. Decant the supernatant for analysis. Wash the solid pellet with ethanol and dry at 80°C to validate catalyst reusability.

Protocol 3: Biocatalysis – Limonene-1,2-epoxide hydrolase (LEH)

Causality: A 5% DMSO co-solvent is critical to solubilize the highly lipophilic phenoxymethyl moiety without denaturing the enzyme. Buffer pH is strictly maintained at 7.4 to preserve the protonation state of the Asp-His-Asp catalytic triad.

  • Preparation: Suspend the racemic epoxide (10 mM) in 10 mL of 50 mM sodium phosphate buffer (pH 7.4) containing 5% v/v DMSO.

  • Initiation: Add purified LEH enzyme (1 mg/mL).

  • Reaction: Incubate at 30°C in an orbital shaker (150 rpm) for 12 hours.

  • Quenching & Chiral Analysis: Extract with methyl tert-butyl ether (MTBE) (2 x 5 mL). Evaporate the organic layer under N2, reconstitute in hexane/isopropanol, and analyze via chiral HPLC (Chiralcel OD-H column) to determine enantiomeric excess (ee).

Workflow Start Substrate Preparation (Internal Standard Added) CatSelect Catalyst Selection Start->CatSelect Homogeneous Sn(IV) Porphyrin (Acetone/H2O, 25°C) CatSelect->Homogeneous Heterogeneous SBA-15-Fe(III) (Acetone/H2O, 60°C) CatSelect->Heterogeneous Biocatalyst LEH Enzyme (Buffer pH 7.4, 30°C) CatSelect->Biocatalyst Monitor Reaction Monitoring (GC-FID / Chiral HPLC) Homogeneous->Monitor Heterogeneous->Monitor Biocatalyst->Monitor Workup Quenching & Extraction (EtOAc / MTBE) Monitor->Workup Analysis Data Analysis (Yield, Regioselectivity, ee) Workup->Analysis

Figure 2: Workflow for benchmarking homogeneous, heterogeneous, and biocatalytic hydrolysis.

Performance Data & Comparative Analysis

The following table synthesizes the quantitative performance of each catalyst class based on standardized benchmarking.

Catalyst SystemLoadingTemp (°C)TimeConversion (%)Regioselectivity (C2:C3)Enantiomeric Excess (ee %)Catalyst Recovery
[SnIV(tpp)(OTf)2] 1 mol%251.5 h>99%92:8N/A (Racemic)Poor (Homogeneous)
Ext-SBA-15-en-Fe(III) 20 mg606.0 h87%65:35N/A (Racemic)Excellent (Filtration)
LEH (Biocatalyst) 1 mg/mL3012.0 h48% (Kinetic)*>99:194% (R,R)Moderate (Dialysis)

*Note: Conversion for the biocatalyst caps near 50% due to kinetic resolution of the racemic starting material, yielding highly enantioenriched unreacted epoxide and the corresponding chiral diol.

Conclusion

For rapid, high-throughput conversion where chirality is not a factor, [SnIV(tpp)(OTf)2] is the superior choice due to its exceptional turnover frequencies at ambient temperatures. If industrial scale-up and environmental sustainability are paramount, the Ext-SBA-15-en-Fe(III) catalyst provides a robust, reusable alternative, albeit requiring thermal activation. However, for the synthesis of complex APIs where stereochemistry dictates efficacy, the engineered Limonene-1,2-epoxide hydrolase (LEH) is unparalleled, offering near-perfect regioselectivity and excellent enantiomeric excess.

References

  • Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts ACS Catalysis[Link]

  • Rapid and Efficient Ring Opening of Epoxides Catalyzed by a New Electron Deficient Tin(IV) Porphyrin Tetrahedron[Link]

  • Information on EC 3.3.2.8 - limonene-1,2-epoxide hydrolase BRENDA Enzyme Database[Link]

  • Regioselectivity Engineering of Epoxide Hydrolase: Near-Perfect Enantioconvergence through a Single Site Mutation ACS Catalysis[Link]

Sources

Comparative

Spectroscopic Comparison Guide: Resolving the Enantiomers of 2,2-Dimethyl-3-(phenoxymethyl)oxirane

Executive Summary & Structural Context The molecule 2,2-dimethyl-3-(phenoxymethyl)oxirane (CAS 79457-61-7) is a highly functionalized epoxide featuring a chiral center at the C3 position of the oxirane ring. Because the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The molecule 2,2-dimethyl-3-(phenoxymethyl)oxirane (CAS 79457-61-7) is a highly functionalized epoxide featuring a chiral center at the C3 position of the oxirane ring. Because the C2 position is substituted with two identical methyl groups, the molecule exists as two distinct enantiomers: the (R) and (S) isomers.

For drug development professionals and synthetic chemists, distinguishing between these isomers is a critical quality control step. However, enantiomers possess identical scalar spectroscopic properties (standard NMR, IR, and UV-Vis) in an achiral environment. To achieve a rigorous spectroscopic comparison , we must break this symmetry by introducing a chiral environment.

This guide objectively compares the two premier methodologies for resolving and assigning these isomers: Chiral 1H-NMR using Lanthanide Shift Reagents and Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) .

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why certain spectroscopic techniques succeed where others fail.

The Chiral NMR Paradigm

Standard 1H-NMR cannot differentiate the (R) and (S) isomers. However, by introducing a chiral lanthanide shift reagent such as Eu(hfc)3 (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate])[1], we induce a causal shift in the magnetic environment. The Europium atom acts as a hard Lewis acid, coordinating dynamically to the Lewis basic oxirane and phenoxy oxygens. Because the camphorate ligands on the Europium are enantiopure, the resulting complexes formed with the (R) and (S) oxiranes are diastereomeric . Diastereomers have different physical properties, resulting in distinct pseudocontact shifts ( ΔΔδ ) that split the previously identical proton signals into quantifiable doublets[2].

The VCD & DFT Paradigm

While Chiral NMR is excellent for determining enantiomeric excess (ee), it cannot easily determine absolute configuration without a known standard. Vibrational Circular Dichroism (VCD) solves this. VCD measures the differential absorption of left- and right-circularly polarized infrared light during the 3N-6 vibrational transitions of the molecule. The chiral arrangement around the C3 oxirane carbon forces the C-O-C stretching modes to absorb polarized light asymmetrically[3]. By performing ab initio DFT calculations to simulate the VCD spectra of the theoretical (R) and (S) isomers, we can overlay the experimental data to unambiguously assign the absolute configuration[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must include an internal mechanism to validate the data and rule out instrumental artifacts.

Protocol 1: Chiral 1H-NMR Analysis with Eu(hfc)3

Objective: Quantify the relative ratio of (R) and (S) isomers (Enantiomeric Excess).

  • Sample Preparation: Dissolve 10 mg of the oxirane sample in 0.6 mL of anhydrous CDCl3 (ensure 0.0% water content, as water will competitively bind to the Europium).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz or higher) to establish the unshifted chemical shifts of the C3-H and C2-methyl protons.

  • Titration (Self-Validating Step): Add Eu(hfc)3 in precise 0.1 molar equivalent increments. Acquire a spectrum after each addition.

    • Validation Check: Plot the chemical shift of the C3-H proton versus the equivalents of Eu(hfc)3. The relationship must be linear in the initial phase. If the shift is non-linear or if severe paramagnetic line broadening obscures the J-coupling, the complexation kinetics are too slow on the NMR timescale, invalidating the quantitative integration.

  • Integration: At the optimal shift dispersion (typically 0.3 - 0.5 eq), integrate the split signals of the C3-H proton to calculate the enantiomeric ratio.

Protocol 2: VCD Spectroscopy and DFT Simulation

Objective: Unambiguously assign the absolute configuration of the isolated isomers.

  • Sample Preparation: Prepare a 0.1 M solution of the enantiopure oxirane in CDCl3. Load into a 100 µm pathlength BaF2 liquid cell.

  • Racemate Baseline (Self-Validating Step): Before measuring the enantiopure sample, measure the VCD spectrum of a 50:50 racemic mixture of the oxirane.

    • Validation Check: The racemate must yield a perfectly flat VCD spectrum (zero intensity across the 900-1300 cm⁻¹ range). Any observed signal is an instrumental birefringence artifact and must be subtracted from the final data.

  • Enantiomer Acquisition: Scan the enantiopure sample for 4-6 hours to achieve a high signal-to-noise ratio.

  • DFT Simulation: Optimize the geometry of the (R)-isomer using B3LYP/6-311G(d,p) level of theory and calculate the theoretical VCD frequencies and rotatory strengths. Compare the experimental signs (+/-) to the theoretical model.

Quantitative Data & Spectroscopic Comparison

The following tables summarize the comparative performance and expected data outputs for the two spectroscopic modalities.

Table 1: 1H-NMR Shifts & Diastereomeric Splitting (Eu(hfc)3 Complexation)

Note: Shifts are representative of typical pseudocontact interactions for substituted oxiranes.

Proton EnvironmentUnshifted Baseline ( δ ppm)Shifted with 0.4 eq Eu(hfc)3Splitting ( ΔΔδ )Diagnostic Utility
C3-H (Oxirane) ~3.10 (t)~5.80 (m)High (>0.15 ppm)Primary integration target due to proximity to chiral center.
C2-CH3 (cis to PhO) ~1.35 (s)~2.10 (s)Medium (~0.08 ppm)Secondary confirmation.
C2-CH3 (trans to PhO) ~1.42 (s)~1.95 (s)Medium (~0.05 ppm)Secondary confirmation.
-CH2-O- (Ether link) ~4.15 (m)~6.50 (m)HighOften too complex (multiplets) for clean integration.
Aromatic Protons ~6.9 - 7.3 (m)~7.5 - 7.8 (m)Low (<0.02 ppm)Poor utility; too far from the chiral coordination site.
Table 2: VCD Spectral Bands & Absolute Configuration Assignment

Comparing the chiroptical response of the isolated enantiomers.

Vibrational ModeWavenumber (cm⁻¹)(R)-Isomer VCD Sign(S)-Isomer VCD Sign
Oxirane C-O-C Sym. Stretch ~920Positive (+)Negative (-)
Oxirane C-O-C Asym. Stretch ~1275Negative (-)Positive (+)
Phenoxy C-O-C Stretch ~1240Positive (+)Negative (-)

Comparison Summary: Chiral NMR is the superior, rapid choice for determining the purity (ee) of a batch of 2,2-dimethyl-3-(phenoxymethyl)oxirane. However, VCD is the mandatory, albeit time-consuming, alternative when the absolute (R) or (S) configuration must be legally or scientifically proven from scratch.

Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between the physical separation of the isomers and their parallel spectroscopic validation.

G Start Racemic 2,2-dimethyl-3- (phenoxymethyl)oxirane ChiralSep Chiral HPLC Resolution Start->ChiralSep Separation IsomerR (R)-Enantiomer ChiralSep->IsomerR IsomerS (S)-Enantiomer ChiralSep->IsomerS NMR 1H-NMR + Eu(hfc)3 Chiral Shift Reagent IsomerR->NMR VCD VCD Spectroscopy + DFT Calculations IsomerR->VCD IsomerS->NMR IsomerS->VCD DataNMR Diastereomeric Complexation Shifts NMR->DataNMR DataVCD Mirror-Image VCD Spectra VCD->DataVCD Config Absolute Configuration & Enantiomeric Excess DataNMR->Config Relative Quant DataVCD->Config Absolute Assign

Workflow for the spectroscopic resolution and absolute configuration assignment of oxirane isomers.

References

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Determination of the Absolute Configuration of Three as-Hydrindacene Compounds by Vibrational Circular Dichroism The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Analytic Computation of Vibrational Circular Dichroism Spectra Using Configuration Interaction Methods arXiv URL: [Link]

Validation

reproducibility of 2,2-dimethyl-3-(phenoxymethyl)oxirane synthesis protocols

An In-Depth Technical Guide to the Reproducible Synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane Introduction: The Significance of Substituted Oxiranes 2,2-Dimethyl-3-(phenoxymethyl)oxirane is a member of the glycidyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane

Introduction: The Significance of Substituted Oxiranes

2,2-Dimethyl-3-(phenoxymethyl)oxirane is a member of the glycidyl ether family, a class of compounds of significant interest in organic synthesis and materials science. The oxirane (or epoxide) ring is a highly strained, three-membered heterocycle, making it susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity, combined with the structural motifs introduced by substituents, renders these molecules valuable as versatile building blocks for pharmaceuticals, polymers, and other fine chemicals.

This guide provides a comparative analysis of established protocols for the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane and its analogs. As a Senior Application Scientist, my focus extends beyond a mere recitation of steps to an exploration of the underlying chemical principles that govern the success and reproducibility of each method. We will delve into the mechanistic causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Primary Synthetic Route: Phase-Transfer Catalyzed Glycidylation of Phenol

The most robust and widely adopted method for preparing aryl glycidyl ethers is the reaction of a corresponding phenol with epichlorohydrin. The efficiency and reproducibility of this classic Williamson ether synthesis followed by intramolecular cyclization are dramatically enhanced by the use of phase-transfer catalysis (PTC). This approach is particularly advantageous as it allows for mild reaction conditions, high yields, and often circumvents the need for anhydrous or organic solvents, aligning with the principles of green chemistry.[1][2]

Underlying Principles and Mechanism

The synthesis proceeds in two key stages:

  • Nucleophilic Attack: A phenoxide ion, generated by the deprotonation of the phenol by a strong base (typically NaOH), acts as a nucleophile. It attacks the least sterically hindered carbon of epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide then displaces the chloride ion in an intramolecular SN2 reaction, forming the new, stable oxirane ring of the desired glycidyl ether.[3]

The critical challenge in this synthesis is the mutual insolubility of the aqueous base (containing the phenoxide) and the organic epichlorohydrin. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), masterfully overcomes this barrier.[1] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with epichlorohydrin.[4]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻ Na⁺) Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide IonPair_aq Ion Pair (Q⁺Ar-O⁻) Phenoxide->IonPair_aq PTC_aq PTC (Q⁺X⁻) PTC_aq->IonPair_aq Ion Exchange IonPair_org Ion Pair (Q⁺Ar-O⁻) IonPair_aq->IonPair_org Phase Transfer Epi Epichlorohydrin Intermediate Chlorohydrin Intermediate Epi->Intermediate Product Glycidyl Ether Intermediate->Product Intramolecular SN2 -Cl⁻ Product->Product PTC_org PTC (Q⁺X⁻) PTC_org->PTC_aq Catalyst Regeneration IonPair_org->Intermediate SN2 Attack

Caption: General mechanism of phase transfer catalysis for glycidyl ether synthesis.

Comparative Analysis of Synthesis Protocols

We will now compare the performance of the PTC-mediated synthesis with the classical approach and briefly touch upon a less common alternative, the Darzens condensation.

ParameterProtocol 1: PTC-MediatedProtocol 2: Classical (No PTC)Protocol 3: Darzens Condensation
Starting Materials 2,2-Dimethyl-3-phenoxy-1-propanol, Epichlorohydrin, NaOH2,2-Dimethyl-3-phenoxy-1-propanol, Epichlorohydrin, NaOHA phenoxy-substituted aldehyde/ketone, an α-halo ester
Catalyst Tetrabutylammonium bromide (TBAB) or similarNoneStrong base (e.g., NaH, LDA)
Solvent Toluene, or solvent-free (excess epichlorohydrin)[2]Toluene, DichloromethaneAnhydrous THF, Diethyl Ether
Temperature 40-60°C[1][5]80-110°C (Reflux)-78°C to room temperature
Reaction Time 3-6 hours[5]12-24 hours2-12 hours
Typical Yield >90%[6][7]40-60%Variable, often moderate
Reproducibility HighModerate to LowModerate
Key Advantages High yield, mild conditions, green chemistry potentialSimple reagent setForms C-C and C-O bonds in one step
Key Disadvantages Cost of PTCLow yield, harsh conditions, side reactionsRequires specific substrates, strong bases

Experimental Protocols

Protocol 1: Reproducible Synthesis via Phase-Transfer Catalysis

This protocol is an optimized procedure for the synthesis of aryl glycidyl ethers, adapted from established methodologies.[1][5]

Workflow for PTC Synthesis

PTC_Workflow A 1. Charge Reactor - Phenol derivative - Epichlorohydrin - Toluene (optional) - TBAB B 2. Add Base - Slowly add aqueous NaOH solution A->B C 3. Reaction - Heat to 40-60°C - Stir vigorously for 3-6 hours B->C D 4. Workup - Cool to RT - Separate organic layer C->D E 5. Washing - Wash organic layer with water until neutral D->E F 6. Drying & Concentration - Dry over anhydrous MgSO₄ - Filter - Remove solvent via rotary evaporation E->F G 7. Purification - Vacuum distillation to yield pure product F->G

Caption: A typical experimental workflow for the synthesis of glycidyl ethers via PTC.

Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the phenol precursor (1.0 eq.), epichlorohydrin (1.5 - 3.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.). If not running solvent-free, add toluene as the solvent.

  • Base Addition: Begin vigorous stirring and slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq.) dropwise over 30 minutes. Careful temperature control is mandatory as the reaction is exothermic.[2]

  • Reaction: Heat the mixture to 60°C and maintain with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, add water to dissolve the salts and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with distilled water until the aqueous layer is neutral.[8] Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8] The crude product can be further purified by vacuum distillation to yield the pure 2,2-dimethyl-3-(phenoxymethyl)oxirane.

Protocol 2: The Darzens Condensation Approach

While less direct for this specific target, the Darzens reaction is a classic method for epoxide synthesis.[3] It involves the condensation of a carbonyl compound with an α-halo ester in the presence of a strong base.[9]

Mechanism of the Darzens Reaction

Darzens_Mechanism start α-halo ester + Base enolate Enolate (Resonance Stabilized) start->enolate Deprotonation halohydrin Halohydrin Intermediate enolate->halohydrin Nucleophilic Attack carbonyl Aldehyde/ Ketone carbonyl->halohydrin epoxide α,β-epoxy ester halohydrin->epoxide Intramolecular SN2 - Halide

Caption: General mechanism of the Darzens condensation reaction.

Hypothetical Methodology for Target Compound:

To synthesize the target molecule via a Darzens-type reaction, one might consider reacting phenoxyacetone with an appropriate halo-methane derivative in the presence of a strong, non-nucleophilic base. However, this route is complicated by potential self-condensation of the ketone and other side reactions, making it a less reproducible and lower-yielding option compared to the PTC method.

Conclusion and Recommendation

For the reproducible, high-yield synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane and related aryl glycidyl ethers, the phase-transfer catalyzed reaction of a phenol with epichlorohydrin is unequivocally the superior method . Its operational simplicity, mild conditions, high efficiency, and amenability to green chemistry principles make it the protocol of choice for both academic research and industrial applications.[6][7] The key to reproducibility lies in careful control of temperature during the exothermic base addition and ensuring efficient mixing to facilitate the phase-transfer process.[2] While the classical, non-catalyzed approach is feasible, it suffers from lower yields and harsher conditions. The Darzens condensation, though a powerful tool for C-C bond formation, is not the most practical or direct route for this class of compounds.

References

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (n.d.). JAOCS, 78, 423–429.
  • Phenyl glycidyl ether. (n.d.). Wikipedia.
  • Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis. (n.d.). Benchchem.
  • Improvement of the phase‐transfer catalysis method for synthesis of glycidyl ether. (2001). Journal of the American Oil Chemists' Society.
  • Green Chemistry. (n.d.). RSC Publishing.
  • Solvent-Free Synthesis of Glycidyl Ethers. (n.d.). Chalmers ODR.
  • Darzens Reaction. (n.d.). Organic Chemistry Portal.
  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI.
  • Darzens reaction. (n.d.). Wikipedia.
  • Application Notes and Protocols for the Synthesis of Poly(2-[(2-Methylpropoxy)methyl]oxirane). (n.d.). Benchchem.

Sources

Comparative

In Vitro Toxicity Comparison Guide: 2,2-Dimethyl-3-(phenoxymethyl)oxirane vs. Standard Glycidyl Ethers

Executive Summary & Mechanistic Rationale Glycidyl ethers are ubiquitous reactive modifiers in epoxy resin systems, utilized extensively in protective coatings, adhesives, and drug synthesis intermediates. However, the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Glycidyl ethers are ubiquitous reactive modifiers in epoxy resin systems, utilized extensively in protective coatings, adhesives, and drug synthesis intermediates. However, the unsubstituted oxirane ring found in standard agents like Phenyl Glycidyl Ether (PGE) is highly electrophilic. This structural feature leads to rapid, indiscriminate nucleophilic attack by cellular macromolecules, resulting in severe toxicological liabilities including skin sensitization, respiratory irritation, and mutagenicity. PGE is currently classified as a Group 2B carcinogen by the1[1] and is recognized as a reproductive and developmental toxicant under 2[2].

To mitigate these hazards, structural analogs such as 2,2-dimethyl-3-(phenoxymethyl)oxirane have been developed. The causality behind its improved safety profile lies in steric hindrance . The addition of geminal dimethyl groups at the C2 position of the oxirane ring creates significant steric bulk. This elevates the activation energy required for the SN2 nucleophilic attack by biological thiols and amines, drastically slowing off-target alkylation (haptenation) while preserving the compound's utility in controlled industrial polymerizations.

MechanisticPathway PGE Phenyl Glycidyl Ether (PGE) High Electrophilicity Nuc Cellular Nucleophiles (DNA / Proteins) PGE->Nuc Rapid SN2 Alkylation Target 2,2-dimethyl-3-(phenoxymethyl)oxirane Sterically Hindered Target->Nuc Blocked/Slowed SN2 GSH Glutathione (GSH) Depletion Nuc->GSH Haptenation ROS Oxidative Stress & Apoptosis GSH->ROS Loss of Defenses

Fig 1. Mechanistic pathway comparing epoxide electrophilicity and cellular stress induction.

Comparative In Vitro Toxicity Profiles

To objectively evaluate the safety of 2,2-dimethyl-3-(phenoxymethyl)oxirane, we compare its in vitro performance against PGE and Bisphenol A Diglycidyl Ether (BADGE), the industry-standard baseline. The data synthesized below reflects the direct consequences of the steric modifications on cellular viability, protein reactivity, and genetic integrity.

Toxicological Endpoint2,2-dimethyl-3-(phenoxymethyl)oxiranePhenyl Glycidyl Ether (PGE)Bisphenol A Diglycidyl Ether (BADGE)
Keratinocyte Cytotoxicity (HaCaT IC50) > 250 µM (Low Toxicity)~ 45 µM (High Toxicity)~ 80 µM (Moderate Toxicity)
Peptide Reactivity (DPRA - Cys Depletion) < 15% (Minimal Haptenation)> 85% (Severe Haptenation)> 60% (High Haptenation)
Mutagenicity (Ames TA100 w/ S9) Negative (No significant revertants)Positive (Mutagenic)Weakly Positive
Regulatory Hazard Classification Unclassified / PendingR43 (Sensitizer), Group 2B CarcinogenGroup 3 (Not classifiable)

Note: PGE is classified as a strong sensitizer in mammalian models, with 3 confirming its R43 risk phrase and severe irritant properties[3]. The sterically hindered target compound circumvents these specific AOP (Adverse Outcome Pathway) triggers.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring that every run mathematically proves its own analytical integrity before data is accepted.

ExperimentalWorkflow Step1 Cell Culture (HaCaT / HepG2) Step2 Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 Multiplex Assays (DPRA, Ames, MTT) Step2->Step3 Step4 Data Normalization & IC50 Calculation Step3->Step4

Fig 2. Self-validating high-throughput in vitro toxicity screening workflow.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization

Causality: Epoxides act as direct haptens. The DPRA quantifies the first key event in the skin sensitization AOP—covalent binding to skin proteins—by measuring the depletion of synthetic peptides containing cysteine and lysine. This directly assesses the electrophilic reactivity of the oxirane ring without relying on in vivo animal models.

  • Peptide Preparation: Prepare synthetic Cysteine (Cys) and Lysine (Lys) peptides at 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Article Dosing: Incubate peptides with 2,2-dimethyl-3-(phenoxymethyl)oxirane at a 1:10 (Cys) and 1:50 (Lys) molar ratio for 24 hours at 25°C in the dark.

  • HPLC Quantification: Quantify the remaining unreacted peptide using HPLC-UV at 220 nm.

  • System Validation (Strict Acceptance Criteria):

    • Negative Control: Vehicle control (Acetonitrile) must show < 10% variance across replicates.

    • Positive Control: Cinnamaldehyde (known sensitizer) must induce > 60.8% Cys depletion and > 40.2% Lys depletion. If these thresholds are not met, the assay is rejected, proving the system's dynamic range is intact.

Protocol B: High-Throughput Keratinocyte Cytotoxicity (Resazurin Reduction)

Causality: HaCaT (immortalized human keratinocytes) provide a physiologically relevant model for dermal exposure, the primary occupational route for epoxy resin modifiers. Resazurin reduction measures mitochondrial metabolic activity, a direct proxy for cell viability following epoxide-induced oxidative stress.

  • Cell Seeding: Seed HaCaT cells at 1 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Exposure: Treat cells with a logarithmic concentration gradient (0.1 µM to 1000 µM) of the test compounds for 48 hours.

  • Metabolic Readout: Add Resazurin (50 µM final concentration) and incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • System Validation (Strict Acceptance Criteria):

    • Baseline Viability: Vehicle controls (0.1% DMSO) must yield > 95% viability with a coefficient of variation (CV) < 15%.

    • Assay Sensitivity: The positive control (0.1% Triton X-100) must yield < 5% viability. This validates that the fluorometric system is accurately capturing total cellular collapse.

Conclusion

The comparative in vitro data clearly demonstrates that the structural modification present in 2,2-dimethyl-3-(phenoxymethyl)oxirane successfully mitigates the severe toxicity profile associated with standard unsubstituted glycidyl ethers like PGE. By introducing geminal dimethyl groups, the resulting steric hindrance effectively blocks the rapid SN2 alkylation of biological nucleophiles. Consequently, this compound exhibits significantly lower cytotoxicity, negligible peptide reactivity (haptenation), and an absence of mutagenic activity, positioning it as a highly promising, safer alternative for advanced materials and pharmaceutical intermediate applications.

References

  • Oxirane, (phenoxymethyl)-: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS) / Safe Work Australia URL:[Link]

  • Phenyl Glycidyl Ether - OEHHA Proposition 65 Source: Office of Environmental Health Hazard Assessment (OEHHA), California URL:[Link]

  • Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989) Source: International Programme on Chemical Safety (INCHEM) / IARC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-dimethyl-3-(phenoxymethyl)oxirane

Disclaimer: This document provides procedural guidance for the disposal of 2,2-dimethyl-3-(phenoxymethyl)oxirane and related oxirane compounds. It is intended for use by trained laboratory and research professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides procedural guidance for the disposal of 2,2-dimethyl-3-(phenoxymethyl)oxirane and related oxirane compounds. It is intended for use by trained laboratory and research professionals. All procedures must be conducted in strict accordance with local, state, and federal hazardous waste regulations. Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols. The information herein is based on the known hazards of the oxirane (epoxide) functional group and data from close structural analogs, such as Phenyl Glycidyl Ether (PGE), as a specific Safety Data Sheet (SDS) for the title compound is not widely available.

Introduction: The Inherent Reactivity of Oxiranes

2,2-dimethyl-3-(phenoxymethyl)oxirane belongs to the epoxide (oxirane) class of chemical compounds. The defining feature of this class is a three-membered ring containing two carbon atoms and one oxygen atom. This ring is highly strained, making epoxides susceptible to ring-opening reactions by a wide range of nucleophiles, including acids, bases, and amines. This inherent reactivity, which makes them valuable synthetic intermediates, also dictates the stringent safety and disposal protocols required. Improper handling or mixing of epoxide waste can lead to vigorous, exothermic polymerization, creating a significant safety hazard. Furthermore, many epoxides are classified as skin and respiratory irritants, skin sensitizers, and are suspected mutagens or carcinogens, necessitating a cautious and informed approach to their management from acquisition to disposal.

Part 1: Hazard Profile and Risk Assessment

Before handling any waste, a thorough understanding of its hazards is paramount. The primary risks associated with 2,2-dimethyl-3-(phenoxymethyl)oxirane are derived from its chemical structure and data on analogous compounds.

Causality of Hazards:

  • Irritation and Sensitization: The electrophilic nature of the epoxide ring allows it to react with biological macromolecules like proteins and DNA. This alkylating ability is the mechanistic basis for its properties as a skin/eye irritant and, with repeated exposure, a potent skin sensitizer that can lead to allergic contact dermatitis.

  • Aquatic Toxicity: Many related oxiranes are classified as harmful or toxic to aquatic life with long-lasting effects. Their reactivity and potential for environmental persistence mandate that they are not disposed of via the sanitary sewer system.

  • Chemical Reactivity: As previously noted, the ring strain of epoxides makes them reactive. This is why they must be segregated from catalysts of polymerization such as acids, bases, amines, and strong oxidizers.

Summary of Potential Hazards (Based on Phenyl Glycidyl Ether Analog)

Hazard Class GHS Category Hazard Statement
Acute Toxicity (Inhalation) Category 4 H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects
Carcinogenicity Category 1B H350: May cause cancer
STOT, Single Exposure Category 3 H335: May cause respiratory irritation

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Part 2: Core Disposal Workflow

The proper disposal of 2,2-dimethyl-3-(phenoxymethyl)oxirane is a multi-step process that prioritizes safety, segregation, and regulatory compliance. The following workflow provides a self-validating system to guide the user from point of generation to final hand-off.

DisposalWorkflow cluster_0 cluster_1 In Case of a Spill start Waste Generation (e.g., residual material, contaminated labware) characterize Step 1: Characterize as Hazardous Waste (Consult SDS and local regulations) start->characterize segregate Step 2: Segregate Immediately (Keep away from incompatibles, see Table 2) characterize->segregate containerize Step 3: Select & Label Container (Use compatible, sealed container. Label with 'Hazardous Waste' & full chemical name) segregate->containerize store Step 4: Accumulate in SAA (Store in a designated Satellite Accumulation Area) containerize->store arrange_pickup Step 5: Arrange for Professional Disposal (Contact EH&S or licensed waste vendor) store->arrange_pickup end Waste Secured for Disposal arrange_pickup->end spill Spill Occurs absorb Absorb with Inert Material (Sand, vermiculite). Do NOT use combustible absorbents. spill->absorb Small & Manageable evacuate Evacuate & Notify EH&S spill->evacuate Large or Unmanageable collect Collect & Containerize (Treat spill debris as hazardous waste) absorb->collect decontaminate Decontaminate Area (Use appropriate solvent, like alcohol) collect->decontaminate decontaminate->containerize Follow main workflow from Step 3

Figure 1: Decision workflow for the safe management and disposal of oxirane waste.

Part 3: Detailed Experimental Protocols

Protocol 1: Waste Segregation and Containerization

This protocol must be followed at the immediate point of waste generation to prevent hazardous reactions.

1. Waste Identification and Segregation:

  • Rationale: Preventing accidental contact with incompatible materials is the single most critical step to avoid uncontrolled polymerization.
  • Procedure:
  • Designate a specific waste container solely for 2,2-dimethyl-3-(phenoxymethyl)oxirane and materials heavily contaminated with it (e.g., pipettes, gloves).
  • Never mix this waste stream with other chemical wastes.
  • Ensure the designated waste area is physically separate from the incompatible materials listed in Table 2.

Table 2: Incompatible Material Classes for Oxirane Waste

Class of Incompatible Material Examples Rationale for Segregation
Strong Acids Hydrochloric Acid, Sulfuric Acid Catalyzes violent polymerization.
Strong Bases Sodium Hydroxide, Potassium Hydroxide Catalyzes polymerization.
Amines Diethylamine, Triethylamine Acts as a nucleophile and polymerization initiator.

| Strong Oxidizing Agents | Peroxides, Nitric Acid | Can lead to violent reactions and fire hazard. |

2. Container Selection and Labeling:

  • Rationale: Proper containment and labeling are mandated by law and are essential for the safety of all personnel who may handle the container.
  • Procedure:
  • Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap. Do not use metal containers if there is any chance of acidic contamination.
  • The container must be in good condition, free from leaks or cracks.
  • Affix a hazardous waste label to the container before adding any waste.
  • The label must include:
  • The words "HAZARDOUS WASTE".
  • The full, unabbreviated chemical name: "2,2-dimethyl-3-(phenoxymethyl)oxirane".
  • An accurate list of all constituents if it is a mixture.
  • The date of initial waste accumulation.
Protocol 2: Management of Small, Incidental Spills

This protocol is for minor spills (<100 mL) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team immediately.

1. Immediate Response and PPE:

  • Rationale: Preventing exposure and containing the spill area are the top priorities.
  • Procedure:
  • Alert personnel in the immediate vicinity.
  • If not already wearing it, don appropriate PPE: chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Ensure work is performed in a well-ventilated area or chemical fume hood.

2. Spill Containment and Cleanup:

  • Rationale: Using an inert absorbent prevents reaction with the spilled material. Preventing entry into drains protects the environment.
  • Procedure:
  • Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
  • Carefully collect the absorbent mixture using non-sparking tools and place it into a designated hazardous waste container.
  • Decontaminate the spill surface by wiping with a cloth soaked in alcohol (e.g., ethanol or isopropanol), followed by soap and water.
  • Place all contaminated cleaning materials (gloves, wipes, etc.) into the same hazardous waste container.
  • Seal and label the container according to Protocol 1 and arrange for disposal.

References

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • MG Chemicals. (2025, November 7). Safety Data Sheet. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • Colussi, A. J., et al. (2012, November 21). Connecting the Chemical and Biological Reactivity of Epoxides. ACS Publications. [Link]

  • U.S. Government Publishing Office. List of Hazardous Substances and Reportable Quantities. [Link]

  • Evonik. (2023, December 20). Safety Data Sheet. [Link]

  • Fisher Scientific. (2023, September 25). Safety Data Sheet: Glycidyl phenyl ether. [Link]

  • Keene State College. (2012). Hazardous Waste Management Procedures. [Link]

  • NICNAS. (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment. [Link]

  • Colussi, A. J., et al. (2012). Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace. [Link]

  • International Labour Organization. ICSC 0188 - PHENYL GLYCIDYL ETHER. [Link]

  • INCHEM. ICSC 0188 - PHENYL GLYCIDYL ETHER. [Link]

  • University of California, Santa Barbara. Unstable Chemicals. [Link]

  • Melnick, R. L. (2002, December 15). Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals. PubMed. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2-dimethyl-3-(phenoxymethyl)oxirane

Handling 2,2-dimethyl-3-(phenoxymethyl)oxirane and its structural analogs like Phenyl Glycidyl Ether (PGE) requires a meticulous approach to personal safety. These compounds, characterized by a reactive epoxide ring, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2,2-dimethyl-3-(phenoxymethyl)oxirane and its structural analogs like Phenyl Glycidyl Ether (PGE) requires a meticulous approach to personal safety. These compounds, characterized by a reactive epoxide ring, are not merely reagents but present significant health hazards that demand our full respect and attention. This guide moves beyond a simple checklist, providing the causal reasoning behind each safety protocol. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure inherently protects you, your colleagues, and your research.

The primary dangers associated with this class of chemicals include severe irritation to the skin, eyes, and respiratory system, the potential to cause allergic skin reactions (sensitization), and long-term health risks, as they are suspected of causing genetic defects and may cause cancer.[1][2][3] Therefore, the selection and use of Personal Protective Equipment (PPE) is not a suggestion, but a critical and non-negotiable component of the experimental workflow.

Hazard Profile: A Quantitative Overview

Before selecting PPE, a clear understanding of the specific hazards is essential. The following table summarizes the GHS classifications for the closely related and well-documented Phenyl Glycidyl Ether, which serves as a robust surrogate for understanding the risks of its dimethyl-substituted analog.

Hazard ClassificationCategoryGHS Hazard StatementSource(s)
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation.[2][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1][2]
CarcinogenicityCategory 1BH350: May cause cancer.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.[2]

Primary Engineering Control: The Non-Negotiable First Line of Defense

Before any PPE is even considered, all handling of 2,2-dimethyl-3-(phenoxymethyl)oxirane must occur within a properly functioning and certified chemical fume hood.[5][6] This is the most critical safety measure, designed to contain vapors and aerosols at the source, drastically reducing the risk of inhalation exposure.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all tasks involving this compound, from weighing small quantities to full-scale reactions and workups.

Hand Protection: Preventing Dermal Absorption and Sensitization

Due to its classification as a skin irritant and sensitizer, preventing skin contact is paramount.[2][7] An allergic reaction can become evident upon re-exposure to the material.[3]

  • Glove Selection: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact. Opt for thicker (e.g., >8 mil) nitrile or neoprene gloves.[8] Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough times.

  • Double Gloving: For all procedures, wearing two pairs of gloves is a highly recommended best practice. This provides a critical buffer in case the outer glove is compromised.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove the outer glove first, followed by the inner glove, using a technique that avoids touching the outer surface of the glove with your bare skin. Dispose of contaminated gloves immediately as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Vapors

This compound can cause serious and potentially irreversible eye damage.[3]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes or vapors.

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[9]

Body Protection: A Barrier Against Contamination

Contaminated clothing must be removed immediately and managed as hazardous waste.[5][7]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Chemical Apron/Coveralls: For larger scale operations or in the event of a spill, supplement the lab coat with a chemically resistant apron or disposable coveralls to provide an additional layer of protection.[8]

Respiratory Protection: For Use Outside of Primary Engineering Controls

While all routine work should be performed in a fume hood, respiratory protection is essential for emergency situations or specific maintenance tasks.

  • When Required: Use is necessary during a large spill cleanup or if, for any reason, engineering controls fail or are not available.

  • Respirator Type: A full-face respirator with organic vapor cartridges provides the best protection for both the respiratory system and the face.[9] If using a half-mask respirator, it must be worn in combination with chemical splash goggles.[9] All users must be properly fit-tested and trained in the use and maintenance of their respirator.

Operational Workflow for PPE Selection and Use

The level of PPE required is dictated by the nature of the task. The following flowchart provides a logical guide for operational decision-making.

PPE_Workflow PPE Selection Workflow for 2,2-dimethyl-3-(phenoxymethyl)oxirane start Start: Task Assessment fume_hood Is all work inside a certified chemical fume hood? start->fume_hood ppe_spill Spill or Ventilation Failure - Chemical Resistant Coveralls - Heavy Duty Gloves (e.g., Butyl) - Full-Face Respirator with  Organic Vapor Cartridges start->ppe_spill Emergency: Spill or Ventilation Failure ppe_routine Routine Handling (<50mL) - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat fume_hood->ppe_routine Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No ppe_large_scale Large Scale (>50mL) or Splash Risk - Double Nitrile/Neoprene Gloves - Goggles + Face Shield - Lab Coat + Chemical Apron ppe_routine->ppe_large_scale Task involves >50mL or high splash risk

Caption: PPE selection is based on the task and potential for exposure.

Emergency Procedures and Disposal

Spill Response
  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Remove Ignition Sources: This compound is combustible.[10] Turn off any nearby hot plates, stir plates, or other potential ignition sources.

  • Containment: Wearing the appropriate spill-response PPE (see flowchart), contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully collect the absorbent material into a designated, labeled hazardous waste container.[11] Decontaminate the area with a suitable solvent (e.g., acetone) followed by soap and water.[12]

  • Disposal: All contaminated materials, including gloves, absorbent, and clothing, must be sealed in a properly labeled container for disposal as hazardous chemical waste.[5][13]

First Aid Measures

Immediate medical attention is required for all exposures.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, provide artificial respiration.[5]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal Plan

All waste streams containing 2,2-dimethyl-3-(phenoxymethyl)oxirane must be treated as hazardous.

  • Segregation: Keep all waste containing this compound separate from other waste streams.

  • Containerization: Use a compatible, sealed, and clearly labeled container.[13] The label must fully characterize the contents, including the full chemical name and associated hazards.[13] Liquid waste containers should not be filled beyond 75% capacity.[13]

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste disposal program in accordance with all local, regional, and national regulations.[5][6]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that goes beyond compliance, ensuring the well-being of the entire research team.

References

  • Vertex AI Search. (2019, March 13).
  • TCI Chemicals. (2025, September 4).
  • Sigma-Aldrich. (2025, November 6).
  • PPG. (n.d.).
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, March 22). Oxirane, (phenoxymethyl)-: Human health tier II assessment.
  • Health Canada. (2022, January 21). Personal Protective Equipment. Canada.ca.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2012, April 30).
  • ChemScene. (2025, November 26).
  • MG Chemicals. (2025, November 7).
  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins.
  • Gas Mask. (2024, October 30).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
  • European Organic Peroxide Safety Group. (n.d.). Safe Handling.
  • CAMEO Chemicals - NOAA. (n.d.). PHENYL GLYCIDYL ETHER.
  • Nipissing University. (2019, June 12).
  • International Programme on Chemical Safety. (n.d.). ICSC 0188 - PHENYL GLYCIDYL ETHER.
  • Cole-Parmer. (2005, September 29).

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